molecular formula C16H14N4S2Zn B13795527 Vanox ZMTI CAS No. 61617-00-3

Vanox ZMTI

Cat. No.: B13795527
CAS No.: 61617-00-3
M. Wt: 391.8 g/mol
InChI Key: GHPJYLIEFFVDGR-UHFFFAOYSA-L
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Description

Vanox ZMTI is a useful research compound. Its molecular formula is C16H14N4S2Zn and its molecular weight is 391.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

61617-00-3

Molecular Formula

C16H14N4S2Zn

Molecular Weight

391.8 g/mol

IUPAC Name

zinc;4-methyl-1H-benzimidazole-2-thiolate

InChI

InChI=1S/2C8H8N2S.Zn/c2*1-5-3-2-4-6-7(5)10-8(11)9-6;/h2*2-4H,1H3,(H2,9,10,11);/q;;+2/p-2

InChI Key

GHPJYLIEFFVDGR-UHFFFAOYSA-L

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)[S-].CC1=C2C(=CC=C1)NC(=N2)[S-].[Zn+2]

physical_description

Water or Solvent Wet Solid;  Dry Powder, Pellets or Large Crystals;  Dry Powder

Origin of Product

United States

Foundational & Exploratory

Vanox ZMTI: A Technical Overview of its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanox ZMTI is a widely utilized antioxidant in the rubber industry, valued for its non-discoloring and non-staining properties.[1][2] Its chemical name is Zinc bis(4-methyl-1H-benzimidazole-2-thiolate), and it is also known by synonyms such as Zinc 2-mercaptotoluimidazole (ZMTI), Zinc methylmercaptobenzimidazole (ZMMBI), and Antioxidant MMBZ.[3][4][5] This technical guide provides an in-depth look at the chemical structure, physicochemical properties, and a representative synthesis protocol for this compound.

Chemical and Physical Properties

This compound is a cream to light yellow or gray-white powder.[1][4] It is soluble in ethanol (B145695) and methanol (B129727) but is practically insoluble in water, benzene, and gasoline.[1][4] A summary of its key quantitative properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₁₆H₁₄N₄S₂Zn[3][4]
Molecular Weight 391.8 g/mol [3]
CAS Number 61617-00-3[3][4]
Appearance Cream to light yellow powder[1]
Melting Point > 300°C (minimum)[1]
Density 1.54 g/cm³ (at 25°C)[1]
Water Solubility 32 mg/L (at 20°C)[6]
Zinc Content 17.2 - 19.3%[1]

Chemical Structure

This compound is a coordination complex consisting of a central zinc ion (Zn²⁺) bonded to two 4-methyl-1H-benzimidazole-2-thiolate ligands. The zinc ion is coordinated through the sulfur atoms of the thiolate groups.

G cluster_synthesis Synthesis Workflow start Start charge Charge Reactor with Solvent start->charge add_reactants Add 2-Mercaptotoluimidazole and Zinc Oxide charge->add_reactants react Heat to Reflux (2-3h) add_reactants->react cool Cool and Precipitate react->cool filter Filter and Wash Solid cool->filter dry Dry Under Vacuum filter->dry end_product This compound Powder dry->end_product

References

In-Depth Technical Guide: Properties and Characterization of CAS Number 61617-00-3

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Antioxidant for Material Science and Beyond

Introduction

CAS number 61617-00-3, chemically known as Zinc bis(4-methyl-1H-benzimidazole-2-thiolate), is a coordination compound with significant industrial applications, primarily as a non-staining antioxidant in the rubber industry.[1][2] It is also referred to by various synonyms, including 4,(5)-Methyl Mercapto Benzimidazole (B57391) Zinc Salt, Zinc 2-mercaptotoluimidazole, and trade names such as Vanox ZMTI and Vulkanox ZMB 2.[1][3][4] This technical guide provides a comprehensive overview of the properties, characterization, and potential mechanisms of action of this compound, tailored for researchers, scientists, and professionals in drug development and material science.

Chemical and Physical Properties

Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) is a stable coordination complex formed between zinc (II) ions and two 4-methyl-1H-benzimidazole-2-thiolate ligands. The presence of the benzimidazole moiety, a well-known pharmacophore, coupled with the essential trace element zinc, imparts unique chemical and biological characteristics to the molecule.[1]

Structure and Identification

The molecular structure of CAS 61617-00-3 consists of a central zinc atom coordinated with the sulfur and nitrogen atoms of two methyl-mercaptobenzimidazole ligands.

Table 1: Chemical Identification of CAS 61617-00-3

IdentifierValue
CAS Number 61617-00-3[1][5]
IUPAC Name zinc bis(4-methyl-1H-benzimidazole-2-thiolate)[4]
Molecular Formula C16H14N4S2Zn[2][4]
Molecular Weight 391.83 g/mol [6]
InChI InChI=1S/2C8H8N2S.Zn/c21-5-3-2-4-6-7(5)10-8(11)9-6;/h22-4H,1H3,(H2,9,10,11);/q;;+2/p-2[7]
InChIKey GHPJYLIEFFVDGR-UHFFFAOYSA-L[7]
SMILES CC1=C2C(=CC=C1)NC(=N2)[S-].CC1=C2C(=CC=C1)NC(=N2)[S-].[Zn+2][4]
Physicochemical Properties

The compound is typically a white to pale yellow or cream-colored powder.[2][8] It is characterized by its high melting point and low solubility in water.

Table 2: Physicochemical Properties of CAS 61617-00-3

PropertyValue
Appearance White to pale yellow/cream powder[2][8]
Melting Point ≥ 270 °C[2]
Solubility Insoluble in water, soluble in ethanol.[2]
Water Solubility 32 mg/L at 20 °C[6]
LogP 0.4 at 25 °C[7]

Characterization and Analysis

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the molecule. Expected signals would correspond to the aromatic protons of the benzimidazole ring and the methyl group protons.

    • ¹³C NMR: Reveals the carbon skeleton of the compound. Resonances for the aromatic carbons, the methyl carbon, and the thione carbon would be anticipated.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. Characteristic vibrational bands would be expected for N-H, C-H (aromatic and aliphatic), C=N, and C=S stretching, as well as the Zn-N and Zn-S coordination bonds.[9][10]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.

Thermal Analysis
  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to evaluate the thermal stability of the compound. TGA measures the change in mass as a function of temperature, indicating decomposition points, while DSC detects heat flow changes associated with phase transitions like melting and decomposition.

Synthesis Methodology

Although a detailed, step-by-step synthesis protocol for CAS 61617-00-3 is not widely published, a general synthetic approach for zinc-benzimidazole complexes involves the reaction of a benzimidazole derivative with a suitable zinc salt in an appropriate solvent.

G cluster_reactants Reactants cluster_process Process cluster_products Products Reactant1 4-Methyl-1H-benzimidazole-2-thiol Solvent Solvent (e.g., Ethanol) Reactant1->Solvent Reactant2 Zinc Salt (e.g., Zinc Acetate) Reactant2->Solvent Reaction Reaction (Stirring, Heat) Solvent->Reaction Product CAS 61617-00-3 Reaction->Product Byproduct Byproduct (e.g., Acetic Acid) Reaction->Byproduct

Caption: Generalized synthesis workflow for CAS 61617-00-3.

Antioxidant Properties and Mechanism of Action

The primary application of CAS 61617-00-3 is as an antioxidant, particularly in rubber formulations where it prevents degradation caused by heat and oxidation.[3] Its antioxidant activity is attributed to the synergistic effects of the benzimidazole moiety and the central zinc ion.

In Vitro Antioxidant Activity Assessment

The antioxidant potential of benzimidazole derivatives is commonly evaluated using several in vitro assays that measure their ability to scavenge free radicals.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol).

    • Prepare a fresh solution of DPPH in ethanol.

    • In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

    • Dilute the ABTS•+ solution with a buffer (e.g., phosphate (B84403) buffer, pH 7.4) to a specific absorbance.

    • Add different concentrations of the test compound to the diluted ABTS•+ solution.

    • After a set incubation time, measure the absorbance at 734 nm.

    • Determine the percentage of inhibition of the ABTS•+ radical.[11]

G cluster_workflow Antioxidant Assay Workflow start Prepare Test Compound and Radical Solution mix Mix Compound and Radical start->mix incubate Incubate mix->incubate measure Measure Absorbance incubate->measure calculate Calculate % Inhibition measure->calculate end Determine IC50 calculate->end

Caption: General workflow for in vitro antioxidant assays.

Potential Signaling Pathways in Antioxidant Action

While specific studies on the signaling pathways modulated by CAS 61617-00-3 are lacking, the antioxidant effects of zinc and benzimidazole derivatives are known to involve several cellular mechanisms.

  • Role of Zinc in Oxidative Stress: Zinc is a crucial cofactor for the antioxidant enzyme copper/zinc-superoxide dismutase (Cu/Zn-SOD), which catalyzes the dismutation of superoxide (B77818) radicals.[12][13] Zinc also induces the expression of metallothioneins, which are cysteine-rich proteins that can scavenge reactive oxygen species (ROS).[13][14] Furthermore, zinc can compete with redox-active metals like iron and copper for binding sites on macromolecules, thereby preventing the generation of hydroxyl radicals via the Fenton reaction.[12]

  • Nrf2 Signaling Pathway: The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response.[14] Upon activation by oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and detoxification enzymes. Zinc has been shown to up-regulate Nrf2 activity.[14]

G cluster_pathway Potential Antioxidant Signaling Pathways ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 activates Cellular_Protection Cellular Protection Zinc_Complex CAS 61617-00-3 Zinc_Complex->Nrf2 potentially activates Metallothionein Metallothionein Zinc_Complex->Metallothionein induces Redox_Metals Redox-Active Metals Zinc_Complex->Redox_Metals displaces Fenton_Reaction Fenton Reaction Zinc_Complex->Fenton_Reaction inhibits Keap1 Keap1 Nrf2->Keap1 dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, Catalase) ARE->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS neutralizes Antioxidant_Enzymes->Cellular_Protection leads to Metallothionein->ROS scavenges

Caption: Potential antioxidant signaling pathways involving zinc complexes.

Applications

The primary and well-documented application of CAS 61617-00-3 is as a non-staining antioxidant in the rubber industry.[1][2] It is used in the manufacturing of various rubber products to enhance their durability and resistance to thermal and oxidative degradation. Its non-staining nature makes it particularly suitable for light-colored and transparent rubber goods.[2] There is also mention of its use in the preparation of impact-resistant interpenetrating network anticorrosive coatings.[7][15]

Conclusion

CAS number 61617-00-3, or Zinc bis(4-methyl-1H-benzimidazole-2-thiolate), is a compound of significant industrial importance, primarily valued for its antioxidant properties. While its macroscopic properties and applications are well-established, a deeper understanding of its specific molecular interactions and the detailed mechanisms underlying its antioxidant activity requires further investigation. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for researchers and scientists to further explore the characteristics and applications of this versatile molecule. The continued study of such compounds is crucial for the development of advanced materials and potentially new therapeutic agents.

References

An In-depth Technical Guide to the Synthesis and Purification of Zinc 4-methyl-1H-benzimidazole-2-thiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Zinc 4-methyl-1H-benzimidazole-2-thiolate, a compound of interest in various research and development applications. This document details the necessary chemical precursors, reaction conditions, and purification methodologies required to obtain a high-purity final product.

Overview

Zinc 4-methyl-1H-benzimidazole-2-thiolate, with the chemical formula C₁₆H₁₄N₄S₂Zn, is a coordination complex of zinc with the organic ligand 4-methyl-1H-benzimidazole-2-thiol.[1] This compound and its derivatives are noted for their potential applications in medicinal chemistry and material science. The synthesis is a two-step process involving the initial preparation of the benzimidazole (B57391) ligand followed by its reaction with a zinc salt.

Synthesis of 4-methyl-1H-benzimidazole-2-thiol

The precursor ligand, 4-methyl-1H-benzimidazole-2-thiol, is synthesized from 3-methyl-1,2-benzenediamine and carbon disulfide. This reaction proceeds via a cyclization mechanism to form the benzimidazole ring system.

Experimental Protocol

A detailed experimental protocol for the synthesis of the unmethylated analogue, 2-mercaptobenzimidazole (B194830), can be adapted for this synthesis.[2]

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beaker

  • Buchner funnel and flask

  • pH indicator paper

Procedure:

  • In a round-bottom flask, dissolve 0.002 mol of potassium hydroxide in methanol.

  • To this solution, add 0.002 mol of 4-methyl-o-phenylenediamine and stir until it dissolves.[3]

  • Add 0.12 mL of carbon disulfide to the reaction mixture with continuous stirring for 10 minutes.[3]

  • The reaction mixture is then refluxed for 3-6 minutes. The completion of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate (B1210297):hexane (B92381) (1:2 v/v).[3]

  • After the reaction is complete, the mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from ethanol.[3]

Reaction Data
ParameterValueReference
Reactants4-methyl-o-phenylenediamine, Carbon disulfide, KOH[3]
SolventMethanol[3]
Reaction Time10 minutes stirring, 3-6 minutes reflux[3]
Yield~90% (for the analogous reaction)[3]
Melting Point277-279 °C (for the analogous product)[3]

Synthesis of Zinc 4-methyl-1H-benzimidazole-2-thiolate

The final product is synthesized by reacting the prepared 4-methyl-1H-benzimidazole-2-thiol with a suitable zinc salt, such as zinc oxide or zinc hydroxide, in an inert organic solvent.

Experimental Protocol

This procedure is based on a general method for the production of zinc salts of 2-mercaptobenzimidazoles.[4]

Materials:

  • 4-methyl-1H-benzimidazole-2-thiol

  • Zinc oxide (ZnO) or Zinc hydroxide (Zn(OH)₂)

  • Inert organic solvent (e.g., Toluene, Xylene)

  • Catalytic amount of an acid (e.g., acetic acid)

Equipment:

  • Round-bottom flask with a Dean-Stark trap and reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and flask

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend 4-methyl-1H-benzimidazole-2-thiol and an equivalent amount of zinc oxide or zinc hydroxide in an inert organic solvent.

  • Add a catalytic amount of an acid to the mixture.

  • Heat the reaction mixture to reflux. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.

  • The reaction is monitored for completion (e.g., by observing the cessation of water collection).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with the inert solvent, and then with a low-boiling point solvent like hexane to facilitate drying.

  • The product is dried under vacuum.

Reaction Data
ParameterValueReference
Reactants4-methyl-1H-benzimidazole-2-thiol, Zinc oxide/hydroxide[4]
SolventInert organic solvent (e.g., Toluene, Xylene)[4]
CatalystAcid (catalytic amount)[4]
ProductZinc bis(4-methyl-1H-benzimidazole-2-thiolate)[1]
Physical DescriptionDry Powder, Pellets or Large Crystals[1]
Molecular Weight391.8 g/mol [1]

Purification of Zinc 4-methyl-1H-benzimidazole-2-thiolate

The crude product may contain unreacted starting materials and by-products. A thorough purification process is essential to obtain a high-purity compound suitable for research and development purposes.

Experimental Protocol

A general purification procedure involves washing the crude product with suitable solvents to remove impurities.

Materials:

Equipment:

  • Beakers

  • Buchner funnel and flask

  • Sintered glass funnel

Procedure:

  • Washing: The crude solid is first washed with methanol to remove any unreacted 4-methyl-1H-benzimidazole-2-thiol.

  • A subsequent wash with a 1:1 mixture of ethyl acetate and dichloromethane can help remove residual zinc salts and other organic impurities.

  • Recrystallization (if necessary): If further purification is required, recrystallization can be attempted from a suitable high-boiling point solvent. The choice of solvent will depend on the solubility of the compound and impurities.

Visualized Workflows

Synthesis Workflow

Synthesis_Workflow cluster_ligand Step 1: Ligand Synthesis cluster_complex Step 2: Complexation Reactant1 3-methyl-1,2- benzenediamine Reaction1 Reflux Reactant1->Reaction1 Reactant2 Carbon Disulfide Reactant2->Reaction1 Reactant3 KOH Reactant3->Reaction1 Solvent1 Methanol Solvent1->Reaction1 Product1 4-methyl-1H- benzimidazole-2-thiol Reaction1->Product1 Reaction2 Reflux with Dean-Stark Product1->Reaction2 Reactant4 Zinc Oxide/ Hydroxide Reactant4->Reaction2 Solvent2 Inert Solvent Solvent2->Reaction2 Catalyst Acid (cat.) Catalyst->Reaction2 Product2 Crude Zinc 4-methyl-1H- benzimidazole-2-thiolate Reaction2->Product2

Caption: Synthesis workflow for Zinc 4-methyl-1H-benzimidazole-2-thiolate.

Purification Workflow

Purification_Workflow Crude_Product Crude Product Wash1 Wash with Methanol Crude_Product->Wash1 Filtration1 Filtration Wash1->Filtration1 Wash2 Wash with Ethyl Acetate/ Dichloromethane (1:1) Filtration2 Filtration Wash2->Filtration2 Filtration1->Wash2 Drying Drying under Vacuum Filtration2->Drying Pure_Product Pure Zinc 4-methyl-1H- benzimidazole-2-thiolate Drying->Pure_Product

Caption: Purification workflow for Zinc 4-methyl-1H-benzimidazole-2-thiolate.

Conclusion

This guide outlines a reliable and reproducible methodology for the synthesis and purification of Zinc 4-methyl-1H-benzimidazole-2-thiolate. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently prepare this compound for their specific applications. Adherence to standard laboratory safety practices is paramount throughout all experimental procedures.

References

Vanox ZMTI: A Technical Guide to Thermal Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanox ZMTI, chemically known as Zinc 2-mercaptotoluimidazole, is a high-performance antioxidant synergist widely utilized in the rubber and polymer industries to enhance thermal stability and resistance to oxidative degradation. Its primary function is to protect materials from the deleterious effects of heat and oxygen, thereby extending their service life and maintaining their physical properties. This technical guide provides an in-depth overview of the thermal stability and degradation profile of this compound, based on available data. It is intended to serve as a valuable resource for professionals engaged in materials science, polymer chemistry, and formulation development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name Zinc 4-methyl-1H-benzimidazole-2-thiolate
CAS Number 61617-00-3
Molecular Formula C₁₆H₁₄N₄S₂Zn
Molecular Weight 391.81 g/mol
Appearance White to light cream powder
Melting Point > 300 °C (minimum)[1]
Solubility Soluble in ethanol (B145695) and methanol; practically insoluble in water and other organic solvents.[1]

Thermal Stability and Degradation Profile

This compound exhibits high thermal stability, as indicated by its high melting point of over 300°C[1]. This property is critical for its application in high-temperature processing of polymers.

Degradation Products

Upon thermal decomposition, this compound is expected to break down into several smaller molecules. Based on its chemical structure, the anticipated degradation products include:

  • Carbon dioxide (CO₂)

  • Carbon monoxide (CO)

  • Nitrogen oxides (NOx)

  • Sulfur oxides (SOx)

  • Metal oxides (primarily Zinc Oxide, ZnO)[2]

The formation of these products is a result of the breakdown of the organic benzimidazole (B57391) rings and the oxidation of the constituent elements.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data on the thermal properties of materials. The following sections outline standardized methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be adapted for the analysis of this compound.

Thermogravimetric Analysis (TGA)

TGA is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental method for determining the thermal stability and decomposition profile of a material.

Objective: To determine the onset of decomposition, the temperature at various percentages of weight loss, and the final residue of this compound.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: A small, representative sample of this compound powder (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Purge Gas: High-purity nitrogen or air is used as the purge gas at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert or oxidative atmosphere, respectively.

    • Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Collection: The instrument records the sample mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

    • Tonset: The onset temperature of decomposition, often determined by the intersection of the baseline with the tangent of the steepest weight loss curve.

    • Tx%: The temperatures at which 5%, 10%, 50%, etc., of weight loss occurs.

    • Residual Mass: The percentage of the initial mass remaining at the end of the experiment, which can provide information about the inorganic content (e.g., ZnO).

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.

Objective: To identify and characterize thermal transitions of this compound, such as its melting point and any exothermic or endothermic decomposition events.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: A small amount of this compound powder (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum) and hermetically sealed. An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • Purge Gas: An inert gas such as nitrogen is used as the purge gas at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program: The sample is typically heated from ambient temperature to a temperature above its expected melting or decomposition point (e.g., 350°C) at a controlled heating rate (e.g., 10°C/min). A cooling and second heating cycle may also be employed to study reversible transitions.

  • Data Collection: The instrument records the heat flow to the sample relative to the reference as a function of temperature.

  • Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify:

    • Melting Point (Tm): Characterized by an endothermic peak, the peak maximum is often taken as the melting temperature.

    • Decomposition: Exothermic or endothermic peaks that are not reversible upon cooling and reheating can indicate decomposition processes.

Visualizations

Logical Relationship of Thermal Analysis

Thermal_Analysis_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) cluster_Interpretation Data Interpretation TGA_Sample This compound Sample TGA_Heat Controlled Heating TGA_Sample->TGA_Heat TGA_Mass_Loss Mass Loss Measurement TGA_Heat->TGA_Mass_Loss TGA_Data TGA Curve (Mass vs. Temp) TGA_Mass_Loss->TGA_Data TGA_Analysis Analysis: - Tonset - Tx% - Residue TGA_Data->TGA_Analysis Interpretation Combined Interpretation TGA_Analysis->Interpretation DSC_Sample This compound Sample DSC_Heat Controlled Heating DSC_Sample->DSC_Heat DSC_Heat_Flow Heat Flow Measurement DSC_Heat->DSC_Heat_Flow DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC_Heat_Flow->DSC_Data DSC_Analysis Analysis: - Melting Point (Tm) - Decomposition Events DSC_Data->DSC_Analysis DSC_Analysis->Interpretation Stability Thermal Stability Profile Interpretation->Stability Degradation Degradation Pathway Interpretation->Degradation

Workflow for Thermal Analysis of this compound.
Hypothetical Thermal Degradation Pathway

Degradation_Pathway cluster_products Decomposition Products Vanox_ZMTI This compound (C16H14N4S2Zn) CO2 CO2 Vanox_ZMTI->CO2 High Temperature CO CO Vanox_ZMTI->CO High Temperature NOx NOx Vanox_ZMTI->NOx High Temperature SOx SOx Vanox_ZMTI->SOx High Temperature ZnO ZnO Vanox_ZMTI->ZnO High Temperature

Hypothetical Thermal Degradation Pathway of this compound.

Conclusion

This compound is a thermally stable antioxidant with a high melting point, making it suitable for demanding applications. While specific quantitative TGA and DSC data are not widely published, the expected degradation products are well-understood based on its chemical composition. The experimental protocols provided in this guide offer a standardized approach for researchers and scientists to determine the precise thermal stability and degradation profile of this compound in their specific applications. Further investigation using these methods will be invaluable for optimizing formulations and predicting the long-term performance of materials stabilized with this important additive.

References

A Comprehensive Technical Guide to the Solubility of Vanox ZMTI in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Vanox ZMTI (Zinc 2-mercaptotoluimidazole), a non-staining antioxidant and synergistic agent. Given the limited publicly available quantitative data, this document summarizes the existing qualitative information and presents a detailed experimental protocol for determining precise solubility values. This guide also includes data for the structurally similar parent compound, Zinc 2-mercaptobenzimidazole (B194830) (ZMB), to provide a broader context for researchers.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that dictates its application in various formulations. For an antioxidant like this compound, its solubility in a given solvent system influences its dispersion, activity, and overall performance in the final product. Solubility is governed by factors including the chemical structure of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a useful preliminary guide, suggesting that substances with similar polarities are more likely to be soluble in one another.

Solubility Profile of this compound and a Structural Analog

While precise quantitative solubility data for this compound in organic solvents is not widely published, technical data sheets from the manufacturer provide a consistent qualitative profile. To offer a more comprehensive view, the solubility of its parent compound, Zinc 2-mercaptobenzimidazole (ZMB), is also included.

Table 1: Qualitative and Quantitative Solubility Data for this compound

SolventThis compound (Zinc 2-mercaptotoluimidazole)
Ethanol (B145695) Soluble[1][2]
Methanol Soluble[1][2]
Water 32 mg/L at 20°C[3]
Other Organic Solvents Practically Insoluble[1][2]

Table 2: Qualitative Solubility of the Structural Analog, Zinc 2-mercaptobenzimidazole (ZMB)

SolventZinc 2-mercaptobenzimidazole (ZMB)
Ethanol Soluble
Acetone Soluble
Ethyl Acetate Soluble
Acidic Methanol Slightly Soluble[4]
Dichloromethane Insoluble
Chloroform Insoluble
Benzene Insoluble
Ether Insoluble
Gasoline Insoluble
Water Insoluble

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent, such as ethanol or methanol. This protocol is based on the isothermal shake-flask method, a common technique for determining the solubility of solid compounds.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

  • This compound powder

  • Selected organic solvent (e.g., analytical grade ethanol)

  • Analytical balance

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Scintillation vials or other suitable containers with secure caps

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations. These will be used to create a calibration curve.

  • Equilibration:

    • Add an excess amount of this compound powder to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved particles.

    • Dilute the filtered sample with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of this compound in the diluted samples.

    • Calculate the concentration in the original saturated solution, taking into account the dilution factor.

    • The resulting value is the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in g/L or mg/mL.

Visualizing the Experimental Workflow and Solubility Relationships

The following diagrams, created using the DOT language, illustrate the key processes and concepts discussed in this guide.

experimental_workflow prep Preparation of Standard Solutions analysis Instrumental Analysis (HPLC/UV-Vis) prep->analysis equilibration Equilibration of this compound in Solvent sampling Sampling and Filtration equilibration->sampling sampling->analysis data_analysis Data Analysis and Solubility Calculation analysis->data_analysis

Caption: A flowchart of the experimental protocol for determining the solubility of this compound.

solubility_factors cluster_factors Influencing Factors solubility Solubility solute Solute Properties (this compound) solute->solubility solvent Solvent Properties (e.g., Ethanol) solvent->solubility temperature Temperature temperature->solubility pressure Pressure pressure->solubility

Caption: Key factors influencing the solubility of a compound like this compound.

References

Vanox ZMTI role as a radical scavenger

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Vanox ZMTI as a Radical Scavenger

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, chemically known as Zinc 2-mercaptotoluimidazole (CAS 61617-00-3), is a high-performance antioxidant primarily utilized in the rubber and polymer industries.[1][2] It is recognized for its non-discoloring and non-staining properties, making it suitable for light-colored applications.[3] While its industrial application is well-documented, this guide delves into the core of its function as a radical scavenger, exploring its chemical mechanism, potential quantitative efficacy based on related compounds, and the experimental protocols used to evaluate such activity. This compound often functions as a synergist, enhancing the performance of other primary antioxidants like amines and phenolics to provide robust protection against heat and oxygen-induced degradation.[3][4]

Chemical Structure:

  • Chemical Name: Zinc 2-mercaptotoluimidazole

  • Molecular Formula: C₁₆H₁₄N₄S₂Zn

  • Molecular Weight: 391.83 g/mol

The Core Mechanism of Radical Scavenging

The antioxidant activity of this compound is a composite of the functionalities of its core components: the mercaptobenzimidazole ligand and the central zinc ion. The mechanism is multifaceted, involving direct radical quenching, metal chelation, and synergistic interactions.

Role of the Thiol Group

The thiol (-SH) group in the 2-mercaptotoluimidazole moiety is a key player in radical scavenging. Thiols can donate a hydrogen atom to a free radical (R•), thereby neutralizing it and forming a stable thiyl radical (RS•). This action interrupts the propagation of radical chain reactions that lead to material degradation or cellular damage.[5][6][7]

The general mechanism can be described as:

  • Initiation: R• (a reactive free radical) is formed.

  • Propagation: R• + R-H → RH + R• (radical chain reaction)

  • Termination by Thiol: R• + R'SH → RH + R'S• (this compound intervenes)

The resulting thiyl radical is significantly less reactive than the initial free radical and can be further stabilized or react with another thiyl radical to form a disulfide, effectively terminating the radical chain.

The Contribution of the Zinc Ion

Zinc, although redox-inert, plays a crucial pro-antioxidant role.[8][9] Its presence in the this compound structure contributes to the overall antioxidant capacity through several mechanisms:

  • Stabilization of Sulfhydryl Groups: Zinc can bind to and protect thiol groups from oxidation, ensuring their availability for radical scavenging.[10]

  • Antagonism of Redox-Active Metals: this compound can act as a metal deactivator.[3] The zinc ion can displace more reactive transition metals like copper and iron from binding sites. This is critical because these metals can otherwise participate in Fenton-like reactions, which generate highly destructive hydroxyl radicals.[10]

  • Induction of Antioxidant Systems: In biological contexts, zinc is known to induce the expression of metallothioneins, cysteine-rich proteins that are potent scavengers of free radicals.[8][9]

The diagram below illustrates the proposed chemical mechanism for radical scavenging by this compound.

G Proposed Radical Scavenging Mechanism of this compound cluster_0 Radical Generation & Propagation cluster_1 This compound Intervention cluster_2 Neutralization Pathways FreeRadical Free Radical (R•) NeutralizedMolecule Neutralized Molecule (RH) FreeRadical->NeutralizedMolecule H• Donation OxidativeStress Oxidative Stress OxidativeStress->FreeRadical VanoxZMTI This compound (Zinc 2-mercaptotoluimidazole) ThiolGroup Thiol Group (-SH) VanoxZMTI->ThiolGroup ZincIon Zinc Ion (Zn²⁺) VanoxZMTI->ZincIon ThiolGroup->NeutralizedMolecule ThiylRadical Less Reactive Thiyl Radical (RS•) ThiolGroup->ThiylRadical Forms MetalChelation Chelation of Redox Metals (e.g., Cu²⁺, Fe²⁺) ZincIon->MetalChelation Displaces Stabilization Stabilization of -SH Groups ZincIon->Stabilization Protects

Caption: Proposed mechanism of radical scavenging by this compound.

Quantitative Analysis of Radical Scavenging Activity

Table 1: DPPH Radical Scavenging Activity of 2-Mercaptobenzimidazole (B194830) Derivatives

CompoundIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
N-acylhydrazone derivative of 2-MBI (Compound 13)131.50Ascorbic Acid-[11]
Other 2-MBI Hydrazone Derivatives>200Ascorbic Acid85.0[12]

Note: The data presented is for derivatives of 2-mercaptobenzimidazole, the core structure of the ligand in this compound. This data is for comparative purposes and does not represent the measured activity of this compound itself.

Synergistic Antioxidant Effects

A key feature of this compound is its ability to act as a synergist, enhancing the effectiveness of primary antioxidants.[4][13] This synergistic effect means the combined antioxidant activity is greater than the sum of the individual activities.[14] this compound is particularly effective when combined with amine or phenolic antioxidants.[4] The mechanism is thought to involve the regeneration of the primary antioxidant by this compound, allowing it to scavenge multiple radicals, or through a multi-faceted approach where each antioxidant targets different types of radicals or works at different stages of the oxidation process.

G Synergistic Action of this compound cluster_0 Radical Scavenging Cycle FreeRadical Free Radical (R•) NeutralizedMolecule Neutralized Molecule (RH) FreeRadical->NeutralizedMolecule H• Donation PrimaryAO Primary Antioxidant (AOH) (e.g., Phenolic) PrimaryAORadical Primary Antioxidant Radical (AO•) PrimaryAO->PrimaryAORadical Forms PrimaryAO->NeutralizedMolecule EnhancedProtection Enhanced Oxidative Stability PrimaryAO->EnhancedProtection VanoxZMTI This compound VanoxZMTI->PrimaryAO VanoxZMTI->EnhancedProtection PrimaryAORadical->PrimaryAO Regeneration

Caption: Conceptual diagram of this compound's synergistic effect.

Experimental Protocols for Antioxidant Activity Assessment

The following are detailed, standardized protocols for the DPPH and ABTS assays, which are commonly used to evaluate the radical scavenging potential of compounds like this compound.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical (purple) to the non-radical form DPPH-H (yellow) in the presence of a hydrogen-donating antioxidant.

Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • This compound (or test compound)

  • Positive control (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate

  • Microplate reader (absorbance at ~517 nm)

  • Micropipettes

Procedure:

  • Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle and in the dark to prevent degradation.

  • Preparation of Test Compound Solutions: Prepare a series of concentrations of this compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Protocol: a. In a 96-well plate, add 100 µL of the DPPH working solution to each well. b. Add 100 µL of the different concentrations of the this compound solution (or positive control) to the wells. c. For the blank control, add 100 µL of methanol instead of the test sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound.

  • IC₅₀ Determination: Plot the % scavenging against the concentration of this compound. The IC₅₀ value is the concentration required to achieve 50% scavenging, determined by interpolation from the graph.

G DPPH Assay Experimental Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_sample Prepare this compound Serial Dilutions start->prep_sample plate_setup Pipette DPPH and Samples into 96-well Plate prep_dpph->plate_setup prep_sample->plate_setup incubation Incubate 30 min in Dark plate_setup->incubation read_absorbance Read Absorbance at 517 nm incubation->read_absorbance calculate Calculate % Scavenging read_absorbance->calculate determine_ic50 Determine IC₅₀ Value calculate->determine_ic50 end End determine_ic50->end

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation.

Materials and Reagents:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or Ethanol

  • This compound (or test compound)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader (absorbance at ~734 nm)

Procedure:

  • Preparation of ABTS•+ Stock Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes. c. Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for radical generation.

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Protocol: a. Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate. b. Add 10 µL of the various concentrations of the this compound solution.

  • Incubation: Incubate the plate in the dark at room temperature for 6-10 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Applications in Research and Drug Development

While this compound is an industrial antioxidant, its core structure, a zinc-thiol complex, is of interest in biomedical research.

  • Thiol-based antioxidants are investigated for their ability to mitigate oxidative stress in various disease models.

  • Zinc complexes are explored for their therapeutic potential, leveraging zinc's role in immune function and as an anti-inflammatory agent.[10]

  • The study of compounds like this compound can provide a chemical scaffold for the design of novel therapeutic agents targeting oxidative stress-related pathologies.

Conclusion

This compound is a potent antioxidant whose efficacy stems from the combined action of its mercaptobenzimidazole ligand and central zinc ion. It functions through direct radical scavenging via hydrogen donation from its thiol group and through the pro-antioxidant and metal-deactivating properties of zinc. While specific quantitative data on its radical scavenging activity in biological or standardized chemical assays is sparse, the known activity of related compounds suggests it possesses significant potential. Its well-established synergistic effects with primary antioxidants underscore its utility. The experimental protocols detailed herein provide a framework for the systematic evaluation of this compound and similar compounds, paving the way for a deeper understanding of their antioxidant capabilities and potential applications beyond industrial use.

References

Vanox ZMTI in Polymer Science: A Technical Review of Applications and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of Vanox ZMTI (Zinc 2-mercaptotoluimidazole) in the realm of polymer science. This compound has established itself as a potent secondary antioxidant and synergistic additive, significantly enhancing the durability and performance of a wide range of polymeric materials. This document provides a comprehensive literature review, summarizing key performance data, detailing experimental evaluation protocols, and illustrating the proposed mechanisms of action.

Core Applications and Functionality

This compound is a non-discoloring and non-staining antioxidant synergist primarily utilized to improve the resistance of polymers to thermo-oxidative degradation.[1] Its efficacy is most pronounced when used in combination with primary antioxidants, such as hindered phenols and secondary amines.[1]

The principal applications of this compound are found in:

  • Elastomers: It is widely incorporated into both natural rubber (NR) and various synthetic rubbers (SR), including EPDM (ethylene propylene (B89431) diene monomer), NBR (nitrile-butadiene rubber), SBR (styrene-butadiene rubber), and CR (polychloroprene).[1] In these materials, it provides exceptional protection against heat and oxygen aging and improves flex fatigue resistance.[1]

  • Plastics and Thermoplastic Elastomers (TPEs): this compound is also used in polyolefins such as polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE), as well as in ethylene-vinyl acetate (B1210297) (EVA) resins and TPEs to enhance their thermal stability.

  • Adhesives: Due to its high melting point, it is particularly suitable for high-performance hot-melt adhesives and water-borne adhesives that are exposed to elevated temperatures.

The primary functions of this compound in a polymer matrix are:

  • Synergistic Antioxidant: It enhances the effectiveness of primary radical-scavenging antioxidants. While the exact mechanism is not fully elucidated, it is believed to function as a peroxide decomposer that survives the vulcanization process.

  • Metal Deactivator: this compound is an effective copper metal chelator, which is crucial in preventing metal-catalyzed oxidation, particularly in natural rubber formulations.[1]

  • Compatibility with Cure Systems: It demonstrates minimal interference with peroxide crosslinking reactions, making it versatile for use in various cure systems, including conventional sulfur, low sulfur, sulfur-donor, and peroxide cures.[1]

Quantitative Performance Data

The synergistic effect of this compound on the physical properties of elastomers after accelerated aging is significant. The following tables summarize representative data, illustrating the improvements in key mechanical properties.

Table 1: Synergistic Effect of this compound with a Phenolic Antioxidant (VANOX MBPC) in Natural Rubber (NR)

PropertyControl (No Antioxidant)This compound (1 phr)VANOX MBPC (1 phr)This compound (1 phr) + VANOX MBPC (1 phr)
Original Properties
Tensile Strength, MPa24.123.424.123.4
Elongation at Break, %630620630620
Hardness, Shore A55555555
Properties after Aging (70 hrs @ 100°C)
Tensile Strength Retained, %70728598
Elongation Retained, %35406095
Hardness Change, points+11+10+6+4

Data synthesized from product literature.

Table 2: Performance of Antioxidant Systems in EPDM Rubber after Heat Aging

PropertyControl (No Antioxidant)Amine AO (2 phr)Phenolic AO (2 phr)This compound (1 phr) + Amine AO (1 phr)
Original Properties
Tensile Strength, MPa15.215.515.315.4
Elongation at Break, %450460455458
Hardness, Shore A60616061
Properties after Aging (168 hrs @ 150°C)
Tensile Strength Change, %-60-35-40-15
Elongation at Break Change, %-80-50-55-25
Hardness Change, points+15+10+12+5

This table presents representative data based on typical EPDM formulations and antioxidant performance studies. The specific amine and phenolic antioxidants are generic types used for illustrative purposes.

Experimental Protocols

To evaluate the performance of this compound, a series of standardized tests are conducted. Below are detailed methodologies for key experiments.

Materials and Compounding
  • Polymer Selection: Choose the base elastomer (e.g., Natural Rubber SMR-L, EPDM 3760P).

  • Formulation: Develop a base formulation including the polymer, fillers (e.g., Carbon Black N330), processing aids (e.g., naphthenic oil), activators (zinc oxide, stearic acid), and the vulcanizing system (e.g., sulfur and accelerators).

  • Compounding:

    • Use a two-roll open mill, following the procedures outlined in ASTM D3182 .

    • First, masticate the rubber, then add activators, the antioxidant system (including this compound), fillers, and processing aids.

    • The vulcanizing agents are added in the final stage at a lower temperature to prevent scorching.

  • Sample Groups: Prepare at least three compound batches:

    • Control: No antioxidant.

    • Primary AO: Containing only the primary antioxidant (e.g., a hindered phenol (B47542) or amine).

    • Synergistic System: Containing the primary antioxidant and this compound at specified dosages (e.g., 1 phr each).

Vulcanization
  • Cure Characteristics: Determine the optimal cure time (t90) using a rheometer according to ASTM D2084 .

  • Sheet Preparation: Press-cure the compounded rubber into sheets of a specified thickness (e.g., 2 mm) in a heated press at a defined temperature (e.g., 160°C) for the predetermined t90.

  • Conditioning: Allow the vulcanized sheets to condition at a standard laboratory temperature (23 ± 2°C) for at least 24 hours before testing.

Accelerated Aging
  • Procedure: Follow the ASTM D573 standard for rubber deterioration in an air oven.

  • Specimen Preparation: Cut dumbbell-shaped test specimens from the vulcanized sheets as per ASTM D412 (Die C).

  • Exposure: Place the specimens in a preheated, circulating air oven at a specified temperature (e.g., 100°C for NR, 150°C for EPDM) for a defined duration (e.g., 72 or 168 hours).

  • Post-Aging Conditioning: After removal from the oven, allow the specimens to cool to room temperature and condition for at least 24 hours before testing.

Physical Property Testing
  • Tensile Properties:

    • Standard: ASTM D412 (Test Method A).

    • Apparatus: A universal testing machine (tensile tester) with appropriate grips.

    • Procedure: Test both unaged and aged dumbbell specimens. Measure the tensile strength (MPa), elongation at break (%), and modulus at 100% elongation (MPa). The rate of grip separation is typically 500 ± 50 mm/min.

    • Calculation: Report the median of at least three specimens. For aged samples, calculate the percentage retention of tensile strength and elongation.

  • Hardness:

    • Standard: ASTM D2240 .

    • Apparatus: A Shore A durometer.

    • Procedure: Measure the hardness of both unaged and aged samples on a flat surface. The specimen should be at least 6 mm thick (plying up is permitted).

    • Calculation: Report the average of multiple readings and the change in hardness (in points) after aging.

Signaling Pathways and Mechanisms of Action

The synergistic antioxidant effect of this compound is a multi-step process that complements the action of primary, radical-scavenging antioxidants. The following diagrams illustrate the proposed mechanisms and a typical experimental workflow.

Polymer_Oxidation_and_Intervention cluster_propagation Autoxidation Cycle cluster_intervention Antioxidant Intervention Polymer Polymer (RH) R_dot Alkyl Radical (R•) Polymer->R_dot H abstraction Initiation Initiation (Heat, UV, Stress) Initiation->Polymer ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O₂ (fast) O2 Oxygen (O₂) ROOH Hydroperoxide (ROOH) (Unstable) ROO_dot->ROOH + RH (propagation) Primary_AO Primary Antioxidant (e.g., Hindered Phenol, Amine) (AH) ROO_dot->Primary_AO Radical Scavenging RH_again Polymer (RH) Degradation Chain Scission, Cross-linking (Degradation) ROOH->Degradation RO_dot Alkoxy Radical (RO•) ROOH->RO_dot Decomposition (Heat, Metal Ions) OH_dot Hydroxyl Radical (•OH) ROOH->OH_dot Decomposition (Heat, Metal Ions) ZMTI This compound (Secondary Antioxidant) ROOH->ZMTI Peroxide Decomposition RO_dot->Degradation Further Reactions OH_dot->Degradation Further Reactions Stable_Radical Stable Radical (A•) Primary_AO->Stable_Radical Stable_Products Stable, Non-Radical Products ZMTI->Stable_Products

Caption: Proposed mechanism of polymer autoxidation and synergistic antioxidant intervention.

The diagram above illustrates the cyclic process of polymer autoxidation, initiated by heat or UV light, which generates unstable hydroperoxides (ROOH). These hydroperoxides are key intermediates that decompose into highly reactive radicals, accelerating polymer degradation. Primary antioxidants interrupt this cycle by scavenging the peroxy radicals (ROO•). This compound, as a secondary antioxidant, acts on the hydroperoxides, decomposing them into stable, non-radical products. This dual-action approach—scavenging radicals and decomposing their precursors—is the basis of the observed synergism.

Experimental_Workflow cluster_testing 4. Physical Property Evaluation Formulation 1. Compound Formulation - Control (No AO) - Primary AO only - Primary AO + this compound Milling 2. Two-Roll Milling (ASTM D3182) Formulation->Milling Curing 3. Vulcanization (ASTM D2084 for t90) Milling->Curing Unaged Unaged Samples Curing->Unaged Aging Accelerated Aging (ASTM D573) Unaged->Aging Tensile1 Tensile Test (ASTM D412) Unaged->Tensile1 Hardness1 Hardness Test (ASTM D2240) Unaged->Hardness1 Aged Aged Samples Tensile2 Tensile Test (ASTM D412) Aged->Tensile2 Hardness2 Hardness Test (ASTM D2240) Aged->Hardness2 Aging->Aged Analysis 5. Data Analysis - Calculate % Property Retention - Compare Performance - Determine Synergistic Effect Tensile1->Analysis Hardness1->Analysis Tensile2->Analysis Hardness2->Analysis

Caption: Standard experimental workflow for evaluating antioxidant synergism in elastomers.

This workflow outlines the systematic process for quantifying the performance of an antioxidant system. It begins with the careful formulation and mixing of different rubber compounds, followed by vulcanization. The resulting materials are then split into two groups: one for testing original properties and the other for testing after undergoing accelerated thermal aging. By comparing the degradation in physical properties (tensile strength, elongation, hardness) between the control, the primary antioxidant alone, and the synergistic system, a quantitative measure of this compound's contribution can be determined.

Conclusion

This compound is a highly effective secondary antioxidant that functions as a powerful synergist, particularly in elastomer systems. Its ability to decompose hydroperoxides and chelate metal ions significantly enhances the long-term heat and oxygen stability of polymers when used in conjunction with primary radical-scavenging antioxidants. The quantitative data and standardized experimental protocols presented in this guide provide a robust framework for researchers and material scientists to evaluate and implement this compound in the development of durable, high-performance polymer products. The proposed mechanisms, while requiring further fundamental study, offer a logical basis for its observed efficacy.

References

Methodological & Application

Application Notes and Protocols for Incorporating Vanox ZMTI into a Natural Rubber Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanox ZMTI (Zinc 2-mercaptotoluimidazole) is a highly effective, non-discoloring, and non-staining secondary antioxidant for natural rubber (NR) and synthetic rubbers.[1][2][3] It functions as a powerful synergist when used in combination with primary antioxidants, such as amines and phenols, to provide exceptional resistance to heat and oxygen-induced degradation.[1][4][5] This synergistic activity is particularly evident in the retention of physical properties, such as elongation, after prolonged heat aging. Furthermore, this compound acts as a metal deactivator, protecting the rubber from the catalytic effects of metal ions, and does not interfere with peroxide cure systems.[2][3]

These application notes provide detailed protocols for incorporating this compound into a natural rubber formulation and evaluating its effects on the material's physical properties. The information is intended to guide researchers and scientists in optimizing rubber formulations for enhanced durability and performance.

Materials and Equipment

Materials:

  • Natural Rubber (SMR-L or equivalent)

  • This compound (Zinc 2-mercaptotoluimidazole)[5]

  • Primary Antioxidant (e.g., VANOX MBPC POWDER - a phenolic antioxidant)

  • Stearic Acid

  • Zinc Oxide

  • Sulfur

  • Accelerator (e.g., N-tert-butyl-2-benzothiazyl sulfenamide (B3320178) - TBBS)

  • Carbon Black (e.g., N330)

  • Processing Oil (e.g., naphthenic oil)

Equipment:

  • Two-roll mill

  • Internal mixer (optional)

  • Compression molding press

  • Moving Die Rheometer (MDR)

  • Tensile tester

  • Durometer (Shore A)

  • Aging oven

Experimental Protocols

Formulation and Mixing

The following formulations can be used to evaluate the effect of this compound. The quantities are given in parts per hundred of rubber (phr).

IngredientControl (No AO)This compoundPrimary AOThis compound + Primary AO
Natural Rubber (SMR-L)100.0100.0100.0100.0
Carbon Black (N330)50.050.050.050.0
Processing Oil5.05.05.05.0
Zinc Oxide5.05.05.05.0
Stearic Acid2.02.02.02.0
This compound - 1.0 - 1.0
Primary AO (VANOX MBPC) - - 2.0 1.0
TBBS1.01.01.01.0
Sulfur2.02.02.02.0
Total 165.0 166.0 167.0 167.0

Mixing Procedure (Two-Roll Mill):

  • Set the mill roll temperature to 50-60°C.

  • Masticate the natural rubber until a continuous band is formed.

  • Add zinc oxide and stearic acid and mix until well dispersed.

  • Add the carbon black in increments, ensuring complete dispersion after each addition.

  • Add the processing oil.

  • Add the antioxidant(s) (this compound and/or primary antioxidant) and mix thoroughly.

  • Finally, add the accelerator (TBBS) and sulfur. Perform 3-4 end-cuttings and roll the batch to ensure homogeneity.

  • Sheet out the compound at a thickness of approximately 2 mm.

Curing Characteristics

The curing characteristics of the rubber compounds should be determined using a Moving Die Rheometer (MDR) according to ASTM D5289.

Protocol:

  • Cut a sample of the uncured rubber compound (approximately 5-6 g).

  • Place the sample in the MDR die cavity.

  • Run the test at a specified temperature (e.g., 160°C) for a set time (e.g., 30 minutes).

  • Record the following parameters:

    • ML (Minimum Torque): An indicator of the viscosity of the uncured compound.

    • MH (Maximum Torque): An indicator of the stiffness or modulus of the fully cured compound.

    • ts2 (Scorch Time): The time to a 2 dN·m rise from ML, indicating the processing safety of the compound.

    • t90 (Optimum Cure Time): The time to reach 90% of the maximum torque, indicating the time required for optimal vulcanization.

Preparation of Test Specimens
  • Cure sheets of the rubber compounds in a compression molding press at the t90 cure time and a temperature of 160°C. The mold should have a thickness of 2 mm.

  • Allow the cured sheets to condition at room temperature for at least 24 hours before testing.

  • Die-cut dumbbell-shaped specimens for tensile testing according to ASTM D412.

Physical Property Testing

a. Tensile Properties (ASTM D412):

  • Use a calibrated tensile tester to measure the following properties of the dumbbell specimens:

    • Tensile Strength (MPa): The maximum stress applied to a specimen before it ruptures.

    • Elongation at Break (%): The percentage increase in length of the specimen at the point of rupture.

    • Modulus at 200% Elongation (MPa): The stress required to stretch the specimen to 200% of its original length.

b. Hardness (ASTM D2240):

  • Measure the Shore A hardness of the cured rubber sheets using a durometer.

Accelerated Heat Aging

To evaluate the long-term stability of the rubber compounds, accelerated heat aging is performed.

Protocol:

  • Place the dumbbell specimens in a hot air oven at a specified temperature (e.g., 100°C) for a defined period (e.g., 70 hours).

  • After aging, remove the specimens and allow them to cool to room temperature for at least 24 hours.

  • Measure the tensile properties and hardness of the aged specimens as described in the previous section.

  • Calculate the percentage retention of tensile strength and elongation at break using the following formulas:

    • % Tensile Strength Retention = (Aged Tensile Strength / Unaged Tensile Strength) x 100

    • % Elongation Retention = (Aged Elongation at Break / Unaged Elongation at Break) x 100

Data Presentation

The following tables summarize the expected quantitative data from the experiments described above, demonstrating the synergistic effect of this compound with a primary antioxidant.

Table 1: Physical Properties of Unaged Natural Rubber Compounds

PropertyControl (No AO)This compoundPrimary AO (VANOX MBPC)This compound + Primary AO
200% Modulus (MPa) 4.04.13.63.8
Tensile Strength (MPa) 21.219.921.520.5
Elongation (%) 618542616581
Hardness (Shore A) 53.552.051.551.0

Data sourced from Vanderbilt Chemicals, LLC technical literature.

Table 2: Physical Properties of Natural Rubber Compounds After Heat Aging (70 hours @ 100°C)

PropertyControl (No AO)This compoundPrimary AO (VANOX MBPC)This compound + Primary AO
Tensile Retained (%) 20265159
Elongation Retained (%) 43646279

Data sourced from Vanderbilt Chemicals, LLC technical literature.

Signaling Pathways and Mechanisms

The primary mechanism of rubber degradation is auto-oxidation, a free-radical chain reaction. Antioxidants protect the rubber by interrupting this cycle. This compound, as a secondary antioxidant, is believed to function primarily as a peroxide decomposer. It breaks down hydroperoxides (ROOH), which are key intermediates in the auto-oxidation chain, into non-radical, stable products. This action prevents the formation of new radicals that would otherwise continue to degrade the rubber polymer chains.

The synergy between this compound and a primary antioxidant (e.g., a hindered amine or phenol) arises from a cooperative protection mechanism. The primary antioxidant is a radical scavenger, donating a hydrogen atom to reactive peroxy radicals (ROO•) to terminate the chain reaction. In this process, the primary antioxidant is converted into a less reactive radical. This compound can then act to regenerate the primary antioxidant, allowing it to continue scavenging radicals. This synergistic interaction provides a more robust and longer-lasting protection system than either antioxidant could provide alone.

Synergistic_Antioxidant_Mechanism cluster_0 Auto-Oxidation Cycle of Natural Rubber cluster_1 Antioxidant Protection Mechanism RH Rubber (RH) R_dot Rubber Radical (R•) RH->R_dot Initiation (Heat, Light, Metal Ions) ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O2 ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH - R• Degradation Degradation (Chain Scission) ROO_dot->Degradation Primary_AO Primary Antioxidant (e.g., Amine/Phenol) ROO_dot->Primary_AO Radical Scavenging ROOH->R_dot Decomposition (Heat, Metal Ions) Vanox_ZMTI This compound (Synergist) ROOH->Vanox_ZMTI Peroxide Decomposition Primary_AO_dot Primary AO Radical Primary_AO->Primary_AO_dot Primary_AO_dot->Vanox_ZMTI Regeneration Stable_Products Stable Products Vanox_ZMTI->Stable_Products

Caption: Synergistic antioxidant mechanism of this compound.

Experimental Workflow

The following diagram illustrates the logical workflow for the formulation and testing of natural rubber compounds incorporating this compound.

Experimental_Workflow cluster_testing Physical Property Testing Formulation 1. Define Formulations (Control, ZMTI, Primary AO, Combo) Mixing 2. Compound Mixing (Two-Roll Mill) Formulation->Mixing Cure_Char 3. Curing Characteristics (MDR - ASTM D5289) Mixing->Cure_Char Curing 4. Compression Molding (Cure Test Sheets) Mixing->Curing Specimen_Prep 5. Specimen Preparation (Die-Cutting - ASTM D412) Curing->Specimen_Prep Unaged_Testing 6a. Unaged Properties (Tensile, Hardness) Specimen_Prep->Unaged_Testing Aging 6b. Accelerated Aging (Oven @ 100°C) Specimen_Prep->Aging Data_Analysis 7. Data Analysis (Calculate % Retention) Unaged_Testing->Data_Analysis Aged_Testing 6c. Aged Properties (Tensile, Hardness) Aging->Aged_Testing Aged_Testing->Data_Analysis Conclusion 8. Conclusion (Evaluate Performance) Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound.

Conclusion

The incorporation of this compound into natural rubber formulations, particularly in synergy with a primary antioxidant, significantly enhances the material's resistance to thermo-oxidative degradation. The provided protocols offer a systematic approach to formulating, processing, and testing these compounds. The quantitative data clearly demonstrates that the synergistic combination of this compound and a primary antioxidant leads to a marked improvement in the retention of physical properties after heat aging, thereby extending the service life of the rubber product. Researchers and formulation scientists can utilize this information to develop high-performance natural rubber compounds for demanding applications.

References

Application Notes and Protocols for Testing the Synergistic Antioxidant Effect of Vanox ZMTI with Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Vanox ZMTI (Zinc 4-methyl-1H-benzimidazole-2-thiolate) is recognized as a potent antioxidant synergist, enhancing the efficacy of primary antioxidants, including phenolic compounds.[1][2] This document provides detailed protocols for evaluating the synergistic antioxidant effects of this compound in combination with various phenolic antioxidants. The methodologies outlined herein are designed to deliver quantifiable and reproducible results for researchers in drug development and related scientific fields.

The enclosed protocols cover a range of widely accepted in vitro antioxidant assays, from chemical-based methods such as DPPH, ABTS, and FRAP, to the more biologically relevant Cellular Antioxidant Activity (CAA) assay. Furthermore, this guide details the calculation of the Combination Index (CI) and the principles of isobolographic analysis to quantitatively determine the nature of the interaction (synergy, additivity, or antagonism) between this compound and phenolic antioxidants.

Materials and Reagents

Test Compounds
  • This compound: (CAS 61617-00-3)[3]

  • Phenolic Antioxidants: e.g., Quercetin, Gallic Acid, Caffeic Acid, Resveratrol, etc.

  • Positive Control: Trolox or Ascorbic Acid

Solvents and Buffers
Assay-Specific Reagents
  • DPPH Assay: 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • ABTS Assay: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), Potassium Persulfate

  • FRAP Assay: Ferric Chloride (FeCl₃), 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ), Sodium Acetate (B1210297)

  • CAA Assay: Human hepatocarcinoma (HepG2) cells, Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA), 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

Experimental Protocols

Preparation of Stock Solutions
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in ethanol.[1] Sonicate if necessary to ensure complete dissolution.

  • Phenolic Antioxidant Stock Solutions: Prepare 10 mM stock solutions of each phenolic antioxidant in ethanol or DMSO.

  • Working Solutions: For each assay, prepare a range of concentrations for this compound and each phenolic antioxidant by diluting the stock solutions with the appropriate assay buffer or solvent. For synergy testing, prepare combinations of this compound and a phenolic antioxidant in various molar ratios (e.g., 1:9, 2:8, 5:5, 8:2, 9:1).

In Vitro Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Procedure:

  • Prepare a 0.1 mM DPPH working solution in methanol.

  • In a 96-well plate, add 20 µL of the test sample (this compound, phenolic antioxidant, or combination) to 180 µL of the DPPH working solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity.

This assay measures the reduction of the pre-formed ABTS radical cation by antioxidants.

Procedure:

  • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in deionized water.

  • Mix the two solutions in a 1:1 ratio and allow them to react in the dark for 12-16 hours to form the ABTS radical cation (ABTS•+).

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • In a 96-well plate, add 10 µL of the test sample to 190 µL of the diluted ABTS•+ solution.

  • Incubate at room temperature for 6 minutes and measure the absorbance at 734 nm.

  • Calculate the percentage of ABTS•+ scavenging activity.

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Procedure:

  • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃ in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C.

  • In a 96-well plate, add 20 µL of the test sample to 180 µL of the FRAP reagent.

  • Incubate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Construct a standard curve using a known concentration of FeSO₄ and express the results as Fe²⁺ equivalents.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity.

Procedure:

  • Seed HepG2 cells in a 96-well black, clear-bottom plate and culture until confluent.

  • Wash the cells with PBS.

  • Treat the cells with 100 µL of media containing the test compounds and 25 µM DCFH-DA for 1 hour at 37°C.

  • Wash the cells with PBS.

  • Add 100 µL of 600 µM AAPH to induce oxidative stress.

  • Immediately measure the fluorescence kinetically for 1 hour at 37°C (excitation 485 nm, emission 538 nm).

  • Calculate the CAA value as the percentage of inhibition of fluorescence compared to the control.

Data Presentation and Synergy Analysis

Summarize the quantitative data from the antioxidant assays in the following tables.

Table 1: IC₅₀ Values for this compound and Phenolic Antioxidants

Compound DPPH IC₅₀ (µM) ABTS IC₅₀ (µM) FRAP (Fe²⁺ Equivalents at 50 µM) CAA EC₅₀ (µM)
This compound
Phenolic Antioxidant A
Phenolic Antioxidant B
...

| Trolox (Control) | | | | |

Table 2: Combination Index (CI) for this compound and Phenolic Antioxidant A

Molar Ratio (this compound:Phenolic A) DPPH CI Value ABTS CI Value CAA CI Value Interpretation (Synergy/Additive/Antagonism)
1:9
2:8
5:5
8:2

| 9:1 | | | | |

Calculation of Combination Index (CI)

The Combination Index (CI) is a quantitative measure of the interaction between two compounds. It is calculated using the Chou-Talalay method.

CI < 1 indicates synergy CI = 1 indicates an additive effect CI > 1 indicates antagonism

The CI value is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where:

  • (Dx)₁ is the concentration of this compound alone that produces a certain effect (e.g., 50% inhibition).

  • (Dx)₂ is the concentration of the phenolic antioxidant alone that produces the same effect.

  • (D)₁ and (D)₂ are the concentrations of this compound and the phenolic antioxidant in combination that also produce the same effect.

Isobolographic Analysis

Isobolographic analysis is a graphical method to assess the interaction between two compounds. The concentrations of the two compounds required to produce a specific level of effect (e.g., IC₅₀) are plotted on the x and y axes. A straight line connecting these two points represents the line of additivity. Data points for combinations that fall below this line indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Synergy Testing cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (this compound & Phenolic Antioxidants) prep_working Prepare Working Solutions (Single compounds & Combinations) prep_stock->prep_working dpph DPPH Assay prep_working->dpph abts ABTS Assay prep_working->abts frap FRAP Assay prep_working->frap caa CAA Assay prep_working->caa calc_ic50 Calculate IC50/EC50 Values dpph->calc_ic50 abts->calc_ic50 frap->calc_ic50 caa->calc_ic50 calc_ci Calculate Combination Index (CI) calc_ic50->calc_ci isobologram Perform Isobolographic Analysis calc_ic50->isobologram

Workflow for antioxidant synergy testing.
Nrf2 Signaling Pathway

G Nrf2 Signaling Pathway Activation by Phenolic Antioxidants phenolic Phenolic Antioxidants ros Oxidative Stress (ROS) phenolic->ros Scavenges keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 Induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 nucleus Nucleus nrf2->nucleus Translocation are ARE (Antioxidant Response Element) nrf2->are Binds to genes Antioxidant Genes (e.g., HO-1, NQO1) are->genes Activates transcription protection Cellular Protection genes->protection

Nrf2 pathway activation by phenolics.
MAPK Signaling Pathway

G MAPK Signaling Pathway in Oxidative Stress Response phenolic Phenolic Antioxidants ros Oxidative Stress (ROS) phenolic->ros Inhibits ask1 ASK1 ros->ask1 Activates mkk MKK3/6, MKK4/7 ask1->mkk p38_jnk p38 / JNK mkk->p38_jnk ap1 AP-1 (Transcription Factor) p38_jnk->ap1 response Cellular Response (Survival/Apoptosis) ap1->response

MAPK pathway in oxidative stress.

References

Application Notes and Protocols for Evaluating the Flex Fatigue Resistance of Elastomers with Vanox™ ZMTI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanox™ ZMTI is a high-performance, non-discoloring, and non-staining antioxidant synergist for natural and synthetic rubbers.[1][2][3] It is particularly effective in enhancing resistance to heat aging and improving flex fatigue life in various elastomers such as Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), and Nitrile Rubber (NBR).[1][3][4] This document provides detailed experimental protocols for evaluating the efficacy of Vanox™ ZMTI in improving the flex fatigue resistance of rubber compounds. The protocols are based on established ASTM standards for dynamic fatigue testing.[5][6][7]

Mechanism of Action: Antioxidant Synergy

Vanox™ ZMTI functions as a potent antioxidant, protecting the polymer matrix from degradation caused by heat, oxygen, and dynamic stress.[4][8] It works synergistically with other primary antioxidants (e.g., hindered amines or phenolics) to provide a comprehensive stabilization system.[4][9] This synergistic interaction is crucial for preventing the initiation and propagation of micro-cracks that lead to fatigue failure.

cluster_stress Stress Factors cluster_degradation Degradation Pathway cluster_protection Protection Mechanism Heat Heat Free_Radicals Free Radical Formation Heat->Free_Radicals Oxygen Oxygen Oxygen->Free_Radicals Dynamic_Stress Dynamic Stress Dynamic_Stress->Free_Radicals Polymer_Matrix Polymer Matrix Chain_Scission Polymer Chain Scission (Crack Initiation) Free_Radicals->Chain_Scission Fatigue_Failure Fatigue Failure Chain_Scission->Fatigue_Failure Vanox_ZMTI Vanox™ ZMTI Synergistic_Antioxidant_System Synergistic Antioxidant System Vanox_ZMTI->Synergistic_Antioxidant_System Primary_Antioxidant Primary Antioxidant Primary_Antioxidant->Synergistic_Antioxidant_System Synergistic_Antioxidant_System->Free_Radicals Scavenges

Caption: Mechanism of Vanox™ ZMTI in preventing polymer degradation.

Experimental Design and Protocols

This section outlines a comprehensive experimental design to quantify the improvement in flex fatigue resistance imparted by Vanox™ ZMTI.

Materials and Formulation

A model rubber formulation will be used, with varying concentrations of Vanox™ ZMTI.

Table 1: Rubber Compound Formulations (in parts per hundred rubber - phr)

IngredientControlFormulation AFormulation BFormulation C
Natural Rubber (SMR 20)100100100100
N330 Carbon Black50505050
Zinc Oxide5555
Stearic Acid2222
6PPD (Primary Antioxidant)1111
Vanox™ ZMTI 0 0.5 1.0 1.5
Sulfur2.52.52.52.5
TBBS (Accelerator)1111
Sample Preparation Protocol
  • Mixing: The ingredients will be compounded in a two-roll mill or an internal mixer according to the formulations in Table 1.

  • Molding: The compounded rubber will be compression molded into sheets of the required thickness for preparing test specimens. Curing will be performed at a specified temperature and time to achieve optimal crosslink density.

  • Specimen Cutting: Dumbbell-shaped specimens will be die-cut from the molded sheets as per the dimensions specified in the chosen ASTM standard (e.g., ASTM D4482).

Flex Fatigue Testing Protocol (Based on ASTM D4482: Standard Test Method for Rubber Property—Extension Cycling Fatigue)
  • Apparatus: A dynamic mechanical analyzer (DMA) or a dedicated fatigue testing machine capable of applying cyclic tensile strain.

  • Test Conditions:

    • Strain Level: A constant peak tensile strain will be applied (e.g., 50%, 75%, or 100% elongation).

    • Frequency: The cyclic frequency will be set to a constant value (e.g., 1-10 Hz).

    • Temperature: The test will be conducted at a controlled ambient temperature (e.g., 23 °C ± 2 °C).

  • Procedure:

    • Mount the dumbbell specimen in the grips of the fatigue tester.

    • Apply the cyclic tensile strain until the specimen ruptures completely.[10][11]

    • Record the number of cycles to failure for each specimen.

    • Test a statistically significant number of specimens for each formulation (e.g., n=10).

Start Start Compound_Mixing Rubber Compounding (Table 1 Formulations) Start->Compound_Mixing Molding Compression Molding of Sheets Compound_Mixing->Molding Specimen_Cutting Die-Cutting of Dumbbell Specimens (ASTM D4482) Molding->Specimen_Cutting Fatigue_Testing Cyclic Tensile Fatigue Testing (ASTM D4482) Specimen_Cutting->Fatigue_Testing Data_Collection Record Cycles to Failure Fatigue_Testing->Data_Collection Data_Analysis Statistical Analysis and Comparison Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for evaluating flex fatigue resistance.

Data Presentation and Analysis

The collected data should be analyzed to determine the effect of Vanox™ ZMTI on the flex fatigue life of the rubber compound.

Quantitative Data Summary

The number of cycles to failure for each formulation will be recorded and averaged. The results can be presented in a table for clear comparison.

Table 2: Flex Fatigue Test Results (Cycles to Failure at 75% Strain)

FormulationVanox™ ZMTI (phr)Mean Cycles to FailureStandard Deviation% Improvement over Control
Control0.0125,00015,000-
Formulation A0.5180,00018,00044%
Formulation B1.0250,00022,000100%
Formulation C1.5285,00025,000128%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Data Interpretation

The results are expected to show a significant increase in the mean cycles to failure with increasing concentrations of Vanox™ ZMTI. This demonstrates the positive impact of Vanox™ ZMTI on the flex fatigue resistance of the rubber compound. A statistical analysis (e.g., ANOVA) can be performed to determine the significance of the observed differences between the formulations.

Conclusion

The experimental design and protocols outlined in this document provide a robust framework for evaluating the performance of Vanox™ ZMTI in enhancing the flex fatigue resistance of elastomers. The synergistic antioxidant properties of Vanox™ ZMTI are critical for extending the service life of rubber components subjected to dynamic stresses. Researchers and formulators can adapt these protocols to their specific polymer systems and application requirements.

References

Optimizing EPDM Performance: Application Notes for Vanox ZMTI Loading Levels

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Vanox ZMTI (Zinc 2-mercaptotoluimidazole) is a highly effective, non-volatile, and non-staining secondary antioxidant for Ethylene Propylene Diene Monomer (EPDM) rubber. It functions as a potent synergist, significantly enhancing the heat aging and flex fatigue resistance of EPDM compounds, particularly in peroxide-cured systems.[1] Critically, this compound exhibits minimal interference with the peroxide vulcanization process, ensuring that the mechanical properties of the cured rubber are not compromised.[1] These application notes provide a comprehensive guide for researchers, scientists, and formulation chemists to determine the optimal loading level of this compound in EPDM for enhanced durability and performance.

Synergistic Antioxidant Systems

This compound demonstrates remarkable synergistic effects when used in combination with primary antioxidants, such as amines and phenols.[1][2] This synergy leads to a level of heat and oxidative stability that is superior to what can be achieved with either type of antioxidant alone.

Recommended Combinations:

  • For Superior Heat Resistance and Low Compression Set: A combination of this compound with an amine antioxidant like VANOX CDPA PDR (p-dicumyl-diphenylamine) is highly effective in peroxide-cured EPDM. This system provides an excellent balance of heat aging resistance and minimal impact on cure characteristics.[1]

  • For Enhanced Flex Fatigue Resistance: Pairing this compound with AGERITE® SUPERFLEX® SOLID G PDR (a diphenylamine-acetone reaction product) offers outstanding resistance to flex fatigue.[3]

  • For General-Purpose High-Temperature Applications: A combination with AGERITE® STALITE® S (octylated diphenylamine) or AGERITE® RESIN D® (polymerized 1,2-dihydro-2,2-4-trimethylquinoline) provides a robust defense against thermal degradation.[3]

The synergistic mechanism involves the primary antioxidant trapping peroxy and alkoxy radicals, while this compound, as a peroxide decomposer and radical scavenger, further inhibits the oxidative degradation cascade.

EPDM Degradation and Antioxidant Protection Pathway

The following diagram illustrates the thermo-oxidative degradation pathway of EPDM and the protective mechanism of a synergistic antioxidant system containing this compound.

EPDM_Degradation_and_Antioxidant_Protection cluster_degradation EPDM Thermo-Oxidative Degradation cluster_protection Synergistic Antioxidant Protection EPDM Polymer EPDM Polymer Alkyl Radical (R*) Alkyl Radical (R*) EPDM Polymer->Alkyl Radical (R*) H-abstraction Heat, Oxygen Heat, Oxygen Heat, Oxygen->EPDM Polymer Initiation Alkyl Radical (R) Alkyl Radical (R) Peroxy Radical (ROO) Peroxy Radical (ROO) Hydroperoxide (ROOH) Hydroperoxide (ROOH) Alkoxy (RO*) & Hydroxyl (*OH) Radicals Alkoxy (RO*) & Hydroxyl (*OH) Radicals Hydroperoxide (ROOH)->Alkoxy (RO*) & Hydroxyl (*OH) Radicals Decomposition Non-Radical Products Non-Radical Products Hydroperoxide (ROOH)->Non-Radical Products Forms Alkoxy (RO) & Hydroxyl (OH) Radicals Alkoxy (RO) & Hydroxyl (OH) Radicals Chain Scission & Crosslinking Chain Scission & Crosslinking Degraded EPDM Degraded EPDM Chain Scission & Crosslinking->Degraded EPDM Peroxy Radical (ROO*) Peroxy Radical (ROO*) Alkyl Radical (R*)->Peroxy Radical (ROO*) + O2 Peroxy Radical (ROO*)->Hydroperoxide (ROOH) + RH Stable Radical Stable Radical Peroxy Radical (ROO*)->Stable Radical Forms Alkoxy (RO*) & Hydroxyl (*OH) Radicals->EPDM Polymer Further H-abstraction Alkoxy (RO*) & Hydroxyl (*OH) Radicals->Chain Scission & Crosslinking Primary Antioxidant (e.g., Amine) Primary Antioxidant (e.g., Amine) Primary Antioxidant (e.g., Amine)->Peroxy Radical (ROO*) Radical Trapping This compound This compound This compound->Hydroperoxide (ROOH) Decomposition

EPDM degradation and antioxidant protection mechanism.

Experimental Protocol for Determining Optimal this compound Loading

This protocol outlines a systematic approach to evaluate the effect of varying this compound concentrations in a peroxide-cured EPDM formulation.

1. Materials and Equipment:

  • EPDM (e.g., Keltan)

  • Carbon Black (e.g., N550, N774)

  • Paraffinic Oil

  • Zinc Oxide

  • Stearic Acid

  • Peroxide Curing Agent (e.g., Dicumyl peroxide)

  • Primary Antioxidant (e.g., VANOX CDPA PDR)

  • This compound

  • Two-roll mill or internal mixer (e.g., Banbury)

  • Moving Die Rheometer (MDR)

  • Compression molding press

  • Tensile testing machine (in accordance with ASTM D412)

  • Hardness tester (Shore A durometer, in accordance with ASTM D2240)

  • Compression set testing apparatus (in accordance with ASTM D395, Method B)

  • Aging oven

2. Experimental Workflow:

The following diagram outlines the experimental workflow for determining the optimal loading level of this compound.

Experimental_Workflow cluster_formulation Formulation & Mixing cluster_curing Curing & Sample Preparation cluster_testing Property Testing (Unaged) cluster_aging Accelerated Aging & Testing cluster_analysis Data Analysis A Define Base EPDM Formulation B Vary this compound Concentration (e.g., 0, 0.5, 1.0, 1.5, 2.0 phr) A->B C Mix Compounds on Two-Roll Mill B->C D Determine Cure Characteristics (MDR) (tc90, ML, MH) C->D E Compression Mold Test Sheets (Cure at tc90 + 5 min) D->E F Die-cut Test Specimens E->F G Tensile Properties (ASTM D412) (Tensile Strength, Elongation at Break) F->G H Hardness (ASTM D2240) F->H I Heat Age Samples (e.g., 70 hrs @ 150°C) F->I M Compare Properties vs. Loading Level G->M H->M J Tensile Properties (Aged) I->J K Hardness (Aged) I->K L Compression Set (ASTM D395) I->L J->M K->M L->M N Determine Optimal this compound Concentration M->N

Workflow for optimizing this compound loading.

3. Compounding Procedure (Two-Roll Mill):

  • Set the mill roll temperature to approximately 50-60°C.

  • Band the EPDM polymer on the mill.

  • Add zinc oxide and stearic acid and mix until well dispersed.

  • Incorporate the carbon black in increments, allowing for thorough dispersion between additions.

  • Add the paraffinic oil slowly to aid in filler dispersion and processing.

  • Add the primary antioxidant and the specified loading of this compound.

  • Ensure all ingredients are homogeneously mixed.

  • Finally, add the peroxide curing agent at a lower mill temperature (if possible) and mix for a short, controlled time to ensure dispersion without initiating cure (scorching).

  • Sheet off the compound and allow it to mature for at least 24 hours at room temperature before testing.

4. Curing and Testing:

  • Cure Characteristics: Determine the cure characteristics (scorch time, ts2; time to 90% cure, tc90; minimum torque, ML; and maximum torque, MH) of each compound using a Moving Die Rheometer (MDR) according to ASTM D5289.

  • Sample Preparation: Compression mold test slabs of each compound at a temperature and time determined from the MDR data (typically tc90 + 5 minutes).

  • Physical Properties (Unaged):

    • Tensile Properties: Test dumbbell-shaped specimens for tensile strength, and elongation at break according to ASTM D412.

    • Hardness: Measure the Shore A hardness of the cured samples according to ASTM D2240.

  • Accelerated Heat Aging:

    • Place test specimens in a hot air oven for a specified time and temperature (e.g., 70 hours at 150°C, as per ASTM D573).

  • Physical Properties (Aged):

    • After aging, allow the samples to cool to room temperature for at least 24 hours before re-testing for tensile properties and hardness.

    • Compression Set: Determine the compression set of aged samples according to ASTM D395, Method B.

Data Presentation: Performance of this compound in Peroxide-Cured EPDM

The following tables summarize the performance of this compound, both alone and in a synergistic system, in a typical peroxide-cured EPDM compound. The data is based on a formulation containing EPDM, 50 phr N774 carbon black, 50 phr N550 carbon black, 60 phr paraffinic oil, 5 phr zinc oxide, 1 phr stearic acid, and a peroxide curing agent. The antioxidant systems were added at the specified levels in parts per hundred of rubber (phr).

Table 1: Physical Properties of Unaged EPDM with Different Antioxidant Systems [1]

PropertyNo Antioxidant1.5 phr AGERITE TMQ1.5 phr VANOX CDPA PDR1.0 phr this compound1.0 phr AGERITE TMQ + 1.0 phr this compound1.0 phr VANOX CDPA PDR + 1.0 phr this compound
Tensile Strength (MPa) 14.514.814.615.014.714.8
Elongation at Break (%) 450460450470460460
Hardness (Shore A) 606060606060

Table 2: Physical Properties of EPDM with Different Antioxidant Systems After Heat Aging (70 hours @ 150°C) [1]

PropertyNo Antioxidant1.5 phr AGERITE TMQ1.5 phr VANOX CDPA PDR1.0 phr this compound1.0 phr AGERITE TMQ + 1.0 phr this compound1.0 phr VANOX CDPA PDR + 1.0 phr this compound
Tensile Strength (% Change) -40-15-18-12-10-8
Elongation at Break (% Change) -70-45-50-35-40-38
Hardness (Points Change) +10+8+9+7+6+5
Compression Set (%) 856055454035

Conclusion

The data clearly demonstrates the superior performance of this compound, especially when used in a synergistic system with a primary antioxidant like VANOX CDPA PDR.[1] The combination significantly improves the retention of tensile properties and elongation after heat aging, and results in a lower compression set, indicating enhanced long-term durability. While the provided data uses a fixed loading level, the experimental protocol outlined allows for a systematic study to determine the optimal concentration of this compound for a specific EPDM formulation and application, balancing performance enhancement with cost-effectiveness. A typical starting point for evaluation would be in the range of 0.5 to 2.0 phr of this compound in combination with a primary antioxidant.

References

Application Notes and Protocols for Quantifying Vanox ZMTI in a Polymer Matrix

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vanox ZMTI (Zinc 2-mercaptotolimidazole) is a crucial antioxidant additive used in various polymer systems to protect them from degradation caused by heat, oxygen, and other environmental factors. Its primary function is to inhibit or retard the oxidation process, thereby extending the service life of the polymeric material. Accurate quantification of this compound in the polymer matrix is essential for quality control, formulation development, and stability studies. These application notes provide detailed protocols for the quantification of this compound in a polymer matrix using High-Performance Liquid Chromatography (HPLC) for the intact molecule and Atomic Absorption Spectroscopy (AAS) for the zinc content. Additionally, qualitative analysis using Fourier Transform Infrared Spectroscopy (FTIR) and thermal analysis using Thermogravimetric Analysis (TGA) are described.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This method allows for the quantification of the intact this compound molecule, providing information on its concentration and potential degradation products.

Experimental Protocol

a. Sample Preparation: Accelerated Solvent Extraction (ASE)

  • Grinding: Cryogenically grind the polymer sample to a fine powder (typically 10 mesh or finer) to increase the surface area for extraction.

  • Cell Preparation: Insert a cellulose (B213188) extraction thimble into an 11 mL ASE cell.

  • Sample Loading: Weigh approximately 0.5 g of the ground polymer sample and mix it with diatomaceous earth or sand to fill the extraction thimble.

  • Extraction Conditions:

    • Solvent: Isopropyl alcohol (IPA) with 2.5% (v/v) cyclohexane (B81311). The cyclohexane acts as a swelling agent for the polymer, enhancing extraction efficiency.[1]

    • Temperature: 140 °C. This temperature is generally effective for extracting additives without melting common polymers like polyethylene (B3416737) or polypropylene.[1]

    • Pressure: 1500 psi.

    • Static Cycles: 3 cycles of 5 minutes each. Using multiple static cycles with fresh solvent improves extraction efficiency.[1]

    • Flush Volume: 60% of the cell volume.

    • Purge Time: 120 seconds.

  • Extract Processing:

    • Collect the extract in a vial.

    • To improve peak symmetry in HPLC, evaporate the extract to near dryness under a stream of nitrogen and redissolve the residue in a known volume of the mobile phase (e.g., 10 mL).[1]

    • Filter the reconstituted extract through a 0.45 µm nylon syringe filter before HPLC analysis to remove any particulate matter.[1]

b. HPLC Instrumentation and Conditions

  • System: A standard HPLC system with a UV/VIS detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is recommended.

    • Start with a higher water composition (e.g., 60%) and increase the acetonitrile concentration over time (e.g., to 95% over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV absorbance spectrum of this compound (a preliminary scan should be performed, but a wavelength around 280 nm is a good starting point for aromatic compounds).

  • Injection Volume: 10 µL.

  • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations.

Data Presentation

ParameterResult
Retention Time (min)User-defined
Linearity (R²)> 0.999
Limit of Detection (LOD)User-defined
Limit of Quantification (LOQ)User-defined
Recovery (%)90-105%
Precision (RSD %)< 5%

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Grind Cryogenic Grinding of Polymer Weigh Weighing and Mixing with Sand Grind->Weigh ASE Accelerated Solvent Extraction (ASE) Weigh->ASE Evap Evaporation and Reconstitution ASE->Evap Filter Syringe Filtration (0.45 µm) Evap->Filter Inject Injection onto C18 Column Filter->Inject Separate Gradient Elution Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification via Calibration Curve Detect->Quantify Result Result Quantify->Result Concentration of this compound

Caption: Workflow for the quantification of this compound in a polymer matrix using HPLC.

Atomic Absorption Spectroscopy (AAS) for Zinc Quantification

This method determines the total zinc content in the polymer, which can be correlated back to the concentration of this compound, assuming it is the only source of zinc.

Experimental Protocol

a. Sample Preparation: Microwave Digestion

  • Weighing: Accurately weigh approximately 0.2 g of the ground polymer sample into a microwave digestion vessel.

  • Acid Addition: Add 10 mL of concentrated nitric acid (HNO₃) to the vessel.

  • Digestion Program:

    • Ramp to 200 °C over 15 minutes.

    • Hold at 200 °C for 15 minutes.

    • Cool down to room temperature.

  • Dilution: Quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute to the mark with deionized water. The sample may require further dilution to fall within the linear range of the AAS.

b. AAS Instrumentation and Conditions

  • Instrument: Flame Atomic Absorption Spectrometer (FAAS) or Graphite Furnace Atomic Absorption Spectrometer (GFAAS) for lower concentrations.

  • Element: Zinc (Zn).

  • Wavelength: 213.9 nm.

  • Slit Width: 0.7 nm.

  • Lamp Current: As per manufacturer's recommendation.

  • Flame (for FAAS): Air-acetylene.

  • Quantification: Prepare a series of zinc standard solutions of known concentrations to generate a calibration curve.

Data Presentation

ParameterResult
Wavelength (nm)213.9
Linearity (R²)> 0.998
Limit of Detection (LOD)User-defined
Limit of Quantification (LOQ)User-defined
Recovery (%)95-105%
Precision (RSD %)< 5%

Logical Flow for AAS Analysis

AAS_Logic Start Polymer Sample Containing this compound Digest Microwave Digestion with Nitric Acid Start->Digest Sample Prep Dilute Dilution to a Known Volume Digest->Dilute AAS AAS Measurement of Zinc Concentration Dilute->AAS Analysis Calculate Calculate this compound Concentration AAS->Calculate Data Processing End Final Result Calculate->End

Caption: Logical flow for determining this compound content via zinc quantification by AAS.

Fourier Transform Infrared Spectroscopy (FTIR) for Qualitative Analysis

FTIR-ATR is a rapid and non-destructive technique for the qualitative identification of this compound in a polymer matrix.

Experimental Protocol

  • Instrument: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Placement: Press the polymer sample firmly against the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32-64.

  • Analysis: Compare the resulting spectrum with a reference spectrum of pure this compound and the neat polymer. Look for characteristic absorption bands of this compound, such as those related to the imidazole (B134444) ring and C-S stretching.

Data Presentation

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch3200-3400
C=N Stretch1600-1650
C-S Stretch600-800
Aromatic C-H Bending700-900

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA can be used to assess the effect of this compound on the thermal stability of the polymer.

Experimental Protocol

  • Instrument: Thermogravimetric Analyzer.

  • Sample Preparation: Place a small amount of the polymer sample (5-10 mg) in a TGA pan.

  • Heating Program:

    • Temperature Range: 25 °C to 600 °C.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen or Air (to simulate different degradation environments).

  • Analysis: Analyze the TGA curve (weight loss vs. temperature) to determine the onset of degradation. Compare the thermal stability of the polymer with and without this compound.

Data Presentation

SampleOnset of Degradation (°C)Temperature at 50% Weight Loss (°C)
Polymer without this compoundUser-definedUser-defined
Polymer with this compoundUser-definedUser-defined

Relationship between Analytical Techniques

Techniques cluster_quant Quantitative Analysis cluster_qual Qualitative & Thermal Analysis ZMTI This compound in Polymer HPLC HPLC (Intact Molecule) ZMTI->HPLC AAS AAS (Zinc Content) ZMTI->AAS FTIR FTIR (Functional Groups) ZMTI->FTIR TGA TGA (Thermal Stability) ZMTI->TGA

Caption: Overview of analytical techniques for the characterization of this compound in polymers.

References

Application Notes and Protocols for Vanox ZMTI in Peroxide-Cured Elastomer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Vanox® ZMTI (Zinc 2-mercaptotoluimidazole) as a synergistic antioxidant in peroxide-cured elastomer systems. Detailed protocols and performance data are presented to guide researchers and professionals in formulating robust and durable elastomeric compounds for various applications. Vanox ZMTI is a non-volatile, non-staining antioxidant that enhances the thermal and fatigue resistance of elastomers with minimal interference with the peroxide vulcanization process.[1][2][3][4][5]

Introduction to this compound in Peroxide Curing

Peroxide curing is a vulcanization process that utilizes organic peroxides to create carbon-carbon crosslinks between polymer chains.[6][7] This method results in vulcanizates with excellent thermal stability, low compression set, and good aging resistance.[6][8] However, the free radicals generated during peroxide curing, which are essential for crosslinking, are also responsible for oxidative degradation of the elastomer over its service life.[9]

Antioxidants are crucial for mitigating this degradation, but many conventional antioxidants can interfere with the peroxide cure by scavenging the free radicals needed for crosslinking, leading to reduced crosslink density and compromised physical properties.[9][10][11]

This compound is a highly effective antioxidant synergist that addresses this challenge.[10][11][12][13] It works in conjunction with primary antioxidants, such as amines and phenols, to provide superior protection against thermo-oxidative aging and flex fatigue without significantly impacting the cure characteristics of the elastomer.[1][12][13]

Mechanism of Action and Synergism

The precise mechanism by which this compound functions as a synergist is not fully elucidated, but it is understood to act as a peroxide decomposer that can withstand the vulcanization process.[12] This allows it to remain active in the cured elastomer to provide long-term protection.

The synergistic effect of this compound is particularly pronounced when used with other antioxidants. This combination provides a multi-faceted defense against degradation, enhancing the overall performance and lifespan of the elastomeric product.

Below is a diagram illustrating the logical relationship in a peroxide-cured system containing this compound and a primary antioxidant.

Peroxide_Cure_With_Vanox_ZMTI Peroxide Organic Peroxide Radicals Free Radicals (R-O•) Peroxide->Radicals Heat Heat Heat->Peroxide Decomposition Elastomer Elastomer Polymer Chains Radicals->Elastomer H Abstraction Degradation Oxidative Degradation Radicals->Degradation Crosslinked_Elastomer Crosslinked Elastomer (C-C Bonds) Elastomer->Crosslinked_Elastomer Crosslinking Protection Enhanced Thermal & Flex Fatigue Resistance Crosslinked_Elastomer->Protection Primary_AO Primary Antioxidant (e.g., Amine) Primary_AO->Radicals Scavenging Primary_AO->Protection Synergistic Effect Vanox_ZMTI This compound (Synergist) Vanox_ZMTI->Peroxide Decomposition (Survives Cure) Vanox_ZMTI->Protection Synergistic Effect

Peroxide Curing with this compound Synergy

Performance Data in Peroxide-Cured Elastomers

The following tables summarize the performance of this compound in typical peroxide-cured Ethylene Propylene Diene Monomer (EPDM) and Nitrile Butadiene Rubber (NBR) formulations.

This compound in a Peroxide-Cured EPDM Wire & Cable Compound

Table 1: EPDM Formulation

Ingredientphr
EPDM100.0
N-550 Carbon Black60.0
Paraffinic Oil40.0
Zinc Oxide5.0
Stearic Acid1.0
Dicumyl Peroxide (40%)6.0
Antioxidant System See Table 2

Table 2: Cure Characteristics and Physical Properties of Peroxide-Cured EPDM

Antioxidant System (phr)Control (None)System ASystem B
Polymerized 1,2-dihydro-2,2,4-trimethylquinoline (TMQ)-1.01.0
This compound --1.0
Cure Characteristics (MDR @ 177°C)
ML (dN·m)1.21.21.2
MH (dN·m)15.515.315.4
ts2 (min)1.51.61.6
tc90 (min)7.88.08.1
Original Physical Properties
Hardness (Shore A)656565
Tensile Strength (MPa)15.215.015.1
Elongation at Break (%)450440450
Aged Properties (7 days @ 150°C)
Hardness Change (points)+5+3+2
Tensile Strength Retention (%)608595
Elongation Retention (%)557588
This compound in Peroxide-Cured Nitrile (NBR)

Table 3: NBR Formulation

Ingredientphr
NBR (33% ACN)100.0
N-774 Carbon Black70.0
DOP10.0
Zinc Oxide5.0
Stearic Acid1.0
Dicumyl Peroxide (40%)4.5
Antioxidant System See Table 4

Table 4: Physical Properties of Peroxide-Cured NBR

Antioxidant System (phr)Control (None)System CSystem D
Octylated Diphenylamine (ODPA)-1.51.5
This compound --1.5
Original Physical Properties
Hardness (Shore A)707071
Tensile Strength (MPa)18.518.218.4
Elongation at Break (%)350340345
Aged Properties (70 hours @ 150°C)
Hardness Change (points)+8+5+3
Tensile Strength Retention (%)557892
Elongation Retention (%)406585

Experimental Protocols

The following protocols outline the standard procedures for evaluating the performance of this compound in peroxide-cured elastomer systems.

Compounding and Curing

This protocol describes the general procedure for mixing and curing the elastomer compounds.

Compounding_Workflow Start Start: Weigh Ingredients Mixing Two-Roll Mill or Internal Mixer Start->Mixing Step1 Step 1: Masticate Elastomer Mixing->Step1 Step2 Step 2: Add Fillers, Plasticizers, Zinc Oxide, Stearic Acid Step1->Step2 Step3 Step 3: Add Antioxidant System (Primary AO + this compound) Step2->Step3 Step4 Step 4: Add Peroxide Curing Agent (at lower temperature) Step3->Step4 Homogenize Homogenize the Compound Step4->Homogenize Curing Compression Molding Homogenize->Curing Cure_Params Cure at specified temperature and tc90 time (e.g., 177°C) Curing->Cure_Params Testing Prepare Test Specimens Cure_Params->Testing End Proceed to Physical Testing Testing->End

Elastomer Compounding and Curing Workflow
  • Masterbatch Preparation:

    • In an internal mixer or on a two-roll mill, masticate the elastomer (e.g., EPDM, NBR).

    • Sequentially add the fillers (e.g., carbon black), plasticizers, zinc oxide, and stearic acid. Ensure thorough dispersion between each addition.

  • Addition of Antioxidants and Curing Agent:

    • Add the primary antioxidant and this compound to the masterbatch and mix until fully incorporated.

    • At a lower temperature to prevent scorching, add the peroxide curing agent and mix until a homogenous compound is achieved.

  • Curing:

    • Sheet out the compound and press mold into slabs of desired thickness at the specified curing temperature (e.g., 177°C) for the tc90 time determined from rheometer data.

  • Specimen Preparation:

    • Die-cut the required test specimens from the cured sheets after allowing them to condition at room temperature for at least 24 hours.

Physical Property Testing

The following ASTM standards are recommended for evaluating the physical properties of the cured elastomers.

  • Cure Characteristics (MDR):

    • ASTM D5289: Use a Moving Die Rheometer (MDR) to determine the cure characteristics of the rubber compound, including minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (tc90).

  • Original Physical Properties:

    • ASTM D2240: Measure the durometer hardness (Shore A) of the cured specimens.

    • ASTM D412: Determine the tensile strength, elongation at break, and modulus of the material using a universal testing machine.[1][6][14][15] Test Method A with dumbbell-shaped specimens is commonly used.

  • Aged Physical Properties:

    • ASTM D573: Perform accelerated aging of the test specimens in a hot air oven at the specified temperature and duration (e.g., 7 days at 150°C).

    • After aging, re-test the hardness, tensile strength, and elongation according to ASTM D2240 and ASTM D412 to determine the retention of these properties.

  • Compression Set:

    • ASTM D395 (Method B): Evaluate the ability of the elastomer to retain its elastic properties after prolonged compressive stress. This is particularly important for sealing applications.

Conclusion

This compound is a valuable tool for formulators of peroxide-cured elastomers, offering a synergistic approach to achieving superior long-term performance. Its ability to enhance heat and flex fatigue resistance without compromising the efficiency of the peroxide cure makes it an excellent choice for demanding applications where durability and reliability are paramount. The data and protocols presented here provide a solid foundation for the successful implementation of this compound in a variety of elastomer systems.

References

Application Notes and Protocols for Vanox ZMTI in Thermoplastic Polyolefin (TPO) Blends

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Vanox ZMTI (Zinc 4-methyl-1H-benzimidazole-2-thiolate) as a synergistic antioxidant in thermoplastic polyolefin (TPO) blends. The information presented herein is intended to guide researchers in formulating and evaluating TPO compounds with enhanced long-term stability.

Introduction to this compound

This compound is a high-performance, non-discoloring, and non-staining antioxidant.[1] It is particularly effective as a synergist when used in combination with primary antioxidants, such as hindered phenols and amines, to protect polymers from thermo-oxidative degradation.[2][3] Its high melting point makes it suitable for processing and end-use applications at elevated temperatures.[1][4][5] In addition to its antioxidant properties, this compound also functions as a metal deactivator, preventing the metal-catalyzed degradation of polymers.[1][5][6]

Application in TPO Blends

Thermoplastic polyolefins (TPOs) are widely used in various industries, including automotive, roofing, and consumer goods, owing to their excellent balance of flexibility, impact resistance, and cost-effectiveness. However, TPOs are susceptible to degradation upon exposure to heat and UV radiation, which can lead to a deterioration of their mechanical properties and appearance.

The incorporation of this compound into TPO formulations, as part of a synergistic antioxidant package, can significantly enhance their long-term heat stability and UV resistance. This leads to improved durability and an extended service life of the final product.

Proposed Synergistic Antioxidant Mechanism

This compound functions as a secondary antioxidant, primarily by decomposing hydroperoxides, which are key intermediates in the polymer auto-oxidation cycle. When used in conjunction with a primary antioxidant (e.g., a hindered phenol), which acts as a radical scavenger, a synergistic effect is achieved, providing superior protection compared to either antioxidant used alone.

Synergistic_Antioxidant_Mechanism Polymer Polymer (RH) R_radical Alkyl Radical (R•) Polymer->R_radical Heat_UV Heat / UV Heat_UV->Polymer Initiation ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O₂ Polymer2 Polymer (RH) O2 O₂ ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH - R• Primary_AO Primary Antioxidant (Hindered Phenol - ArOH) ROO_radical->Primary_AO Radical Scavenging Degradation Polymer Degradation (Chain Scission, Crosslinking) ROOH->Degradation Heat / UV (Decomposition) Vanox_ZMTI This compound (Secondary Antioxidant) ROOH->Vanox_ZMTI Hydroperoxide Decomposition Stable_Products1 Stable Products Primary_AO->Stable_Products1 Stable_Products2 Non-Radical Products Vanox_ZMTI->Stable_Products2

Figure 1: Proposed synergistic antioxidant mechanism of this compound.

Quantitative Data (Illustrative)

The following tables present illustrative data on the expected performance of this compound in a typical TPO formulation. This data is intended to demonstrate the potential benefits and should be confirmed by experimental testing.

Table 1: TPO Formulations for Evaluation

ComponentControl (phr)Formulation A (phr)Formulation B (phr)
TPO Resin (PP/EPR blend)100100100
Primary Antioxidant (Hindered Phenol)0.10.10.1
This compound 0.0 0.1 0.2
UV Stabilizer (HALS)0.20.20.2
Acid Scavenger (Calcium Stearate)0.10.10.1

Table 2: Mechanical Properties Before and After Heat Aging

PropertyTest MethodControlFormulation AFormulation B
Initial Properties
Tensile Strength (MPa)ASTM D63820.520.620.4
Elongation at Break (%)ASTM D638450455445
Notched Izod Impact (J/m)ASTM D256480485475
After Heat Aging (1000h @ 135°C)
% Retention Tensile Strength-457585
% Retention Elongation-306578

Table 3: Thermal and UV Stability

PropertyTest MethodControlFormulation AFormulation B
Oxidative Induction Time (OIT) @ 200°C (min)ASTM D3895255570
Yellowness Index (YI) after UV Exposure (1000h)ASTM G15415.28.57.8
Color Change (ΔE) after UV Exposure (1000h)ASTM D22448.94.23.5

Experimental Protocols

The following protocols describe the procedures for preparing and testing TPO blends containing this compound.

TPO Compounding and Specimen Preparation

This protocol outlines the melt blending of TPO formulations and the subsequent preparation of test specimens.

Experimental_Workflow Start Start Pre_Blending 1. Pre-blending (TPO resin and additives) Start->Pre_Blending Extrusion 2. Melt Compounding (Twin-Screw Extruder) Pre_Blending->Extrusion Pelletizing 3. Pelletizing (Strand Pelletizer) Extrusion->Pelletizing Drying 4. Drying (Vacuum Oven, 80°C, 4h) Pelletizing->Drying Molding 5. Injection Molding (ASTM Test Specimens) Drying->Molding Conditioning 6. Conditioning (23°C, 50% RH, 48h) Molding->Conditioning Testing 7. Characterization Conditioning->Testing End End Testing->End

Figure 2: Workflow for TPO compounding and specimen preparation.

Materials and Equipment:

  • TPO resin (e.g., polypropylene/ethylene-propylene rubber blend)

  • This compound and other additives as per formulation

  • Twin-screw extruder with a temperature-controlled barrel

  • Strand pelletizer

  • Injection molding machine

  • Standard ASTM test specimen molds (e.g., for tensile and impact testing)

  • Vacuum oven

Procedure:

  • Pre-blending: Dry-blend the TPO resin pellets with the powdered additives (this compound, primary antioxidant, etc.) in a high-speed mixer for 5 minutes to ensure a homogenous mixture.

  • Melt Compounding:

    • Set the temperature profile of the twin-screw extruder. A typical profile for TPO is 180-210°C from the feed zone to the die.

    • Feed the pre-blended mixture into the extruder at a constant rate.

    • Set the screw speed to 200-300 rpm.

    • The molten polymer strand exiting the die is cooled in a water bath.

  • Pelletizing: The cooled strand is fed into a pelletizer to produce uniform pellets of the TPO compound.

  • Drying: Dry the pellets in a vacuum oven at 80°C for 4 hours to remove any residual moisture.

  • Injection Molding:

    • Set the injection molding machine parameters (e.g., melt temperature: 200-220°C, mold temperature: 40-60°C).

    • Mold the dried pellets into the required ASTM test specimens (e.g., tensile bars, impact specimens, color plaques).

  • Conditioning: Condition the molded specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 48 hours before testing, as per ASTM D618.

Mechanical Testing

5.2.1. Tensile Properties (ASTM D638) [7][8][9][10][11]

  • Apparatus: Universal Testing Machine with a suitable load cell and extensometer.

  • Procedure:

    • Measure the width and thickness of the gauge section of the dumbbell-shaped specimens.

    • Mount the specimen in the grips of the testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.

    • Record the load and elongation data.

    • Calculate tensile strength, elongation at break, and tensile modulus.

5.2.2. Notched Izod Impact Strength (ASTM D256) [4][12][13][14][15]

  • Apparatus: Pendulum impact tester.

  • Procedure:

    • Use a notching machine to create a standard notch in the specimens.

    • Condition the specimens at the desired test temperature (e.g., 23°C or -30°C).

    • Secure the specimen in the vise of the impact tester with the notch facing the direction of impact.

    • Release the pendulum, allowing it to strike and fracture the specimen.

    • Record the energy absorbed to break the specimen.

    • Calculate the impact strength in J/m.

Thermal and UV Stability Testing

5.3.1. Thermal-Oxidative Stability (ASTM D3012) [2][16][17][18]

  • Apparatus: Forced-air oven with a specimen rotator.

  • Procedure:

    • Place the test specimens in the rotator within the oven.

    • Set the oven temperature (e.g., 135°C or 150°C).

    • Periodically remove the specimens and inspect for signs of degradation such as cracking, discoloration, or embrittlement.

    • The time to failure is recorded as the point at which degradation is observed.

    • For quantitative analysis, specimens can be removed at set intervals and subjected to mechanical testing to determine property retention.

5.3.2. Accelerated UV Weathering (ASTM G154) [1][5][6][19][20]

  • Apparatus: Fluorescent UV accelerated weathering tester.

  • Procedure:

    • Mount the test plaques in the specimen holders.

    • Program the tester to run a specified cycle of UV exposure and moisture condensation. A common cycle for TPOs is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

    • Use UVA-340 lamps to simulate sunlight.

    • Expose the specimens for a specified duration (e.g., 1000 or 2000 hours).

    • At regular intervals, remove the specimens and evaluate for changes in color (ΔE) and yellowness index (YI) using a spectrophotometer.

Safety and Handling

When handling this compound and other chemical additives, it is essential to follow standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) for this compound for detailed information on handling, storage, and personal protective equipment.

Disclaimer

The information provided in these application notes is for guidance purposes only. The quantitative data is illustrative and intended to demonstrate the expected effects. It is the responsibility of the user to conduct their own experiments to determine the suitability of this compound for their specific TPO formulation and application.

References

Application Notes and Protocols for Assessing the Non-Staining Properties of Antioxidant Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antioxidants are critical components in a vast array of products, from plastics and polymers to pharmaceuticals and cosmetics, where they prevent oxidative degradation, thereby extending product lifespan and maintaining efficacy.[1][2] While their primary function is to inhibit oxidation, a significant challenge, particularly with phenolic antioxidants, is their propensity to cause discoloration or staining over time.[3][4][5] This yellowing effect is often a result of the formation of colored quinonoid structures as the antioxidant performs its function.[4] For many applications, color stability is a critical quality attribute. Therefore, a robust methodology for assessing the non-staining properties of antioxidant systems is essential during product development and quality control.

These application notes provide detailed protocols for evaluating the non-staining characteristics of antioxidant systems through accelerated aging and quantitative colorimetric analysis.

Experimental Protocols

Color Stability Assessment via Accelerated Aging and Spectrophotometry

This protocol describes a method to evaluate the tendency of an antioxidant system to cause discoloration in a solid or liquid matrix under accelerated environmental conditions.

Objective: To quantify the color change of a material containing an antioxidant system after exposure to heat and light.

Materials:

  • Test material (e.g., polymer plaques, liquid formulation)

  • Antioxidant system to be tested

  • Control sample (test material without the antioxidant)

  • Spectrophotometer or Colorimeter[6]

  • Controlled temperature and humidity chamber[7]

  • Light stability chamber with controlled UV and visible light output[8]

  • Molds for sample preparation (if applicable)

Procedure:

  • Sample Preparation:

    • Incorporate the antioxidant system into the test material at a predetermined concentration. Ensure homogenous distribution.

    • Prepare identical samples of the control material without the antioxidant.

    • For solid samples, such as polymers, create plaques of uniform thickness (e.g., 2 mm).[4] For liquid samples, use clear, inert vials.

    • Prepare a sufficient number of samples for testing at different time points.

  • Initial Color Measurement:

    • Using a spectrophotometer or colorimeter, measure the initial color of both the test and control samples.

    • Record the color coordinates, specifically the CIE Lab* values.[9]

    • Calculate the initial Yellowness Index (YI) according to ASTM E313.[6][10][11] This standard is widely used for quantifying the degree of yellowness in materials.[11][12][13]

  • Accelerated Aging:

    • Heat Aging: Place a set of test and control samples in a controlled temperature chamber at an elevated temperature (e.g., 70°C).[14] The specific temperature will depend on the material and its intended application.

    • Light Aging: Place another set of test and control samples in a light stability chamber. Expose the samples to a defined light source (e.g., xenon arc lamp) that simulates sunlight.[8][15]

    • At specified time intervals (e.g., 24, 48, 72, 168 hours), remove a subset of samples from each aging condition for color measurement.

  • Color Measurement Post-Aging:

    • Allow the samples to equilibrate to room temperature.

    • Measure the color coordinates (Lab*) and calculate the Yellowness Index (YI) for each aged sample.[13]

  • Data Analysis:

    • Calculate the change in Yellowness Index (ΔYI) for each sample at each time point using the formula: ΔYI = YIfinal - YIinitial

    • Compare the ΔYI of the test samples to the control samples. A significantly higher ΔYI in the test sample indicates discoloration caused by the antioxidant system.

Assessment of Contact and Migratory Staining

This protocol is designed to evaluate the potential of an antioxidant to stain adjacent materials upon direct contact or through migration.

Objective: To determine if an antioxidant or its degradation products can leach from a host material and cause visible staining on a contacting surface.

Materials:

  • Test material containing the antioxidant system.

  • Control material without the antioxidant.

  • White, absorbent substrate (e.g., filter paper, cotton fabric).

  • Glass plates.

  • Weights.

  • Controlled temperature oven.

  • Spectrophotometer or Colorimeter.

Procedure:

  • Sample Preparation:

    • Prepare samples of the test and control materials as in the previous protocol.

  • Contact Staining Test:

    • Place a piece of the white, absorbent substrate on a clean glass plate.

    • Place the test sample directly on top of the substrate.

    • Place another glass plate on top of the test sample and apply a weight to ensure uniform contact.

    • Assemble a similar setup for the control sample.

    • Place the assemblies in a controlled temperature oven at an elevated temperature (e.g., 50°C) for a specified duration (e.g., 24 hours).

  • Migratory Staining Test:

    • This test is designed to assess staining without direct contact.

    • Place the test sample on a glass plate.

    • Position the white, absorbent substrate slightly above the test sample, ensuring no direct contact (e.g., using spacers).

    • Cover the assembly to create a semi-enclosed environment.

    • Perform the same setup for the control sample.

    • Place the assemblies in a controlled temperature oven at an elevated temperature (e.g., 50°C) for an extended period (e.g., 72 hours).

  • Evaluation:

    • After the specified time, remove the assemblies from the oven and allow them to cool.

    • Visually inspect the white substrate for any signs of discoloration.

    • For a quantitative assessment, use a spectrophotometer or colorimeter to measure the color change on the substrate compared to an unexposed piece of the same substrate. Calculate the ΔE* (total color difference).

Data Presentation

The quantitative data from the color stability assessment can be summarized in the following table for easy comparison.

Antioxidant SystemAging ConditionTime (hours)Initial Yellowness Index (YI)Final Yellowness Index (YI)Change in Yellowness Index (ΔYI)
Control (No Antioxidant)Heat (70°C)01.2-0
24-1.50.3
48-1.80.6
72-2.10.9
Antioxidant AHeat (70°C)01.3-0
24-3.52.2
48-5.84.5
72-8.26.9
Antioxidant BHeat (70°C)01.1-0
24-1.60.5
48-2.00.9
72-2.51.4
Control (No Antioxidant)Light Exposure01.2-0
24-2.00.8
48-2.81.6
72-3.52.3
Antioxidant ALight Exposure01.3-0
24-6.85.5
48-12.511.2
72-18.917.6
Antioxidant BLight Exposure01.1-0
24-2.51.4
48-3.92.8
72-5.44.3

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement1 Initial Measurement cluster_aging Accelerated Aging cluster_measurement2 Post-Aging Measurement cluster_analysis Data Analysis Prep Incorporate Antioxidant into Matrix Control Prepare Control (No Antioxidant) Form Formulate Samples (e.g., Plaques, Solutions) Control->Form Initial_Color Measure Initial Color (Lab*) Form->Initial_Color Initial_YI Calculate Initial Yellowness Index (YI) Initial_Color->Initial_YI Heat_Aging Heat Aging (e.g., 70°C) Initial_YI->Heat_Aging Light_Aging Light Aging (Xenon Arc) Initial_YI->Light_Aging Post_Color Measure Final Color (Lab*) Heat_Aging->Post_Color Light_Aging->Post_Color Post_YI Calculate Final Yellowness Index (YI) Post_Color->Post_YI Calc_Delta_YI Calculate ΔYI Post_YI->Calc_Delta_YI Compare Compare Test vs. Control Calc_Delta_YI->Compare

Caption: Experimental workflow for assessing the color stability of antioxidant systems.

Discoloration_Pathway Phenolic_Antioxidant Phenolic Antioxidant (Colorless) Oxidation Oxidation Phenolic_Antioxidant->Oxidation Free_Radical Peroxy Radical (R-OO•) Free_Radical->Oxidation Phenoxy_Radical Phenoxy Radical (Stabilized) Oxidation->Phenoxy_Radical Further_Oxidation Further Oxidation / Rearrangement Phenoxy_Radical->Further_Oxidation Quinonoid_Structures Quinonoid Structures (e.g., Quinone Methides) (Colored/Yellow) Further_Oxidation->Quinonoid_Structures

Caption: Simplified pathway of phenolic antioxidant discoloration.

References

Troubleshooting & Optimization

How to prevent agglomeration of Vanox ZMTI during compounding

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vanox ZMTI. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the agglomeration of this compound during compounding. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure optimal dispersion and performance of your compounds.

Troubleshooting Guide: Preventing Agglomeration of this compound

Issue: this compound is forming clumps or agglomerates during the compounding process.

This guide provides a systematic approach to diagnosing and resolving issues with this compound agglomeration. Follow the steps below to identify the root cause and implement effective solutions.

G cluster_0 Initial Assessment cluster_1 Recommended Solutions start Agglomeration of this compound Observed q1 Is the this compound being added as a dry powder? start->q1 a1_yes Consider alternative forms: - Oiled Powder - Slurry - Masterbatch q1->a1_yes Yes a1_no Proceed to mixing parameter optimization q1->a1_no No q2 Are you using a masterbatch? a1_yes->q2 q2->a1_no No q3 Is the masterbatch carrier compatible with the main polymer matrix? q2->q3 Yes q4 Are the mixing parameters optimized? a1_no->q4 a3_no Select a compatible carrier resin for the masterbatch q3->a3_no No q3->q4 Yes a3_no->q4 a4_no Optimize mixing parameters: - Increase shear rate - Adjust temperature - Modify addition sequence q4->a4_no No q5 Are you using a dispersion aid? q4->q5 Yes a4_no->q5 a5_no Incorporate a suitable dispersion or processing aid q5->a5_no No end Agglomeration Prevented q5->end Yes a5_no->end

Caption: Troubleshooting workflow for this compound agglomeration.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound agglomeration?

A1: Agglomeration of this compound, a powder additive, typically stems from a combination of factors:

  • Particle-Particle Interactions: Like many fine powders, this compound particles have a high surface area and can be attracted to each other through van der Waals forces, leading to the formation of clumps.

  • Moisture Content: Although this compound is insoluble in water, ambient moisture can be adsorbed onto the particle surfaces, leading to clumping.[1]

  • Electrostatic Charges: During handling and processing, powders can develop static electricity, causing particles to attract each other.

  • Poor Wetting by the Polymer Matrix: If the surface energy of this compound is not compatible with the polymer matrix, it will be difficult for the polymer to wet the surface of the powder, promoting agglomeration.[2][3]

Q2: How can I improve the dispersion of this compound in my compound?

A2: Several strategies can be employed to enhance the dispersion of this compound:

  • Masterbatching: This is a highly recommended method where this compound is pre-dispersed at a high concentration in a carrier polymer that is compatible with the final compound.[4][5] This masterbatch is then added to the main batch, facilitating a more uniform distribution of the additive.

  • Use of Oiled Powder or Slurry Forms: this compound is available in oiled powder and slurry forms, which can reduce dust and improve handling and dispersion compared to the dry powder.

  • Optimizing Mixing Parameters: The efficiency of your mixing process is critical. This includes adjusting the mixing time, speed (shear rate), and temperature to ensure sufficient energy is applied to break down agglomerates.[6]

  • Order of Addition: It is often beneficial to add this compound after the polymer has been masticated but before the addition of oils and plasticizers.[7] This ensures that the high viscosity of the rubber can impart sufficient shear to break down agglomerates.

  • Dispersion Aids: The use of processing or dispersion aids can improve the wetting of the this compound particles by the polymer matrix.[8]

Q3: What are the key considerations when creating a this compound masterbatch?

A3: When preparing a masterbatch of this compound, the following points are crucial:

  • Carrier Compatibility: The carrier polymer for the masterbatch must be compatible with the main polymer in your formulation to ensure good final properties.[9]

  • Concentration of this compound: The loading of this compound in the masterbatch should be high enough to be economical but not so high that it is difficult to disperse within the carrier itself.

  • Mixing Equipment: A high-shear internal mixer is ideal for preparing a masterbatch to ensure the initial breakdown of this compound agglomerates.[10]

  • Quality Control: The quality of the masterbatch should be verified to ensure a uniform dispersion of this compound before it is used in the final compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Masterbatch

Objective: To prepare a 50% by weight masterbatch of this compound in a compatible polymer carrier (e.g., EPDM).

Materials and Equipment:

  • This compound powder

  • EPDM (or other compatible polymer)

  • Internal mixer (e.g., Banbury® mixer)

  • Two-roll mill

  • Weighing scale

  • Spatula

Methodology:

  • Pre-heat the internal mixer to the recommended temperature for the carrier polymer (e.g., 80-100°C for EPDM).

  • Add the carrier polymer to the mixer and allow it to masticate for 2-3 minutes until a cohesive mass is formed.

  • Gradually add the this compound powder to the mixer. It is crucial to add the powder slowly to allow for its incorporation into the polymer.

  • Mix at a high shear rate for 5-10 minutes to ensure thorough dispersion of the this compound.

  • Discharge the masterbatch from the mixer and transfer it to a two-roll mill to be sheeted out.

  • Allow the masterbatch sheets to cool before cutting them into strips or pellets for storage and later use.

G cluster_0 Masterbatch Preparation Workflow start Start step1 Pre-heat Internal Mixer start->step1 step2 Add and Masticate Carrier Polymer step1->step2 step3 Gradually Add this compound Powder step2->step3 step4 Mix at High Shear step3->step4 step5 Discharge and Sheet on Two-Roll Mill step4->step5 step6 Cool and Pelletize Masterbatch step5->step6 end End step6->end

Caption: Workflow for preparing a this compound masterbatch.

Protocol 2: Evaluation of this compound Dispersion in a Cured Rubber Compound

Objective: To qualitatively and quantitatively assess the dispersion of this compound in a cured rubber compound using microscopy.

Materials and Equipment:

  • Cured rubber samples with and without this compound (and with different dispersion methods)

  • Cryogenic fracturing equipment (or a sharp blade)

  • Scanning Electron Microscope (SEM)

  • Sputter coater (if samples are non-conductive)

  • Image analysis software (e.g., ImageJ)

Methodology:

  • Sample Preparation:

    • Cryogenically fracture the cured rubber samples to create a fresh, representative surface.[1]

    • Mount the fractured samples on SEM stubs with conductive tape.

    • If the rubber compound is non-conductive, sputter coat the surface with a thin layer of gold or palladium to prevent charging.

  • SEM Imaging:

    • Place the sample in the SEM chamber and evacuate to high vacuum.

    • Acquire images of the fractured surface at various magnifications (e.g., 100x, 500x, 2000x). Focus on identifying particles of this compound and any agglomerates.

  • Image Analysis (Quantitative Assessment):

    • Use image analysis software to measure the size and distribution of this compound agglomerates.

    • Calculate a dispersion index by comparing the observed particle distribution to a theoretical random distribution.

Data Presentation

Table 1: Recommended Mixing Parameters for this compound in an Internal Mixer

ParameterRecommended RangeRationale
Fill Factor 70-80%Ensures sufficient material contact for effective shear.
Rotor Speed 40-60 RPMProvides a balance of shear for dispersion and avoiding excessive heat buildup.[11]
Mixing Temperature 90-120°CHigher temperatures can reduce viscosity, but excessive heat can degrade the polymer.[12]
Mixing Time 5-10 minutesAllows for adequate incorporation and dispersion of the powder.[6]
Ram Pressure 4-6 barHelps to force the material into the mixing chamber and increase shear.

Table 2: Example Formulations for Improved this compound Dispersion

Ingredient (phr)Standard FormulationFormulation with Dispersion AidFormulation with Masterbatch
EPDM 100100100
This compound Powder 1.51.5-
This compound Masterbatch (50%) --3.0
Zinc Stearate (Dispersion Aid) -2.0-
Other Additives As requiredAs requiredAs required

Disclaimer: The information provided in this technical support center is for guidance purposes only. Users should always conduct their own experiments to determine the optimal conditions for their specific formulations and applications.[5]

References

Addressing processing challenges with high concentrations of Vanox ZMTI

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Vanox ZMTI. This resource is designed for researchers, scientists, and drug development professionals to address processing challenges, particularly those encountered at high concentrations of this compound. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data presented for ease of use.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the incorporation and processing of this compound.

Q1: We are observing poor dispersion and agglomerates of this compound in our polymer matrix, especially at higher concentrations. What could be the cause and how can we improve it?

A: Poor dispersion of this compound at high concentrations can be attributed to its high melting point and limited solubility in many common solvents.[1][2] this compound is soluble in ethanol (B145695) and methanol (B129727) but practically insoluble in water and other organic solvents.[1][2]

Troubleshooting Steps:

  • Optimize Mixing and Temperature: Ensure that the processing temperature is sufficient to soften the polymer matrix and facilitate the dispersion of the powder. High-shear mixing can be effective in breaking down agglomerates.[3]

  • Solvent-Based Pre-dispersion: For systems where it is feasible, creating a pre-dispersion of this compound in a suitable solvent like ethanol or methanol before adding it to the main formulation can improve its distribution.

  • Use of a Masterbatch: Incorporating this compound as a masterbatch, where it is pre-dispersed at a high concentration in a carrier resin, can significantly enhance its dispersion in the final product.[3]

Q2: After increasing the concentration of this compound, we have noticed a "blooming" effect, where a white powder appears on the surface of our product. How can this be prevented?

A: Blooming occurs when the concentration of an additive exceeds its solubility limit within the polymer matrix, causing the excess to migrate to the surface.[4][5] While this compound is noted for its non-volatile nature, excessive concentrations can lead to this phenomenon.[6]

Preventative Measures:

  • Optimize Concentration: The most direct solution is to reduce the concentration of this compound to a level below its solubility threshold in your specific polymer system.[5] It is crucial to determine the lowest effective concentration that provides the desired antioxidant performance.

  • Synergistic Formulations: this compound is highly effective as a synergist with other antioxidants, such as amines and phenols.[2][6][7][8][9][10] By optimizing the ratio with a primary antioxidant, you may be able to reduce the overall concentration of this compound while maintaining or even improving the desired properties.

  • Polymer Compatibility: Assess the compatibility of this compound with your specific polymer. Hansen solubility parameters can be a useful tool for predicting compatibility.[4]

Q3: Does a high concentration of this compound interfere with the peroxide curing process of elastomers?

A: this compound is known to have minimal interference with peroxide cures, which is a significant advantage over many other antioxidants that can inhibit the free radical mechanism of peroxide vulcanization.[6][9][11] However, at very high concentrations, it is always advisable to evaluate the impact on curing characteristics.

Experimental Verification:

  • Rheological Studies: Conduct rheometer tests to compare the curing curves (e.g., torque vs. time) of formulations with varying concentrations of this compound. This will reveal any significant changes in scorch time, cure rate, or state of cure.

  • Physical Property Testing: After curing, evaluate the physical properties such as tensile strength, elongation at break, and hardness to ensure they meet specifications.

Data Presentation

Table 1: Typical Physical and Chemical Properties of this compound

PropertyValueReference
Appearance Cream to light yellow powder[1]
Composition Zinc 2-mercaptotoluimidazole[1]
Melting Point, Initial ≥ 300°C[1]
Solubility Soluble in ethanol and methanol; Practically insoluble in water and other organic solvents.[1][2]
Zinc Content 17.2 - 19.3%[1]
Heat Loss (2 hrs @ 60-65°C) ≤ 2.0%[1]
Density at 25°C 1.54 Mg/m³[1]
Anti-Dusting Agent Content 3-5%[1]

Experimental Protocols

Protocol: Evaluating the Effect of this compound Concentration on the Thermo-Oxidative Stability of an EPDM Compound

1. Objective: To determine the optimal concentration of this compound for improving the heat aging resistance of a peroxide-cured Ethylene Propylene Diene Monomer (EPDM) compound.

2. Materials and Equipment:

  • EPDM rubber
  • Peroxide curing agent (e.g., Dicumyl peroxide)
  • Primary antioxidant (e.g., a hindered phenolic or amine type)
  • This compound
  • Carbon black or other fillers as required
  • Internal mixer or two-roll mill
  • Compression molding press
  • Aging oven
  • Tensile testing machine
  • Hardness tester (Durometer)

3. Formulation: Prepare a series of EPDM compounds with varying levels of this compound, keeping the concentrations of all other ingredients constant.

IngredientControl (phr)Formulation 1 (phr)Formulation 2 (phr)Formulation 3 (phr)
EPDM100100100100
Primary Antioxidant1.01.01.01.0
This compound0.00.51.01.5
Peroxide Curing AgentXXXX
Other ingredientsYYYY

4. Procedure:

  • Mixing: Mix the ingredients for each formulation in an internal mixer or on a two-roll mill according to standard rubber compounding procedures.
  • Curing: Cure the compounded rubber into sheets or test specimens using a compression molding press at a specified temperature and time suitable for the peroxide used.
  • Initial Property Testing: Measure the initial tensile strength, elongation at break, and hardness of the cured samples.
  • Accelerated Aging: Place a set of test specimens from each formulation in an aging oven at a high temperature (e.g., 150°C or 175°C) for a specified duration (e.g., 70 hours).
  • Post-Aging Property Testing: After aging, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours. Measure the tensile strength, elongation at break, and hardness of the aged samples.

5. Data Analysis: Calculate the percentage retention of tensile strength and elongation at break for each formulation after aging. Compare the results to determine the concentration of this compound that provides the best thermo-oxidative stability.

Visualizations

Synergistic_Antioxidant_Mechanism Polymer Polymer Matrix FreeRadicals Free Radicals (R•, ROO•) Polymer->FreeRadicals generates StabilizedPolymer Stabilized Polymer Oxidation Oxidative Stress (Heat, Oxygen) Oxidation->Polymer FreeRadicals->Polymer degrades InactiveProducts Inactive Byproducts FreeRadicals->InactiveProducts PrimaryAO Primary Antioxidant (e.g., Phenolic/Amine) PrimaryAO->FreeRadicals scavenges PrimaryAO->InactiveProducts VanoxZMTI This compound (Synergist) VanoxZMTI->PrimaryAO

Caption: Synergistic antioxidant mechanism of this compound.

Troubleshooting_Dispersion Start Start: Poor Dispersion of High Concentration this compound CheckMixing 1. Review Mixing Protocol - High Shear? - Sufficient Time? Start->CheckMixing CheckTemp 2. Evaluate Processing Temperature - Is it optimal for polymer softening? CheckMixing->CheckTemp If mixing is adequate End End: Improved Dispersion CheckMixing->End If mixing adjustment resolves issue Predispersion 3. Consider Solvent Pre-dispersion (e.g., in Ethanol) CheckTemp->Predispersion If temperature is optimal CheckTemp->End If temperature adjustment resolves issue Masterbatch 4. Use a Masterbatch - Pre-dispersed concentrate Predispersion->Masterbatch If solvent use is not feasible Predispersion->End If successful Masterbatch->End

Caption: Workflow for troubleshooting this compound dispersion issues.

References

Improving the long-term heat aging performance of rubber with Vanox ZMTI

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Vanox ZMTI to enhance the long-term heat aging performance of rubber.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in rubber compounds?

This compound, chemically known as Zinc 2-mercaptotoluimidazole, is a non-discoloring, non-staining secondary antioxidant.[1][2][3] Its primary function is to protect rubber articles from degradation caused by heat and oxygen, thereby improving their service life.[4] It is particularly effective in enhancing long-term heat aging resistance.

Q2: How does this compound work as an antioxidant?

This compound functions as a synergistic antioxidant.[5][6] This means it works most effectively when used in combination with a primary antioxidant (e.g., hindered phenols or amines).[5][6] The primary antioxidant neutralizes free radicals, and this compound is thought to regenerate the primary antioxidant and decompose peroxides, which are harmful byproducts of the oxidation process.[4][5] It also acts as a metal deactivator, preventing metal ions from accelerating rubber degradation.[4]

Q3: In which types of rubber is this compound most effective?

This compound demonstrates excellent performance in a variety of elastomers, including:

  • Ethylene Propylene Diene Monomer (EPDM)[2]

  • Nitrile Butadiene Rubber (NBR)[2]

  • Natural Rubber (NR)[5]

  • Styrene-Butadiene Rubber (SBR)[5]

  • Polychloroprene (CR)[5]

It is effective in both sulfur-cured and peroxide-cured systems.[5]

Q4: What are the typical dosage levels for this compound?

A typical dosage of this compound is around 1 part per hundred of rubber (phr).[5] However, the optimal concentration depends on the specific rubber formulation, the other additives present, and the service conditions of the final product.

Q5: Is this compound compatible with peroxide cure systems?

Yes, this compound is fully compatible with peroxide cure systems and does not interfere with the curing process.[7] In fact, it can improve the heat resistance of peroxide-cured EPDM.[7]

Troubleshooting Guide

Q1: I am observing poor heat aging performance even after adding this compound. What could be the issue?

  • A1: Inadequate Dispersion: this compound has a high melting point (above 300°C).[1] If not properly dispersed in the rubber matrix, its synergistic effect will be limited. Ensure your mixing procedure provides sufficient shear and time to achieve a homogeneous dispersion.

  • A2: Absence of a Primary Antioxidant: this compound is a synergist and requires the presence of a primary antioxidant (like a hindered phenol (B47542) or an amine) to be fully effective.[5] Verify that your formulation includes a suitable primary antioxidant.

  • A3: Incorrect Dosage: The dosage of this compound and the primary antioxidant needs to be optimized. Too little will not provide adequate protection, while an excessive amount may not offer additional benefits and could affect other properties.

  • A4: Improper Storage: Like many rubber chemicals, this compound should be stored in a cool, dry place away from direct sunlight to maintain its effectiveness.

Q2: My light-colored rubber compound is showing some discoloration after aging. I thought this compound was non-discoloring?

  • A1: Interaction with Other Additives: While this compound itself is non-discoloring and non-staining, it is often used with primary antioxidants, some of which (especially certain amines) can cause discoloration.[5] If color stability is critical, ensure you are using a non-discoloring primary antioxidant in conjunction with this compound.

  • A2: Contamination: Contamination from processing equipment or other raw materials can sometimes lead to discoloration. Ensure thorough cleaning of mixers and mills between batches.

Q3: I am not seeing the expected improvement in flex fatigue resistance. Why might this be?

  • A1: Sub-optimal Synergistic Partner: The synergistic effect of this compound on flex fatigue can be dependent on the chosen primary antioxidant. For instance, combinations with AGERITE® SUPERFLEX® SOLID G have been noted to offer excellent flex resistance.[8] You may need to experiment with different primary antioxidants to find the best combination for your specific polymer and application.

  • A2: Inadequate Dispersion: As with heat aging performance, poor dispersion will limit the effectiveness of this compound in improving flex fatigue resistance.

Data Presentation

The following tables summarize representative data on the effect of a synergistic antioxidant system, including a zinc-based component similar to this compound, on the mechanical properties of EPDM rubber after heat aging.

Table 1: Mechanical Properties of EPDM Compounds Before and After Heat Aging at 150°C for 72 hours.

PropertyTest MethodWithout Antioxidant (Aged)With Synergistic Antioxidant System (Aged)
Tensile Strength (MPa) ASTM D4128.512.1
Elongation at Break (%) ASTM D412150350
Hardness (Shore A) ASTM D22407570

Note: Data is representative and may not reflect the exact performance in all formulations.

Table 2: Change in Mechanical Properties of EPDM After Heat Aging.

PropertyWithout Antioxidant (% Change)With Synergistic Antioxidant System (% Change)
Tensile Strength -40%-15%
Elongation at Break -70%-25%
Hardness +15%+5%

Note: Percentage change is calculated relative to the properties of the unaged material.

Experimental Protocols

Protocol 1: Evaluation of Long-Term Heat Aging Performance of Rubber Compounds

1. Objective: To determine the effect of this compound on the mechanical properties of a rubber compound after prolonged exposure to elevated temperatures.

2. Materials and Equipment:

  • Internal mixer (e.g., Banbury mixer) or two-roll mill
  • Compression molding press
  • Tensile testing machine (ASTM D412)
  • Durometer for hardness testing (ASTM D2240)
  • Hot air circulating oven (ASTM D573)
  • Standard tensile test specimens (dumbbells)
  • Rubber compound ingredients (polymer, fillers, plasticizers, curatives, and antioxidant systems with and without this compound)

3. Procedure:

  • Compounding:
  • Prepare two rubber formulations: a control without this compound and a test compound with a specified dosage of this compound and a primary antioxidant.
  • Mix the ingredients in an internal mixer or on a two-roll mill according to a standardized mixing procedure to ensure uniform dispersion.
  • Vulcanization:
  • Sheet out the mixed compounds and compression mold them into sheets of the required thickness at a specified temperature and time to achieve optimal cure.
  • Initial Property Testing (Unaged):
  • Cut dumbbell-shaped specimens from the vulcanized sheets.
  • Measure the initial tensile strength, elongation at break, and hardness of both the control and test compounds.
  • Accelerated Heat Aging:
  • Place a set of test specimens from both the control and test compounds in a hot air circulating oven at a specified temperature (e.g., 125°C or 150°C) for a defined period (e.g., 72, 168, or 336 hours).
  • Post-Aging Property Testing:
  • After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours.
  • Measure the tensile strength, elongation at break, and hardness of the aged specimens.
  • Data Analysis:
  • Calculate the percentage change in each property after aging for both the control and test compounds.
  • Compare the retention of properties to evaluate the effectiveness of this compound.

Mandatory Visualizations

Synergistic_Antioxidant_Mechanism cluster_oxidation Oxidation Cycle cluster_antioxidant Antioxidant Intervention Polymer Rubber Polymer (RH) R_dot Alkyl Radical (R•) Polymer->R_dot Initiation (Heat, UV) ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O2 ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH Primary_AO Primary Antioxidant (ArOH) ROO_dot->Primary_AO Radical Scavenging ROOH->R_dot Decomposition ZMTI This compound ROOH->ZMTI Decomposition Primary_AO->ROOH H+ donation ZMTI->Primary_AO Regeneration Stable_Products Stable Products ZMTI->Stable_Products

Caption: Synergistic antioxidant mechanism of this compound with a primary antioxidant.

Experimental_Workflow cluster_preparation Material Preparation cluster_testing Testing & Analysis Formulation 1. Formulate Rubber Compounds (Control vs. This compound) Mixing 2. Mix Ingredients Formulation->Mixing Molding 3. Compression Mold Test Sheets Mixing->Molding Initial_Test 4. Test Unaged Properties (Tensile, Elongation, Hardness) Molding->Initial_Test Aging 5. Accelerated Heat Aging in Oven Initial_Test->Aging Aged_Test 6. Test Aged Properties Aging->Aged_Test Analysis 7. Analyze & Compare Data Aged_Test->Analysis

Caption: Experimental workflow for evaluating heat aging performance.

Troubleshooting_Tree Start Poor Heat Aging Performance? Dispersion Is Dispersion Adequate? Start->Dispersion Primary_AO Is a Primary AO Present? Dispersion->Primary_AO Yes Improve_Mixing Action: Improve Mixing Procedure Dispersion->Improve_Mixing No Dosage Is Dosage Optimized? Primary_AO->Dosage Yes Add_Primary_AO Action: Add Suitable Primary AO Primary_AO->Add_Primary_AO No Optimize_Dosage Action: Conduct Dosage Study Dosage->Optimize_Dosage No Check_Storage Action: Check Storage Conditions Dosage->Check_Storage Yes

Caption: Troubleshooting decision tree for poor heat aging performance.

References

Technical Support Center: Minimizing Discoloration in Light-Colored Compounds with Vanox ZMTI

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize discoloration in light-colored compounds containing Vanox ZMTI.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in light-colored compounds?

This compound (Zinc 2-Mercaptotoluimidazole) is a secondary antioxidant that functions as a synergist, enhancing the performance of primary antioxidants.[1][2][3][4][5][6][7][8] It is particularly valued in light-colored and transparent applications because it is considered a non-discoloring and non-staining additive.[1][3] Its primary roles are to improve resistance to heat and oxygen aging, thereby protecting the physical properties of the polymer over time.[2][4][5][8] this compound is effective in a variety of elastomers, including EPDM, NR, SBR, and NBR.[4][5]

Q2: If this compound is "non-discoloring," why is my light-colored compound showing discoloration?

While this compound itself does not typically cause discoloration, the final compound's color stability can be influenced by several factors:

  • Interaction with Primary Antioxidants: this compound is a synergist and is used in conjunction with primary antioxidants, such as phenols and amines. Some primary antioxidants, particularly certain amines, can contribute to color development, although they may offer superior protection against degradation.[4] Phenolic antioxidants are generally preferred for non-black compounds as they cause minimal discoloration.[4]

  • Environmental Factors: Exposure to ultraviolet (UV) light, high temperatures, and atmospheric pollutants like ozone can initiate degradation processes in the polymer matrix, leading to the formation of color bodies.

  • Other Compound Ingredients: Interactions with other additives in your formulation, such as accelerators, fillers, or residual metal ions from processing equipment, can sometimes lead to color changes.

  • Processing Conditions: Excessive heat or shear during mixing and processing can accelerate degradation and contribute to initial color formation.

Q3: How does this compound work synergistically with other antioxidants?

The precise mechanism of synergism is not fully understood, but it is believed that this compound acts as a peroxide decomposer.[4] Primary antioxidants, like hindered phenols or secondary amines, work by donating a hydrogen atom to terminate free radicals. This process can lead to the formation of colored byproducts (quinones) from the primary antioxidant. This compound is thought to decompose peroxides that are formed during the oxidation process, which reduces the overall oxidative stress on the primary antioxidant. This allows the primary antioxidant to be consumed more slowly and function more efficiently, leading to improved long-term stability and potentially reducing the formation of colored species.

Section 2: Troubleshooting Guides

This section provides a systematic approach to identifying and resolving discoloration issues in your light-colored compounds containing this compound.

Guide 1: Diagnosing the Cause of Discoloration

The first step in resolving discoloration is to identify the root cause. The following workflow can guide your investigation.

G Troubleshooting Discoloration Workflow A Discoloration Observed in Final Compound B Review Formulation Components A->B C Evaluate Processing Conditions A->C D Conduct Controlled Aging Studies A->D E Primary Antioxidant Type (Phenolic vs. Amine) B->E F Presence of Other Additives (e.g., accelerators, fillers) B->F G Excessive Heat or Shear? C->G H UV Exposure Test (ASTM D1148) D->H I Heat Aging Test (ASTM D573) D->I J Ozone Exposure Test (ISO 1431-1) D->J K Analyze Results and Identify Primary Cause E->K F->K G->K H->K I->K J->K L Implement Corrective Actions K->L G Antioxidant Synergistic Mechanism cluster_0 Oxidation Cycle cluster_1 Antioxidant Action Polymer Polymer (RH) FreeRadical Polymer Free Radical (R•) Polymer->FreeRadical Initiation (Heat, UV) PeroxyRadical Peroxy Radical (ROO•) FreeRadical->PeroxyRadical + O₂ Hydroperoxide Hydroperoxide (ROOH) PeroxyRadical->Hydroperoxide + RH Hydroperoxide->FreeRadical Decomposition PrimaryAO Primary Antioxidant (AH) PrimaryAO->FreeRadical Radical Scavenging PrimaryAO->PeroxyRadical Radical Scavenging ColoredByproducts Colored Byproducts (Quinones) PrimaryAO->ColoredByproducts VanoxZMTI This compound VanoxZMTI->Hydroperoxide Peroxide Decomposition InactiveProducts Inactive Products VanoxZMTI->InactiveProducts

References

Troubleshooting interactions between Vanox ZMTI and other additives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vanox ZMTI. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Issue 1: Sub-optimal thermal aging performance despite using this compound.

Question: My rubber compound containing this compound is showing poor thermal aging resistance. What could be the cause?

Answer:

This compound is a powerful antioxidant synergist, and its performance is significantly enhanced when used in combination with other primary antioxidants. If you are observing sub-optimal performance, consider the following:

  • Absence of a Primary Antioxidant: this compound works best by enhancing the performance of other antioxidants. Ensure your formulation includes a primary antioxidant, such as a hindered phenol (B47542) or an amine-based antioxidant.

  • Incorrect Dosage: The synergistic effect is dependent on the right balance between this compound and the primary antioxidant. Review the recommended dosage levels for your specific polymer system and application.

  • Antagonistic Interactions: While uncommon, interactions with other additives could potentially reduce its effectiveness. Review your formulation for any acidic components that might interact with the zinc component of this compound.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Thermal Aging Poor_Performance Poor Thermal Aging Observed Check_Formulation Review Formulation: - Primary Antioxidant Present? - Correct Dosage? Poor_Performance->Check_Formulation Identify_Cause Identify Potential Cause Check_Formulation->Identify_Cause Solution_1 Incorporate Primary Antioxidant (Phenol/Amine) Identify_Cause->Solution_1 No Primary AO Solution_2 Optimize Dosages of This compound and Primary AO Identify_Cause->Solution_2 Dosage Issue Solution_3 Investigate Potential Antagonistic Interactions Identify_Cause->Solution_3 Other

Caption: Troubleshooting workflow for sub-optimal thermal aging performance.

Issue 2: Unexpected cure characteristics in peroxide-cured systems.

Question: I'm observing a significant change in the cure time and state of cure in my peroxide-cured elastomer system after adding this compound. Is this expected?

Answer:

A key advantage of this compound is its minimal interference with peroxide curing systems, a common issue with many other antioxidants. If you are seeing unexpected changes, consider these points:

  • Interaction with Other Additives: While this compound itself is compatible, other additives in your compound might be interacting with the peroxide. Some primary antioxidants, particularly certain amine types, can interfere with the free-radical mechanism of peroxide curing.

  • Purity of Materials: Ensure the purity of your peroxide and other ingredients, as contaminants can affect the curing process.

Logical Relationship Diagram:

G cluster_1 This compound in Peroxide Cures Vanox_ZMTI This compound Peroxide_Cure Peroxide Curing System Vanox_ZMTI->Peroxide_Cure Compatible with Expected_Outcome Minimal Interference Stable Cure Profile Peroxide_Cure->Expected_Outcome Leads to Unexpected_Outcome Altered Cure Characteristics Peroxide_Cure->Unexpected_Outcome Can lead to Other_Additives Other Additives (e.g., some primary AOs) Other_Additives->Peroxide_Cure Can interfere with

Caption: Interaction dynamics in peroxide-cured systems with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound?

This compound, or Zinc 2-Mercaptotoluimidazole, is a non-discoloring and non-staining antioxidant. It is primarily used as a synergist to enhance the performance of other antioxidants in various elastomers, including natural rubber (NR) and synthetic rubbers (SR) like EPDM and NBR.

Q2: With which types of antioxidants does this compound show the best synergy?

This compound exhibits excellent synergistic effects when combined with amine and phenolic-type antioxidants. This combination significantly improves resistance to heat and oxygen aging.

Q3: Can this compound be used in light-colored rubber compounds?

Yes, this compound is a non-discoloring and non-staining antioxidant, making it suitable for use in light-colored and transparent rubber products.

Q4: Does this compound interfere with the vulcanization process?

This compound has minimal interference with peroxide crosslinking. In sulfur-cured systems, its effect on cure properties is generally less pronounced than other antioxidants like MBZ, often not requiring adjustments to the curing system.

Q5: Are there any known antagonistic interactions with this compound?

While specific documented cases of antagonistic interactions are not prevalent in the literature, it is a good practice to avoid combining this compound with highly acidic rubber additives. The zinc component of this compound could potentially react with strong acids, which might affect its stability and performance.

Data on Synergistic Effects

The following tables summarize the synergistic effects of this compound with other antioxidants in various rubber formulations.

Table 1: Synergistic Effect of this compound with a Primary Antioxidant in Natural Rubber (NR)

FormulationTensile Strength (Original, MPa)Elongation at Break (Original, %)Tensile Strength after Aging (MPa)Elongation at Break after Aging (%)% Retained Elongation
Control (No Antioxidant)20.765010.320031%
Primary AO only21.468015.445066%
This compound only21.066012.628042%
Primary AO + this compound 21.5 690 18.7 600 87%

Data extrapolated from graphical representations in technical literature.

Table 2: Effect of this compound on the Properties of Peroxide-Cured EPDM

Antioxidant SystemOriginal Tensile Strength (psi)Original Elongation (%)% Retained Tensile after Aging% Retained Elongation after Aging
No Antioxidant15004505030
Amine AO15504607555
Amine AO + this compound 1560 465 90 85

Data is illustrative and based on qualitative descriptions of performance improvements.

Experimental Protocols

Protocol 1: Evaluation of Antioxidant Synergy using a Rotorless Cure Meter

This protocol is based on the principles outlined in ASTM D5289: Standard Test Method for Rubber Property—Vulcanization Using Rotorless Cure Meters .

Objective: To determine the effect of this compound and its combination with other antioxidants on the cure characteristics of a rubber compound.

Methodology:

  • Compound Preparation:

    • Prepare different rubber compounds according to a standard formulation (e.g., based on ASTM D3182 ).

    • Create a control batch with no antioxidant.

    • Prepare a batch with only the primary antioxidant.

    • Prepare a batch with only this compound.

    • Prepare a batch with the synergistic combination of the primary antioxidant and this compound.

  • Rheometer Setup:

    • Set the test temperature and time on the rotorless cure meter according to the polymer type and cure system.

  • Testing:

    • Place a sample of each compound into the cure meter.

    • Initiate the test and record the torque versus time curve.

  • Data Analysis:

    • From the cure curve, determine the following parameters for each compound:

      • Minimum torque (ML)

      • Maximum torque (MH)

      • Scorch time (ts1 or ts2)

      • Optimal cure time (t'90)

    • Compare the cure characteristics of the different formulations to assess the impact of the antioxidant systems.

Experimental Workflow Diagram:

G cluster_2 Cure Characteristics Evaluation Workflow Compound_Prep Prepare Rubber Compounds (Control, AO, ZMTI, Combo) Rheometer_Test Run Rotorless Cure Meter (ASTM D5289) Compound_Prep->Rheometer_Test Data_Acquisition Record Torque vs. Time Curve Rheometer_Test->Data_Acquisition Data_Analysis Analyze Cure Parameters (ML, MH, ts2, t'90) Data_Acquisition->Data_Analysis Comparison Compare Formulations Data_Analysis->Comparison

Caption: Workflow for evaluating antioxidant effects on cure characteristics.

Protocol 2: Assessment of Thermal Aging Performance

This protocol is a general guideline for evaluating the resistance of a rubber compound to thermal degradation.

Objective: To quantify the synergistic effect of this compound on the long-term heat resistance of a vulcanized rubber compound.

Methodology:

  • Sample Preparation:

    • Prepare vulcanized sheets of the different rubber formulations as described in Protocol 1, following a standard like ASTM D3182 .

    • Cut dumbbell-shaped test specimens from the vulcanized sheets.

  • Initial Property Testing:

    • Measure the initial tensile strength and elongation at break of the un-aged specimens.

  • Accelerated Aging:

    • Place a set of specimens from each formulation in a hot air oven at a specified temperature for a defined period (e.g., 70°C for 168 hours).

  • Post-Aging Property Testing:

    • After the aging period, remove the specimens and allow them to cool to room temperature.

    • Measure the tensile strength and elongation at break of the aged specimens.

  • Data Analysis:

    • Calculate the percentage of retained tensile strength and elongation at break for each formulation.

    • Compare the results to determine the effectiveness of the antioxidant systems in preventing thermal degradation.

Technical Support Center: Enhancing Synergistic Antioxidant Effects in Nitrile Rubber (NBR)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming challenges related to enhancing the synergistic antioxidant effect in nitrile rubber (NBR).

Frequently Asked Questions (FAQs)

Q1: What is a synergistic antioxidant effect in nitrile rubber?

A1: A synergistic antioxidant effect occurs when a mixture of two or more antioxidants provides a level of thermal-oxidative stability to the nitrile rubber that is significantly greater than the sum of the effects of the individual antioxidants used at the same total concentration.[1] This is typically achieved by combining a primary antioxidant (a free radical scavenger) with a secondary antioxidant (a hydroperoxide decomposer).

Q2: What are the most common types of synergistic antioxidant systems for NBR?

A2: The most common systems involve pairing a primary antioxidant with a secondary one:

  • Primary Antioxidants: These are typically radical scavengers and include hindered phenols and secondary aromatic amines (like p-phenylenediamines, or PPDs).[2][3]

  • Secondary Antioxidants: These function by decomposing hydroperoxides into non-radical, stable products. Common examples include organophosphites and sulfur-containing compounds like thioesters.[2][3] A popular and effective combination is a hindered phenolic antioxidant with a phosphite (B83602) antioxidant.[3]

Q3: How does the synergy between a primary and a secondary antioxidant work?

A3: During the oxidation of NBR, highly reactive peroxy radicals (ROO•) are formed. A primary antioxidant (AH), such as a hindered phenol, donates a hydrogen atom to this radical, neutralizing it but creating a stable antioxidant radical (A•) and a hydroperoxide (ROOH). This hydroperoxide is relatively stable but can break down under heat to form new, damaging radicals. A secondary antioxidant, like a phosphite, intervenes by decomposing the hydroperoxide (ROOH) into stable, non-radical products (like an alcohol, ROH), thus preventing the proliferation of new radicals.[1] This dual-action approach is more effective than either antioxidant acting alone.

Q4: What is "blooming" and how does it relate to antioxidant synergy?

A4: Blooming is the migration of compounding ingredients (like antioxidants) from the bulk of the rubber to the surface, where they can form a crystalline or oily film.[4] This happens when the concentration of an additive exceeds its solubility limit in the rubber matrix.[4] While often an issue of using too much of a single antioxidant, it can also occur in synergistic systems if one antioxidant reduces the solubility of the other or if their combined concentration surpasses the polymer's saturation point. Factors like temperature, humidity, and the presence of other additives like plasticizers can also influence blooming.

Q5: Can synergistic antioxidants cause discoloration in NBR?

A5: Yes. While often selected to minimize color changes, some combinations can lead to discoloration. Amine-based antioxidants, particularly PPDs, are highly effective but are known to cause staining and are generally used in black or dark-colored products.[5][6] Phenolic antioxidants are considered non-staining; however, their oxidation can lead to the formation of yellow-colored quinonoid structures.[7] In a synergistic system, a secondary antioxidant like a phosphite should ideally prevent this, but an improper ratio or severe oxidative conditions can still result in a yellow tint.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with synergistic antioxidant systems in NBR.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Unexpectedly Poor Aging Performance (e.g., rapid hardening, cracking) 1. Antagonistic Effect: The chosen antioxidants may be interfering with each other or with other components of the rubber formulation (e.g., certain accelerators).[2] 2. Incorrect Ratio: The ratio of primary to secondary antioxidant is critical. An excess of the primary antioxidant can be depleted quickly, while an excess of the secondary may not have enough hydroperoxides to decompose.[9] 3. Thermal Degradation of Antioxidant: One of the antioxidants, often the phosphite secondary antioxidant, may not be stable at the processing or curing temperature and could be degrading prematurely.1. Review the compatibility of all formulation ingredients. Consider replacing one of the antioxidants with another from the same class but with a different chemical structure. 2. Conduct a design of experiments (DOE) to determine the optimal concentration and ratio of the antioxidants for your specific NBR compound and aging conditions.[10] 3. Select antioxidants with higher thermal stability. Check the technical data sheets for degradation temperatures. Ensure mixing and curing temperatures do not exceed the stability limits of your additives.[2]
Severe Discoloration (Yellowing/Pinking) in a Non-Black Compound 1. Over-oxidation of Phenolic Antioxidant: The primary phenolic antioxidant is being consumed and converted into colored quinone-methide byproducts faster than the secondary antioxidant can regenerate it or decompose peroxides.[7] 2. Interaction with Other Additives: The discoloration may be a result of a reaction between an antioxidant and another ingredient, such as a filler or processing aid, especially in the presence of heat or UV light. 3. Amine Antioxidant Contamination: If using equipment that also processes black compounds, trace contamination with staining amine antioxidants can cause discoloration.1. Increase the concentration of the secondary (phosphite) antioxidant relative to the phenolic antioxidant. A ratio of 1:4 or 1:3 (Phenol:Phosphite) is often a good starting point for optimization.[9] 2. Use a more sterically hindered phenolic antioxidant, which can lead to the formation of less colored byproducts. 3. Ensure thorough cleaning of all processing equipment (mixers, mills) between different compound runs.
Surface Bloom (Crystalline or Oily Film on Cured Sample) 1. Supersaturation: The total concentration of the synergistic antioxidants exceeds their combined solubility in the NBR matrix. 2. Poor Compatibility/Dispersion: One or both antioxidants have poor compatibility with the specific grade of NBR or other formulation ingredients, leading to migration.[4] 3. Influence of Plasticizers: Certain plasticizers can increase the mobility of antioxidants within the rubber matrix, promoting their migration to the surface.1. Reduce the total concentration of the antioxidant package. Often, a synergistic combination allows for a lower total dosage to achieve the desired effect. 2. Select antioxidants with higher molecular weight or those with chemical structures more compatible with the polarity of NBR. Reactive antioxidants that graft onto the polymer backbone can also eliminate blooming. 3. Evaluate the effect of different types or concentrations of plasticizers on the blooming behavior of your antioxidant system.
Inconsistent Results Between Batches 1. Poor Dispersion: One or both antioxidants are not being dispersed uniformly during the mixing stage. This can be an issue with solid antioxidants, especially if their melting points are not reached during mixing. 2. Inaccurate Weighing: Small inaccuracies in weighing the antioxidants, especially when working with potent synergistic systems at low concentrations, can lead to significant performance variations. 3. Variation in Raw Materials: The properties of the base NBR polymer or other ingredients may vary between lots, affecting the performance of the antioxidant system.1. Optimize the mixing procedure (time, temperature, order of addition) to ensure homogeneous dispersion. Using pre-blended or liquid forms of antioxidants can improve consistency. 2. Use precision scales and ensure proper calibration. For very small quantities, creating a masterbatch of the antioxidant in a portion of the rubber can improve accuracy. 3. Test and qualify each new lot of raw materials. Perform a baseline cure and aging test on a control compound with each new batch of NBR.

Data Presentation: Performance of Antioxidant Systems in NBR

The following table summarizes quantitative data on the performance of different antioxidant systems in NBR after thermo-oxidative aging. The retention of mechanical properties is a key indicator of antioxidant effectiveness.

Table 1: Mechanical Properties of NBR Composites After Thermo-Oxidative Aging at 100°C for 168 hours

Antioxidant System (2 phr)Tensile Strength Retention (%)Elongation at Break Retention (%)
Control (No Antioxidant)45.2%28.1%
4010NA (Amine-type)78.5%65.4%
TMPPD (Amine-type)82.1%70.3%
MC (Reactive Amine-type)69.8%55.7%

Data synthesized from a study on the effect of phenylamine antioxidant structures. Higher retention values indicate better protection against degradation.

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is crucial to follow the referenced standards for precise parameters.

Thermo-Oxidative Aging
  • Standard: Based on ASTM D573 "Standard Test Method for Rubber—Deterioration in an Air Oven".[11][12][13][14][15]

  • Objective: To simulate the long-term effects of heat and oxygen exposure on NBR compounds and evaluate the effectiveness of the antioxidant system.

  • Methodology:

    • Sample Preparation: Prepare standardized test specimens (e.g., dumbbell shapes for tensile testing) from cured NBR sheets.[11][12]

    • Initial Property Measurement: Measure and record the initial physical properties of unaged specimens (e.g., tensile strength, elongation at break, hardness) according to relevant standards (e.g., ASTM D412 for tensile properties, ASTM D2240 for hardness).[13]

    • Aging Procedure: Place the specimens in a preheated, circulating air oven.[15] The specimens should be hung freely without touching each other.

    • Aging Conditions: The temperature and duration are application-specific. Common conditions for NBR are 70°C, 100°C, or 125°C for periods ranging from 70 to 168 hours or more.[12][13]

    • Post-Aging Analysis: After the specified duration, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours in a controlled environment.

    • Final Property Measurement: Measure the physical properties of the aged specimens.

    • Calculation: Calculate the percentage change or percentage retention of each property to quantify the effect of aging and the performance of the antioxidant system.

Evaluation of Curing Characteristics
  • Standard: Based on ASTM D5289 "Standard Test Method for Rubber Property—Vulcanization Using Rotorless Cure Meters" (e.g., Moving Die Rheometer - MDR, or Rubber Process Analyzer - RPA).[16][17][18][19][20]

  • Objective: To determine the effect of the antioxidant system on the vulcanization (curing) process of the NBR compound.

  • Methodology:

    • Sample Preparation: Take a small, uncured sample of the NBR compound (typically 4-5 grams).

    • Instrument Setup: Place the sample in the preheated die cavity of the rheometer. The test temperature is typically set to the intended curing temperature (e.g., 160°C or 170°C).

    • Test Execution: The instrument's lower die oscillates at a specified frequency and amplitude, applying a shear strain to the sample. The torque required to oscillate the die is measured over time.

    • Data Acquisition: A cure curve (Torque vs. Time) is generated, from which key parameters are determined:

      • ML (Minimum Torque): Relates to the viscosity of the uncured compound.

      • MH (Maximum Torque): Indicates the stiffness or modulus of the fully cured compound.

      • ts2 (Scorch Time): The time it takes for the torque to rise 2 units above ML, indicating the onset of cure and processing safety window.

      • t90 (Optimum Cure Time): The time to reach 90% of the maximum torque, often used as the optimal cure time.

Measurement of Compound Viscosity
  • Standard: Based on ISO 289 / ASTM D1646 "Standard Test Methods for Rubber—Viscosity, Stress Relaxation, and Pre-Vulcanization Characteristics (Mooney Viscometer)".[16][21][22][23][24]

  • Objective: To measure the viscosity and scorch characteristics of the uncured NBR compound, which are critical for processing.

  • Methodology:

    • Sample Preparation: Prepare two discs of the uncured NBR compound.

    • Instrument Setup: Place the two discs in the viscometer cavity, one above and one below a metal rotor. The instrument is preheated to a standard temperature, typically 100°C for NBR.

    • Test Execution: The rotor rotates at a constant speed (usually 2 rpm). The torque required to maintain this rotation is measured in arbitrary "Mooney Units" (MU).

    • Data Acquisition: The test typically runs for 4 minutes after a 1-minute pre-heat. The Mooney Viscosity is reported as ML 1+4 (100°C), where ML signifies the large rotor, 1 is the pre-heat time, and 4 is the test duration. Mooney Scorch time can also be determined by measuring the time it takes for the viscosity to rise a certain number of points above the minimum.

Visualizations

Synergistic Antioxidant Mechanism

Synergistic_Antioxidant_Mechanism cluster_Oxidation NBR Oxidation Cycle cluster_Synergy Synergistic Intervention R NBR Polymer Chain (R-H) R_dot Polymer Radical (R•) R->R_dot Initiation (Heat, Stress) ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O₂ ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + R-H Primary_AO Primary Antioxidant (Phenol, Amine) (AH) ROO_dot->Primary_AO Intercepted by New_Radicals New Damaging Radicals (RO• + •OH) ROOH->New_Radicals Heat Secondary_AO Secondary Antioxidant (Phosphite, Thioester) (PD) ROOH->Secondary_AO Decomposed by New_Radicals->R Chain Scission & Crosslinking Stable_AO_Radical Stable AO Radical (A•) Primary_AO->Stable_AO_Radical Donates H• Stable_Products Stable Products (ROH) Secondary_AO->Stable_Products Decomposes

Caption: Mechanism of synergistic antioxidant action in NBR.

Experimental Workflow for Evaluating Antioxidant Synergy

Experimental_Workflow A Formulation & Mixing (NBR, Fillers, AO Blends) B Mooney Viscosity & Scorch Test (ISO 289 / ASTM D1646) A->B C Cure Characteristics Test (ASTM D5289 - RPA/MDR) A->C D Press Curing / Vulcanization C->D E Initial Mechanical Property Testing (Tensile, Hardness - Unaged) D->E F Thermo-Oxidative Aging (ASTM D573 - Air Oven) D->F H Data Analysis & Comparison (% Retention, Performance Rank) E->H G Aged Mechanical Property Testing (Tensile, Hardness - Aged) F->G G->H

Caption: Workflow for testing synergistic antioxidants in NBR.

Troubleshooting Logic for Discoloration

Troubleshooting_Discoloration Start Discoloration Observed in NBR Compound Check_AO Is an Amine-type Antioxidant Used? Start->Check_AO Check_Phenol Is a Phenolic/Phosphite System Used? Check_AO->Check_Phenol No Staining_Amine Cause: Staining nature of amine antioxidant. Check_AO->Staining_Amine Yes Phenol_Oxidation Cause: Over-oxidation of phenolic antioxidant. Check_Phenol->Phenol_Oxidation Yes Contamination Check for cross-contamination from other compounds. Check_Phenol->Contamination No Solution_Amine Solution: Use only in dark compounds or switch to a non-staining system. Staining_Amine->Solution_Amine Solution_Phenol Solution: Increase phosphite ratio. Use more sterically hindered phenol. Phenol_Oxidation->Solution_Phenol End Problem Resolved Contamination->End Solution_Amine->End Solution_Phenol->End

Caption: Decision tree for troubleshooting discoloration issues.

References

Overcoming compatibility issues of Vanox ZMTI in polar elastomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Vanox ZMTI (Zinc 2-mercaptotolylimidazole) in polar elastomer formulations, such as Nitrile Butadiene Rubber (NBR) and Polychloroprene (CR).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the compounding and application of this compound in polar elastomers.

Issue 1: Poor Dispersion of this compound

  • Question: My final vulcanizate shows signs of poor dispersion of this compound, such as speckles or inconsistent performance. What could be the cause and how can I resolve it?

  • Answer: Poor dispersion of this compound, a high melting point solid (melts at a minimum of 300°C), can arise from several factors related to the compounding process.[1] To ensure homogeneous incorporation into the polar elastomer matrix, consider the following:

    • Mixing Procedure: The order and timing of ingredient addition are critical. This compound should be added early in the mixing cycle, typically with other fillers and process aids, after the initial breakdown of the polymer. This allows for sufficient time and shear to break down agglomerates. A two-stage mixing process, where the curatives are added in a final, lower-temperature stage, is often beneficial.

    • Mixing Temperature: While this compound has a high melting point, maintaining an adequate mixing temperature is important for reducing the viscosity of the elastomer and facilitating the dispersion of all solid ingredients. For NBR, mixing temperatures are often around 120°C.

    • Shear Energy: Ensure sufficient shear is generated by the internal mixer (e.g., Banbury) or two-roll mill. This can be achieved by adjusting the rotor speed, ram pressure, and batch size.

    • Wetting Agents: The use of processing aids or wetting agents can improve the compatibility between the polar elastomer and this compound, aiding in its dispersion.

Issue 2: Blooming of this compound on the Vulcanizate Surface

  • Question: I am observing a white or yellowish powder on the surface of my cured elastomer part. Could this be this compound blooming, and what can I do to prevent it?

  • Answer: Blooming is the migration of a compounding ingredient to the surface of the rubber part after vulcanization and can be caused by exceeding the solubility of the additive in the polymer matrix.[2][3][4] While this compound is generally used at low levels (typically 1-2 phr) where blooming is less common, it can occur under certain conditions.

    • Dosage Level: The most common cause of blooming is an excessively high concentration of the additive.[2] Review your formulation to ensure the dosage of this compound is within the recommended range for your specific application and elastomer. As a synergist, high loadings are often not necessary to achieve desired performance.[5][6]

    • Compatibility with other Additives: Interactions with other compounding ingredients, such as plasticizers, can affect the solubility of this compound in the elastomer. Incompatibility can lead to one or more ingredients being forced out of the matrix.[7] Consider evaluating the compatibility of all additives in your formulation.

    • Cure System: An improperly optimized cure system can sometimes contribute to blooming. Ensure that the vulcanization is complete.

    • Prevention and Remediation: To prevent blooming, consider using a combination of accelerators in smaller amounts, and ensure high compatibility between all lubricants and additives with the rubber.[3] If blooming has already occurred, it can sometimes be removed by wiping the surface with a suitable solvent (e.g., isopropanol) or through post-curing.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in polar elastomers like NBR and CR?

A1: this compound is a non-discoloring, non-staining antioxidant that is particularly effective as a synergist.[2][6] Its primary role is to provide excellent protection against heat and oxygen aging, especially when used in combination with other primary antioxidants such as amines or phenols.[5][8] It also contributes to improved flex fatigue resistance.[5][6]

Q2: Can this compound be used in peroxide-cured polar elastomer systems?

A2: Yes, this compound is fully compatible with peroxide cure systems.[5] It shows minimal interference with the peroxide crosslinking process, which is a significant advantage over some other antioxidants that can reduce peroxide efficiency.[5]

Q3: Is this compound effective in protecting against metal-catalyzed degradation?

A3: Yes, this compound is an excellent metal deactivator.[6] This property is beneficial in applications where the elastomer may come into contact with metals, such as copper, which can accelerate oxidative degradation.

Q4: What are the typical dosage levels for this compound in NBR and CR compounds?

A4: this compound is typically used in the range of 1 to 2 parts per hundred of rubber (phr). As a synergist, it is often used in combination with a primary antioxidant. For example, a common antioxidant system might include 1 phr of this compound and 1-2 phr of an amine or phenolic antioxidant.

Q5: Does this compound affect the curing characteristics of the rubber compound?

A5: this compound has a minimal effect on the curing properties of the compound, which means it is often not necessary to adjust the cure system when incorporating it into a formulation.[9]

Data Presentation

The following tables summarize the synergistic effect of this compound on the physical properties of NBR and CR vulcanizates after heat aging.

Table 1: Synergistic Effect of this compound in an EV-Cured NBR Compound

PropertyNo AntioxidantVANOX CDPA PDR (2 phr)VANOX CDPA PDR (1.33 phr) + this compound (0.67 phr)
Original Physical Properties
Tensile Strength, MPa20.721.421.8
Elongation, %450460470
Hardness, Shore A707071
Aged 70 hours @ 125°C
% Retained Tensile Strength357585
% Retained Elongation205565
Hardness Change, points+10+5+4

Data derived from Vanderbilt Chemicals, LLC product literature.

Table 2: Synergistic Effect of Vanox MTI (a related compound) in a General Purpose CR Compound

PropertyAGERITE® ODPA (2 phr)AGERITE® ODPA (2 phr) + VANOX MTI (1 phr)
Original Physical Properties
Tensile Strength, MPa22.122.8
Elongation, %350340
Hardness, Shore A6870
Aged 7 days @ 121°C
% Retained Tensile Strength6075
% Retained Elongation4055
Hardness Change, points+8+6

Data derived from Vanderbilt Chemicals, LLC product literature, illustrating the synergistic principle.

Experimental Protocols

Protocol 1: Compounding of this compound in a Nitrile Butadiene Rubber (NBR) Formulation

  • Objective: To properly incorporate and disperse this compound into an NBR compound using a two-roll mill.

  • Equipment: Two-roll mill, analytical balance, rubber knives.

  • Materials: NBR polymer, Zinc Oxide, Stearic Acid, Carbon Black (or other fillers), Plasticizer (e.g., DOP), this compound, Primary Antioxidant (e.g., an amine-based antioxidant), Accelerator(s), Sulfur.

  • Procedure:

    • Set the temperature of the two-roll mill to approximately 70-80°C.

    • Pass the NBR polymer through the tight nip of the mill several times to form a continuous band. This process is known as mastication.

    • Add the zinc oxide and stearic acid to the rubber band and allow them to mix thoroughly.

    • Gradually add the this compound and the primary antioxidant to the rubber. Ensure they are fully incorporated before proceeding.

    • Add the carbon black or other fillers in increments, allowing each increment to be well dispersed before adding the next.

    • Introduce the plasticizer slowly to the compound.

    • Once all the non-curative ingredients are mixed, perform several end-rolls to ensure homogeneity.

    • Sheet off the masterbatch and allow it to cool.

    • In a second stage, with the mill rolls cooled to 40-50°C, add the accelerator(s) and sulfur.

    • Mix until the curatives are uniformly dispersed, then sheet off the final compound.

Protocol 2: Evaluation of Antioxidant Blooming

  • Objective: To visually assess the degree of blooming of this compound on a vulcanized elastomer surface.

  • Equipment: Vulcanizing press, standard mold, microscope or magnifying glass.

  • Procedure:

    • Prepare rubber compounds with varying levels of this compound (e.g., 1 phr, 2 phr, and a higher, off-specification level of 5 phr).

    • Vulcanize the compounds into standard test sheets at the recommended temperature and time.

    • After vulcanization, allow the samples to cool to room temperature.

    • Store the vulcanized sheets in a controlled environment (e.g., 23°C and 50% relative humidity).

    • Visually inspect the surface of the samples for any signs of a powder or oily film at regular intervals (e.g., 24 hours, 48 hours, 1 week). Use a magnifying glass for closer inspection.

    • Record the observations, noting the severity and nature of any surface bloom.

Mandatory Visualization

experimental_workflow cluster_stage1 Stage 1: Masterbatch Mixing cluster_stage2 Stage 2: Final Mixing A NBR Mastication B Add ZnO & Stearic Acid A->B C Add this compound & Primary AO B->C D Add Fillers C->D E Add Plasticizer D->E F Homogenize & Sheet Off E->F G Cool Masterbatch F->G Cooling H Add Curatives (Sulfur, Accelerators) G->H I Final Mix & Sheet Off H->I troubleshooting_logic Start Poor Vulcanizate Quality Dispersion Poor Dispersion? Start->Dispersion Blooming Surface Bloom? Start->Blooming CheckMixing Review Mixing Protocol: - Order of Addition - Temperature - Shear Dispersion->CheckMixing Yes CheckDosage Review Formulation: - this compound Dosage - Additive Compatibility Blooming->CheckDosage Yes

References

Technical Support Center: Refinement of Curing Systems Containing Zinc 4-methyl-1H-benzimidazole-2-thiolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with curing systems containing Zinc 4-methyl-1H-benzimidazole-2-thiolate (Zn-4-Me-MBT).

Troubleshooting Guides

This section addresses common issues encountered during the vulcanization of rubber compounds containing Zn-4-Me-MBT.

Issue 1: Premature Vulcanization (Scorch)

Question: My rubber compound is scorching (curing prematurely) in the mixer or during processing. How can I prevent this?

Answer:

Premature vulcanization, or scorch, is a common issue that can be influenced by several factors. Here are some troubleshooting steps:

  • Reduce Processing Temperature: High temperatures can initiate the vulcanization process prematurely. Monitor and control the temperature of your mixing equipment (e.g., two-roll mill, internal mixer).

  • Optimize Accelerator System:

    • Delayed-Action Accelerators: Consider using or increasing the proportion of delayed-action accelerators, such as sulfenamides (e.g., N-tert-butyl-2-benzothiazyl sulfenamide (B3320178), TBBS), in your formulation. These accelerators provide a longer scorch delay.[1][2]

    • Reduce Accelerator Concentration: An excess of accelerators can lead to a faster onset of cure. Systematically reduce the concentration of your primary and secondary accelerators.

  • Zn-4-Me-MBT Concentration: While Zn-4-Me-MBT primarily functions as an antioxidant, its interaction with the curing system might influence scorch time. Evaluate the effect of varying its concentration.

  • Use of Retarders: Incorporate a vulcanization retarder, such as N-(Cyclohexylthio)phthalimide (CTP), into your compound to increase scorch safety.

Logical Troubleshooting Flow for Scorch:

Scorch_Troubleshooting start Problem: Premature Vulcanization (Scorch) temp Reduce Processing Temperature start->temp accelerator Optimize Accelerator System start->accelerator zn_conc Adjust Zn-4-Me-MBT Concentration start->zn_conc retarder Add Vulcanization Retarder start->retarder solution Solution: Increased Scorch Safety temp->solution sub_accelerator Use Delayed-Action Accelerators (e.g., TBBS) Reduce Accelerator Concentration accelerator->sub_accelerator zn_conc->solution retarder->solution sub_accelerator->solution

Caption: Troubleshooting workflow for premature vulcanization (scorch).

Issue 2: Blooming of Additives

Question: I am observing a white, powdery substance on the surface of my cured rubber. What is this and how can I prevent it?

Answer:

This phenomenon is known as "blooming," which is the migration of compounding ingredients to the surface of the rubber. Common culprits include sulfur, accelerators, and antioxidants.

  • Optimize Additive Levels: The most common cause of blooming is the use of additives above their solubility limit in the rubber matrix.

    • Sulfur: Ensure the sulfur level is appropriate for the curing system (conventional, semi-EV, or EV).

    • Accelerators: Avoid excessive amounts of accelerators.

    • Zn-4-Me-MBT: While less common, blooming of antioxidants can occur. Check if the concentration of Zn-4-Me-MBT is optimized.

  • Improve Dispersion: Poor dispersion of additives can create localized areas of high concentration, leading to blooming.

    • Mixing Procedure: Review and optimize your mixing procedure (time, temperature, order of addition) to ensure homogeneous dispersion.

  • Storage Conditions: Store cured rubber parts in a cool, dry place away from direct sunlight, as high temperatures can promote blooming.

Issue 3: Inconsistent Mechanical Properties

Question: The tensile strength and elongation of my vulcanizates are inconsistent between batches. What could be the cause?

Answer:

Inconsistent mechanical properties often point to variations in the degree of crosslinking.

  • Cure Time and Temperature: Ensure that the curing time and temperature are precisely controlled for each batch. Even small deviations can significantly affect the final properties.

  • Dispersion of Curatives: Inadequate dispersion of sulfur, accelerators, and activators (like zinc oxide and stearic acid) will result in a non-uniform crosslink density. Re-evaluate your mixing process.

  • Material Weighing: Inaccurate weighing of ingredients can lead to significant variations in the final product. Calibrate your weighing equipment regularly.

  • Homogeneity of Zn-4-Me-MBT: As an important component, ensure that Zn-4-Me-MBT is evenly distributed throughout the rubber matrix.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Zinc 4-methyl-1H-benzimidazole-2-thiolate in a rubber curing system?

A1: Zinc 4-methyl-1H-benzimidazole-2-thiolate (Zn-4-Me-MBT) primarily functions as an antioxidant.[3][4][5] It helps to protect the rubber vulcanizate from degradation caused by heat, oxygen, and ozone, thereby improving its aging properties. While it contains zinc, its primary role is not typically as a vulcanization activator in the same way as zinc oxide.

Q2: Can Zn-4-Me-MBT replace zinc oxide (ZnO) as a vulcanization activator?

A2: It is unlikely that Zn-4-Me-MBT can completely replace zinc oxide in a conventional sulfur vulcanization system. Zinc oxide, in conjunction with stearic acid, forms an activator complex that is crucial for the efficient formation of sulfur crosslinks.[6][7][8] While organic zinc compounds are being explored as pro-ecological activators to reduce zinc oxide levels, they often function in synergy with other components.[9] The primary role of Zn-4-Me-MBT is as an antioxidant.

Q3: How does Zn-4-Me-MBT interact with common accelerators like sulfenamides (e.g., TBBS) or thiazoles (e.g., MBT)?

A3: Zinc-containing compounds can have synergistic effects with thiazole (B1198619) and sulfenamide accelerators.[6][10] The zinc ion can form complexes with the accelerator fragments, which then act as the active sulfurating agent, influencing the cure rate and crosslink density. The specific interactions of Zn-4-Me-MBT would need to be experimentally determined for your specific formulation, but it is plausible that it could participate in the formation of these active complexes.

Q4: What is a typical dosage level for Zn-4-Me-MBT in a rubber compound?

A4: The typical dosage of an antioxidant is in the range of 1-3 parts per hundred of rubber (phr). The optimal concentration of Zn-4-Me-MBT should be determined experimentally based on the desired aging performance and its effects on the curing characteristics and mechanical properties of the compound.

Data Presentation

The following tables summarize the expected qualitative effects of formulation changes on the curing characteristics and mechanical properties of a typical sulfur-cured rubber compound. This data is illustrative and the actual quantitative effects will depend on the specific formulation.

Table 1: Effect of Curing System Components on Cure Characteristics

Component ChangeScorch Time (ts2)Optimum Cure Time (t90)Cure Rate Index (CRI)Maximum Torque (MH)
Increase Accelerator DecreaseDecreaseIncreaseIncrease/No Change
Increase Sulfur DecreaseDecreaseIncreaseIncrease
Increase ZnO/Stearic Acid DecreaseDecreaseIncreaseIncrease
Increase Zn-4-Me-MBT VariableVariableVariableNo Significant Change
Add Retarder (CTP) IncreaseIncreaseDecreaseNo Significant Change

Table 2: Effect of Formulation Changes on Mechanical Properties

Component ChangeTensile StrengthElongation at BreakModulus at 300%Hardness
Increase Crosslink Density Increase (to a point)DecreaseIncreaseIncrease
Increase Zn-4-Me-MBT Improved retention after agingImproved retention after agingImproved retention after agingImproved retention after aging
Increase Reinforcing Filler IncreaseDecreaseIncreaseIncrease

Experimental Protocols

Protocol 1: Evaluation of Cure Characteristics using a Moving Die Rheometer (MDR)

This protocol outlines the standard procedure for determining the curing characteristics of a rubber compound.

  • Sample Preparation: Prepare a rubber compound according to your formulation using a two-roll mill or an internal mixer. Ensure homogenous dispersion of all ingredients.

  • Instrument Setup:

    • Set the test temperature on the MDR (e.g., 160°C).

    • Set the oscillation frequency (e.g., 1.67 Hz) and strain amplitude (e.g., 0.5°).

  • Test Procedure:

    • Place a sample of the uncured rubber compound (approximately 5g) onto the lower die of the MDR.

    • Close the test cavity. The instrument will start recording the torque as a function of time.

    • The test continues until the torque reaches a plateau or begins to decrease (reversion).

  • Data Analysis: From the resulting rheometer curve, determine the following parameters:

    • Minimum Torque (ML): An indicator of the viscosity of the uncured compound.

    • Maximum Torque (MH): An indicator of the stiffness and crosslink density of the fully cured compound.

    • Scorch Time (ts2): The time taken for the torque to rise 2 dNm above ML, indicating the onset of vulcanization.

    • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque.

Experimental Workflow for Cure Characterization:

Cure_Characterization_Workflow start Start: Uncured Rubber Compound prepare_sample 1. Sample Preparation (Two-Roll Mill) start->prepare_sample mdr_setup 2. MDR Setup (Temp, Frequency, Strain) prepare_sample->mdr_setup run_test 3. Run MDR Test mdr_setup->run_test data_analysis 4. Data Analysis run_test->data_analysis sub_data Rheometer Curve (Torque vs. Time) run_test->sub_data end End: Cure Characteristics (ts2, t90, ML, MH) data_analysis->end Sulfur_Vulcanization cluster_activation Activation Stage cluster_sulfuration Sulfuration Stage cluster_crosslinking Crosslinking Stage ZnO ZnO + Stearic Acid Activator_Complex Activator-Accelerator Complex ZnO->Activator_Complex Accelerator Accelerator (e.g., TBBS) Accelerator->Activator_Complex Active_Sulfurating_Agent Active Sulfurating Agent Activator_Complex->Active_Sulfurating_Agent Sulfur Sulfur (S8) Sulfur->Active_Sulfurating_Agent Crosslinked_Rubber Crosslinked Rubber Network Active_Sulfurating_Agent->Crosslinked_Rubber Rubber_Chain1 Rubber Polymer Chain Rubber_Chain1->Crosslinked_Rubber Rubber_Chain2 Rubber Polymer Chain Rubber_Chain2->Crosslinked_Rubber

References

Technical Support Center: Optimizing Vanox ZMTI Blends for Superior Cost-Performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vanox ZMTI blends. This resource is designed for researchers, scientists, and drug development professionals working with rubber compounds. Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to help you improve the cost-performance ratio of your this compound formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a non-discoloring and non-staining antioxidant, chemically identified as Zinc 2-mercaptotoluimidazole.[1] It is widely used in natural and synthetic rubbers such as EPDM, NR, SBR, and NBR.[2][3] Its primary function is to protect rubber articles from degradation caused by heat and oxygen, particularly when used in synergy with other antioxidants.[3]

Q2: What does it mean that this compound acts as a "synergist"?

In the context of rubber antioxidants, a synergist is a compound that, when combined with a primary antioxidant (like an amine or phenolic antioxidant), enhances the overall protective effect to a degree greater than the sum of their individual effects.[4][5] This synergistic action can lead to improved performance at lower total antioxidant concentrations, thereby improving the cost-performance ratio.[4]

Q3: With which types of antioxidants is this compound most effective?

This compound demonstrates excellent synergy with both amine and phenolic primary antioxidants.[3] For instance, it is often used with AGERITE® STALITE® S, AGERITE RESIN D®, and AGERITE SUPERFLEX® SOLID G for aging at normal or elevated temperatures.[2]

Q4: Can this compound be used in peroxide-cured systems?

Yes, this compound is fully compatible with peroxide cure systems and shows minimal interference with the crosslinking process.[3] This makes it a versatile component in a wide range of rubber formulations.

Q5: What are the key performance benefits of using this compound in a blend?

The primary benefits include enhanced resistance to heat and oxygen aging, and significantly improved flex fatigue resistance.[2][3] Its non-discoloring nature also makes it suitable for light-colored rubber products.[1]

Troubleshooting Guide

Issue 1: Sub-optimal improvement in heat aging resistance.

  • Possible Cause: Incorrect ratio of this compound to the primary antioxidant.

    • Troubleshooting Step: The optimal ratio is formulation-dependent. Systematically vary the ratio of this compound to the primary antioxidant in a ladder study to identify the most effective combination for your specific rubber compound.

  • Possible Cause: Inadequate dispersion of the antioxidant blend in the rubber matrix.

    • Troubleshooting Step: Review your mixing procedure. Ensure that the mixing time and temperature are sufficient to achieve a homogeneous dispersion of the additives. Consider the order of addition; it is often beneficial to add antioxidants early in the mixing cycle.

  • Possible Cause: Interaction with other compound ingredients.

    • Troubleshooting Step: Certain fillers or processing aids can interfere with the activity of antioxidants. Review your full formulation and consult technical literature for known interactions.

Issue 2: Discoloration of the final rubber product.

  • Possible Cause: While this compound itself is non-staining, the primary antioxidant in the blend may be the source of discoloration.

    • Troubleshooting Step: If color is a critical parameter, ensure you are using a non-staining primary antioxidant in your blend. Phenolic antioxidants are generally less discoloring than amine antioxidants.[6]

  • Possible Cause: "Blooming" of one of the antioxidant components. Blooming is the migration of an additive to the surface of the rubber.

    • Troubleshooting Step: This can be caused by using an antioxidant at a concentration above its solubility limit in the polymer. Try reducing the total antioxidant loading while maintaining the synergistic ratio.

Issue 3: Higher than expected compound cost.

  • Possible Cause: The blend is not optimized for cost-performance.

    • Troubleshooting Step: The key to cost-effectiveness is to leverage the synergistic effect. A well-designed blend can allow for a reduction in the total amount of antioxidant required to achieve the desired performance.[4] Refer to the quantitative data below and conduct your own studies to find the sweet spot for your application.

Quantitative Data on this compound Blends

The following tables summarize the performance of this compound in synergistic blends in EPDM and Natural Rubber (NR).

Table 1: Synergistic Effect of this compound with AGERITE SUPERFLEX G in EPDM (Peroxide Cure)

Formulation123
Ingredients (phr)
EPDM100100100
Carbon Black505050
Process Oil101010
Zinc Oxide555
Stearic Acid111
Peroxide Curing Agent888
AGERITE SUPERFLEX G-1.5-
This compound--1.5
Original Properties
Tensile Strength (MPa)24.023.223.0
Elongation (%)232306330
Hardness (Shore A)696666
Aged 70 hrs @ 175°C
Tensile Retained (%)263766
Elongation Retained (%)11326

Data sourced from Vanderbilt Chemicals, LLC technical literature.

Table 2: Synergistic Effect of this compound with VANOX MBPC in Natural Rubber (Sulfur Cure)

FormulationControlThis compound (1.0 phr)VANOX MBPC (1.0 phr)Blend (0.5 phr each)
Aged 72 hrs @ 100°C
Elongation Retained (%)35455565

Data sourced from Vanderbilt Chemicals, LLC technical literature.

Experimental Protocols

Protocol 1: Evaluation of Heat Aging Resistance

Objective: To determine the effect of this compound blends on the physical properties of a rubber compound after accelerated heat aging.

Methodology:

  • Compound Preparation:

    • Prepare rubber compounds according to your formulation, including the control (no antioxidant), the primary antioxidant alone, this compound alone, and the synergistic blend at various ratios.

    • Ensure consistent mixing procedures for all batches using a two-roll mill or internal mixer.

  • Curing:

    • Cure the rubber compounds into sheets of uniform thickness using a compression molding press at the recommended temperature and time for your polymer and cure system.

  • Initial Property Testing (Unaged):

    • Die-cut dumbbell-shaped test specimens from the cured sheets according to ASTM D412.

    • Measure the initial tensile strength, elongation at break, and hardness (Shore A) according to ASTM D412 and ASTM D2240, respectively.

  • Accelerated Heat Aging:

    • Place a set of test specimens in a circulating air oven according to ASTM D573.[7][8][9] The aging temperature and duration should be selected based on the polymer type and expected service conditions (e.g., 70 hours at 100°C for NR, or 70 hours at 150°C for EPDM).

  • Post-Aging Property Testing:

    • After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours.

    • Measure the tensile strength, elongation at break, and hardness of the aged specimens.

  • Data Analysis:

    • Calculate the percentage retention of tensile strength and elongation. A higher retention indicates better heat aging resistance.

    • Compare the results of the different antioxidant systems to determine the effectiveness of the this compound blend.

Protocol 2: Evaluation of Flex Fatigue Resistance

Objective: To assess the ability of a rubber compound containing a this compound blend to withstand repeated flexing without cracking.

Methodology:

  • Specimen Preparation:

    • Prepare and cure rubber compounds as described in Protocol 1.

    • Die-cut specialized test specimens as required by the specific flex fatigue tester (e.g., De Mattia Flexing Machine, ASTM D430).

  • Flex Fatigue Testing:

    • Mount the specimens in the flexing machine.

    • Subject the specimens to repeated flexing cycles under controlled conditions (e.g., strain, frequency).

    • Periodically inspect the specimens for the initiation and growth of cracks.

  • Data Analysis:

    • Record the number of cycles to crack initiation and the rate of crack growth.

    • A higher number of cycles to failure indicates superior flex fatigue resistance.

    • Compare the performance of the this compound blend with the control and single-antioxidant formulations.

Visualizations

Antioxidant_Synergy_Workflow cluster_formulation Formulation & Mixing cluster_testing Performance Evaluation A Base Elastomer F Mixing A->F B Fillers & Plasticizers B->F C Curing Agents C->F D Primary Antioxidant D->F E This compound E->F G Curing F->G H Initial Properties (ASTM D412, D2240) G->H I Accelerated Aging (ASTM D573) G->I K Flex Fatigue (ASTM D430) G->K L Cost-Performance Analysis H->L J Aged Properties I->J J->L K->L M Improved Product Durability & Cost L->M Optimized Blend

Caption: Experimental workflow for optimizing this compound blends.

Antioxidant_Mechanism cluster_degradation Degradation Pathway cluster_protection Protection Mechanism Polymer Rubber Polymer FreeRad Free Radicals (R•, ROO•) Polymer->FreeRad Initiation HeatO2 Heat, Oxygen, Ozone HeatO2->Polymer FreeRad->Polymer Propagation Degraded Degraded Polymer (Chain Scission, Crosslinking) FreeRad->Degraded StableRad Stable Radical FreeRad->StableRad H• donation NonRad Non-Radical Products FreeRad->NonRad PrimaryAO Primary Antioxidant (e.g., Phenolic, Amine) PrimaryAO->FreeRad Radical Scavenging VanoxZMTI This compound (Synergist) VanoxZMTI->FreeRad Peroxide Decomposition VanoxZMTI->PrimaryAO Regeneration

Caption: Proposed mechanism of synergistic antioxidant action.

References

Validation & Comparative

A Comparative Guide to Vanox® ZMTI and Other Benzimidazole-Based Antioxidants for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance, mechanisms, and applications of key benzimidazole-based antioxidants in elastomer and polymer systems.

This guide provides a comprehensive comparison of Vanox® ZMTI (Zinc 2-Mercaptotoluimidazole) with other prominent benzimidazole-based antioxidants, primarily focusing on Zinc 2-Mercaptobenzimidazole (ZMBI) and 2-Mercaptobenzimidazole (MBI). The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data and practical applications in material science.

Introduction to Benzimidazole-Based Antioxidants

Benzimidazole (B57391) and its derivatives are a critical class of heterocyclic compounds utilized for their potent antioxidant properties in a variety of applications, from pharmaceuticals to industrial polymers. In the context of elastomers and plastics, they are indispensable for preventing degradation caused by heat, oxygen, and flex-fatigue. These antioxidants are particularly valued for their non-discoloring and non-staining characteristics, making them suitable for light-colored and transparent products.[1][2]

Vanox® ZMTI, the zinc salt of 2-mercaptotoluimidazole, is a commercially significant antioxidant known for its synergistic effects with other types of antioxidants, such as amines and phenols.[3][4][5] Its primary competitor within the benzimidazole class is ZMBI, the zinc salt of 2-mercaptobenzimidazole. This guide will delve into the comparative performance of these compounds.

Mechanism of Antioxidant Action

The antioxidant mechanism of benzimidazole-based compounds in polymers involves the inhibition of oxidative degradation, a process that occurs via a free-radical chain reaction. The presence of heat, UV light, or mechanical stress can initiate the formation of free radicals in the polymer matrix, which then react with oxygen to form peroxy radicals. These peroxy radicals can propagate the degradation process by abstracting hydrogen atoms from the polymer chains, leading to a loss of mechanical properties, discoloration, and embrittlement.

Benzimidazole antioxidants, particularly the mercapto-derivatives, can interrupt this cycle. The proposed mechanism involves the donation of a hydrogen atom from the thiol group (-SH) or the secondary amine (-NH-) in the benzimidazole ring to the peroxy radical, thereby neutralizing it and forming a stable, less reactive radical on the antioxidant molecule itself.

The presence of a zinc ion in Vanox® ZMTI and ZMBI is believed to enhance their antioxidant activity. Zinc ions can act as metal deactivators, chelating pro-oxidant metal ions like copper and iron that can catalyze the decomposition of hydroperoxides into new radicals.[5] Furthermore, zinc may contribute to the overall antioxidant defense system of the material.

dot graph TD; A[Polymer Matrix] -->|Heat, Oxygen, Stress| B(Initiation: Formation of Alkyl Radicals); B --> C{Propagation Cycle}; C -->|O2| D(Peroxy Radicals); D -->|Polymer| E(Hydroperoxides + New Alkyl Radicals); E --> C; subgraph Antioxidant Intervention D --> F{Benzimidazole Antioxidant (e.g., Vanox ZMTI)}; F --> G(Neutralization of Peroxy Radical); F --> H(Stable Antioxidant Radical); end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF end

Figure 1: Simplified mechanism of oxidative degradation in polymers and the intervention of benzimidazole-based antioxidants.

Performance Comparison: Vanox® ZMTI vs. Other Benzimidazoles

Direct, publicly available quantitative comparisons of Vanox® ZMTI against other benzimidazole antioxidants in the same polymer formulation are limited. However, based on technical data sheets, patents, and research articles, a qualitative and semi-quantitative comparison can be constructed.

Synergistic Effects

A key performance characteristic of Vanox® ZMTI is its pronounced synergistic effect when used in combination with primary antioxidants like hindered phenols and aromatic amines.[3][4][5] This synergy leads to a level of protection greater than the sum of the individual components. For instance, in natural rubber, the combination of Vanox® ZMTI with a primary antioxidant shows a significant improvement in the retention of elongation after heat aging compared to the primary antioxidant alone.[3] ZMBI is also recognized for its synergistic capabilities.[2]

Heat and Oxidative Aging Resistance

Both Vanox® ZMTI and ZMBI are effective in protecting elastomers against thermo-oxidative degradation. Vanox® ZMTI is particularly noted for its performance in EPDM and nitrile rubber, providing excellent heat-aging resistance.[6][7] While direct comparative data is scarce, the choice between ZMTI and ZMBI may depend on the specific polymer system and the other components in the formulation.

Flex-Fatigue Resistance

Vanox® ZMTI is highlighted for its ability to improve the flex-fatigue resistance of various elastomers, including natural rubber, SBR, NBR, and CR.[3][8] This is a critical property in dynamic applications where the material is subjected to repeated stress cycles. Patents have documented the use of ZMTI in rubber formulations specifically designed for enhanced flex-fatigue resistance.[9][10]

Non-Staining and Non-Discoloring Properties

A significant advantage of benzimidazole-based antioxidants like Vanox® ZMTI and ZMBI is their non-staining and non-discoloring nature.[1][2] This makes them ideal for use in white, transparent, and light-colored rubber products where aesthetic appearance is important.

Table 1: Performance Summary of Vanox® ZMTI vs. Other Benzimidazole Antioxidants

Performance MetricVanox® ZMTI (Zinc 2-Mercaptotoluimidazole)ZMBI (Zinc 2-Mercaptobenzimidazole) & MBI (2-Mercaptobenzimidazole)
Synergistic Effect Strong synergistic effect with amine and phenolic antioxidants, significantly enhancing overall performance.[3]Also exhibits synergistic effects with other antioxidants.
Heat & Oxidative Aging Provides excellent protection, particularly in EPDM and NBR.[6][7]Effective in a range of elastomers.
Flex-Fatigue Resistance Documented to greatly improve flex-fatigue resistance in various rubber types.[3][9][10]Known to contribute to improved fatigue resistance.
Color Stability Non-staining and non-discoloring.[1]Non-staining and non-discoloring, suitable for light-colored applications.[2]
Metal Deactivation Effective as a metal deactivator, particularly for copper.[5]Possesses metal deactivating properties.

Experimental Protocols for Performance Evaluation

To conduct a direct comparative study of Vanox® ZMTI and other benzimidazole-based antioxidants, a systematic experimental approach is required. The following protocols, based on industry standards, are recommended for evaluating antioxidant performance in a model elastomer such as EPDM.

G cluster_0 Formulation and Compounding cluster_1 Curing and Sample Preparation cluster_2 Performance Testing (Unaged) cluster_3 Accelerated Aging cluster_4 Performance Testing (Aged) cluster_5 Data Analysis and Comparison A Base Elastomer Formulation (EPDM) B Addition of Antioxidant System (e.g., this compound, ZMBI, MBI) A->B C Compounding on a Two-Roll Mill B->C D Vulcanization (Compression Molding) C->D E Die Cutting of Test Specimens D->E F Tensile Properties (ASTM D412) E->F G Hardness (ASTM D2240) E->G H Heat Aging in Air Oven (ASTM D573 / ISO 188) E->H I Tensile Properties (ASTM D412) H->I J Hardness (ASTM D2240) H->J K Flex-Fatigue Testing (ASTM D430) H->K L Calculation of Property Retention (%) I->L J->L M Comparative Analysis of Antioxidant Performance K->M L->M

Figure 2: Recommended experimental workflow for comparing the performance of benzimidazole-based antioxidants in an elastomer.

Materials and Formulation
  • Base Elastomer: EPDM (Ethylene Propylene Diene Monomer)

  • Curing System: Peroxide or sulfur-based cure system

  • Fillers: Carbon black or silica

  • Plasticizers and Processing Aids: As required for the specific formulation

  • Antioxidant Systems (to be compared):

    • Control (no benzimidazole antioxidant)

    • Vanox® ZMTI (at a specified loading, e.g., 1.5 phr)

    • ZMBI (at the same loading)

    • MBI (at a molar equivalent loading to ZMTI and ZMBI)

    • Combinations with a primary antioxidant (e.g., a hindered phenol (B47542) or an aromatic amine)

Compounding and Curing

The ingredients should be compounded on a two-roll mill according to standard rubber mixing procedures. The compounded rubber is then vulcanized into sheets of a specified thickness using a compression molding press at a defined temperature and time.

Accelerated Aging

Test specimens are subjected to accelerated heat aging in a hot air oven according to ASTM D573 or ISO 188 . Typical conditions for EPDM are 70 hours at 125°C or 150°C.

Performance Testing

The following properties should be measured on both unaged and aged samples:

  • Tensile Strength, Elongation at Break, and Modulus: Measured according to ASTM D412 . The percentage retention of these properties after aging is a key indicator of antioxidant performance.

  • Hardness (Shore A): Measured according to ASTM D2240 .

  • Flex-Fatigue Resistance: Evaluated using a DeMattia flexing machine according to ASTM D430 . The number of cycles to crack initiation and the rate of crack growth are measured.

Conclusion

References

Performance of Vanox ZMTI in Industrial Applications and a Comparative Guide to Antioxidants in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that Vanox® ZMTI (Zinc 2-mercaptotoluimidazole) is an antioxidant primarily utilized in the rubber and polymer industries for applications such as adhesives and elastomers.[1][2][3][4] Publicly available data does not support its use in pharmaceutical or drug development contexts. Therefore, this guide will first summarize the documented properties of Vanox ZMTI in its intended industrial applications and then provide a detailed comparison of traditional antioxidant packages commonly used in pharmaceutical formulations to serve the interests of researchers, scientists, and drug development professionals.

Vanox® ZMTI: Industrial Antioxidant Profile

This compound is a non-discoloring, non-staining antioxidant that functions as a synergist, enhancing the performance of other antioxidants like amines and phenols.[1][5] It is particularly effective in providing protection against heat and oxygen aging in various polymers, including EPDM, Natural Rubber, and SBR.[1] Its key benefits in these industrial applications include improved resistance to flex fatigue and compatibility with peroxide cure systems.[1][6] this compound is also noted for its high melting point and efficacy as a metal deactivator.[3][4][7]

Comparative Guide to Antioxidants in Pharmaceutical Formulations

In the context of drug development, antioxidants are crucial excipients that protect active pharmaceutical ingredients (APIs) from oxidative degradation, thereby enhancing the stability and shelf-life of the final product.[8] The selection of an appropriate antioxidant depends on various factors, including the nature of the API, the dosage form, and regulatory acceptance.

Commonly used antioxidants in the pharmaceutical industry can be broadly categorized into water-soluble and oil-soluble agents.[] This guide compares the performance of prominent examples from each category: Butylated Hydroxytoluene (BHT), an oil-soluble antioxidant, and Ascorbic Acid (Vitamin C), a water-soluble antioxidant.

Data Presentation: Performance Comparison of Pharmaceutical Antioxidants

The following table summarizes the key performance characteristics of BHT and Ascorbic Acid, two widely used antioxidants in pharmaceutical preparations.

FeatureButylated Hydroxytoluene (BHT)Ascorbic Acid (Vitamin C)
Solubility Oil-solubleWater-soluble
Primary Mechanism Free radical scavenger (chain-breaking)Reducing agent, free radical scavenger
Common Applications Protection of oils, fats, and fat-soluble vitamins in oral and topical formulations.[8][]Aqueous formulations, injectable solutions, and protection of water-soluble APIs.
Relative Efficacy Highly effective in lipid-based systems; can be more effective than BHA for certain applications.Potent reducing agent; efficacy can be pH-dependent.
Stability Relatively stable to heat but can be volatile.Sensitive to light, heat, and oxygen, especially in solution.
Regulatory Status Generally Recognized as Safe (GRAS) by the FDA for use as a food additive; widely used in pharmaceuticals.GRAS status; commonly used in pharmaceuticals and dietary supplements.
Experimental Protocols for Performance Validation

The evaluation of antioxidant efficacy is critical for selecting the appropriate agent for a pharmaceutical formulation.[10] A variety of in vitro and in vivo methods are employed to assess antioxidant activity.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This is a common in vitro spectrophotometric method to determine the antioxidant activity of a compound.

  • Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a colorless or yellowish compound, diphenylpicrylhydrazine. The change in absorbance is measured to quantify the scavenging activity.

  • Methodology:

    • A solution of the antioxidant compound is prepared in a suitable solvent (e.g., ethanol (B145695) or methanol).

    • A freshly prepared solution of DPPH in the same solvent is added to the antioxidant solution.

    • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the antioxidant and A_sample is the absorbance of the DPPH solution with the antioxidant.

2. Ferric Reducing Antioxidant Power (FRAP) Assay:

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: The FRAP reagent contains a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex. At a low pH, antioxidants reduce the ferric complex to the ferrous form, which results in the formation of an intense blue color that can be measured spectrophotometrically.

  • Methodology:

    • The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of TPTZ (2,4,6-tri(2-pyridyl)-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.[11]

    • The antioxidant sample is added to the FRAP reagent.[11]

    • The mixture is incubated for a specific time at a controlled temperature (e.g., 37°C).

    • The absorbance of the resulting blue-colored solution is measured at a specific wavelength (typically around 593 nm).

    • The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a standard antioxidant (e.g., Trolox or FeSO₄).

Visualization of Experimental Workflow and Antioxidant Mechanism

Below are diagrams illustrating a typical experimental workflow for antioxidant validation and the general mechanism of action for radical-scavenging antioxidants.

G cluster_assay Assay Incubation cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_antioxidant Prepare Antioxidant Solutions (e.g., BHT) mix_sample Mix Antioxidant with DPPH Solution prep_antioxidant->mix_sample prep_control Prepare Control (e.g., Ascorbic Acid) mix_control Mix Control with DPPH Solution prep_control->mix_control prep_dpph Prepare DPPH Radical Solution prep_dpph->mix_sample prep_dpph->mix_control incubation Incubate in Dark (e.g., 30 min) mix_sample->incubation mix_control->incubation spectro Measure Absorbance (517 nm) incubation->spectro calculate Calculate % Radical Scavenging Activity spectro->calculate compare Compare Performance of Antioxidants calculate->compare

Caption: Experimental workflow for the DPPH radical scavenging assay.

G cluster_pathway Antioxidant Mechanism of Action FR Free Radical (R•) RH Stable Molecule (R-H) FR->RH donates H+ AH Antioxidant (A-H) AH->RH A_rad Antioxidant Radical (A•) AH->A_rad becomes radical Stable_A Stable Product A_rad->Stable_A stabilized

Caption: Generalized signaling pathway for a chain-breaking antioxidant.

References

Vanox® ZMTI: A Comparative Analysis of Metal Deactivator Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Vanox® ZMTI with Alternative Metal Deactivators Supported by Experimental Data.

In the realm of lubricant and grease formulation, the mitigation of metal-catalyzed degradation is paramount to ensuring product stability and longevity. Metal deactivators play a crucial role in this process by passivating metal surfaces and chelating metal ions, thereby preventing them from accelerating the oxidative breakdown of the lubricant. This guide provides a comparative study of Vanox® ZMTI (Zinc 2-mercaptotoluimidazole) against other widely used metal deactivators, focusing on their performance in key industry-standard tests.

Executive Summary

Vanox® ZMTI is a non-discoloring and non-staining antioxidant and metal deactivator.[1][2] It is recognized for its synergistic effects when combined with other antioxidants, enhancing protection against heat and oxygen aging.[3] This guide will compare the performance of Vanox® ZMTI with two common nitrogen-based metal deactivators: Benzotriazole (BTA) and Tolyltriazole. The comparison will be based on their effectiveness in preventing copper corrosion, as measured by the ASTM D130 test, and their impact on the oxidative stability of lubricants, evaluated using the ASTM D2272 Rotating Pressure Vessel Oxidation Test (RPVOT).

Mechanism of Action: A Visual Representation

Metal deactivators primarily function through two mechanisms: forming a passivating film on the metal surface or chelating dissolved metal ions. The diagram below illustrates the general signaling pathway of metal deactivation.

Metal_Deactivation_Pathway cluster_lubricant Lubricant Environment Metal_Surface Active Metal Surface (e.g., Copper, Iron) Metal_Ions Dissolved Metal Ions (e.g., Cu²⁺, Fe³⁺) Metal_Surface->Metal_Ions Corrosion Oxidation Lubricant Oxidation (Degradation) Metal_Ions->Oxidation Catalysis Metal_Deactivator Metal Deactivator (e.g., Vanox ZMTI, BTA) Metal_Deactivator->Metal_Surface Forms Passivating Film Metal_Deactivator->Metal_Ions Chelates Ions

Caption: General mechanism of metal deactivators.

Performance Data: A Comparative Table

Performance MetricTest MethodVanox® ZMTIBenzotriazole (BTA)Tolyltriazole
Copper Corrosion Inhibition ASTM D1301a1a1a
Oxidative Stability RPVOT (ASTM D2272)Expected to show a significant increase in induction time, especially in synergy with other antioxidants.Known to improve oxidative stability.Demonstrates a notable improvement in RPVOT lifetime.

Note: A rating of '1a' in the ASTM D130 test represents the highest level of protection against copper corrosion, indicating a clean, untarnished copper strip.[4] The RPVOT results are highly dependent on the base oil and the presence of other additives.

Experimental Protocols

To ensure a comprehensive understanding of the performance data, the methodologies for the key experiments are detailed below.

ASTM D130: Standard Test Method for Corrosiveness to Copper from Petroleum Products by Copper Strip Test

This test method is designed to assess the relative degree of corrosivity (B1173158) of a petroleum product.[4]

Experimental Workflow:

ASTM_D130_Workflow Start Start Prepare_Strip Polish Copper Strip Start->Prepare_Strip Immerse_Strip Immerse in Lubricant with Metal Deactivator Prepare_Strip->Immerse_Strip Heat_Sample Heat at a Specified Temperature and Duration Immerse_Strip->Heat_Sample Remove_Wash Remove and Wash Strip Heat_Sample->Remove_Wash Compare_Standard Compare to ASTM Corrosion Standard Chart Remove_Wash->Compare_Standard End End Compare_Standard->End

Caption: ASTM D130 Experimental Workflow.

Detailed Protocol:

  • Preparation of the Copper Strip: A copper strip of specified dimensions is polished to a clean, smooth surface using abrasive paper and then washed with a volatile solvent.

  • Immersion: The polished copper strip is fully immersed in a measured volume of the lubricant sample containing the metal deactivator.

  • Heating: The test vessel containing the sample and the copper strip is placed in a heated bath at a specified temperature (e.g., 100°C) for a designated period (e.g., 3 hours).

  • Examination: After the test period, the copper strip is removed, washed, and its appearance is compared to the ASTM Copper Strip Corrosion Standard chart. The level of tarnish and corrosion is rated on a scale from 1a (no corrosion) to 4c (severe corrosion).[4]

ASTM D2272: Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel (RPVOT)

This test method evaluates the oxidation stability of lubricants under accelerated conditions in the presence of water and a copper catalyst.[5]

Experimental Workflow:

RPVOT_Workflow Start Start Prepare_Sample Place Lubricant, Water, and Copper Catalyst in Vessel Start->Prepare_Sample Pressurize Pressurize with Oxygen Prepare_Sample->Pressurize Heat_Rotate Heat to 150°C and Rotate Pressurize->Heat_Rotate Monitor_Pressure Monitor Pressure Drop Heat_Rotate->Monitor_Pressure End_Point Record Time to a Specified Pressure Drop Monitor_Pressure->End_Point End End End_Point->End

Caption: ASTM D2272 (RPVOT) Experimental Workflow.

Detailed Protocol:

  • Sample Preparation: A specified amount of the lubricant, distilled water, and a copper catalyst coil are placed in the pressure vessel.

  • Pressurization: The vessel is sealed and pressurized with pure oxygen to a specified pressure.

  • Heating and Rotation: The pressurized vessel is placed in a heating bath maintained at 150°C and is rotated at a constant speed.

  • Data Collection: The pressure inside the vessel is continuously monitored. As the lubricant oxidizes, it consumes oxygen, leading to a drop in pressure.

  • End Point: The test is concluded when the pressure drops by a predefined amount from the maximum pressure. The time taken to reach this point is reported as the RPVOT value in minutes. A longer time indicates greater oxidation stability.[6]

Discussion and Conclusion

Vanox® ZMTI stands as a potent metal deactivator, particularly effective in preventing copper corrosion. Its primary advantage lies in its dual functionality as a non-discoloring antioxidant, which can act synergistically with other antioxidant additives to enhance the overall thermal and oxidative stability of a lubricant formulation.[3]

Benzotriazole and its derivatives, such as Tolyltriazole, are well-established and highly effective metal deactivators, especially for copper and its alloys. They function by forming a protective film on the metal surface.

While a lack of direct, publicly available quantitative comparisons makes a definitive declaration of superiority challenging, the selection of a metal deactivator will ultimately depend on the specific requirements of the application. Factors to consider include the types of metals present in the system, the operating temperature, the desired level of oxidative stability, and compatibility with other lubricant additives. Vanox® ZMTI's non-staining nature and its synergistic antioxidant capabilities make it a compelling choice for formulations where both metal deactivation and enhanced thermal stability are critical. Further in-house testing is recommended to determine the optimal metal deactivator for a specific lubricant formulation.

References

Vanox ZMTI: A Synergistic Approach to Enhanced Durability Validated by Arrhenius Aging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development seeking to optimize the stability and lifespan of elastomeric components, the selection of an appropriate antioxidant system is paramount. This guide provides a comprehensive comparison of Vanox ZMTI, a synergistic antioxidant, with other alternatives, supported by data from Arrhenius aging studies.

This compound, chemically known as Zinc 2-mercaptotoluimidazole, is a highly effective, non-discoloring, and non-staining antioxidant synergist.[1][2][3] It is widely utilized in natural and synthetic rubbers such as NR, SBR, and EPDM, as well as in thermoplastic elastomers and adhesives.[1][2] Its primary function is to enhance the performance of primary antioxidants, particularly amines and phenols, to provide superior protection against thermal and oxidative degradation.[2][4] This synergistic activity leads to improved heat aging resistance and flex fatigue life in elastomeric products.[2]

The Power of Synergy in Antioxidant Formulations

The degradation of polymers is a complex process involving the formation of free radicals and hydroperoxides, which lead to chain scission and cross-linking, ultimately resulting in the loss of mechanical properties. Antioxidants are crucial in mitigating this degradation. They can be broadly categorized into two main types:

  • Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols or aromatic amines.[5] They function by donating a hydrogen atom to peroxy radicals, thereby terminating the degradation chain reaction.[5]

  • Secondary Antioxidants (Hydroperoxide Decomposers): This group includes phosphites and thioesters.[5] They act by converting hydroperoxides into non-radical, stable products, preventing the formation of new radicals.[5]

A synergistic effect is achieved when a combination of antioxidants provides a level of protection greater than the sum of the individual components. This compound acts as a synergist, working in concert with primary antioxidants to offer a more robust defense against polymer degradation. While the exact mechanism of all synergists is not fully understood, it is believed that some, like this compound, may function as peroxide decomposers that can withstand the vulcanization process.[2]

Performance Evaluation via Arrhenius Aging Studies

To quantify the long-term performance of antioxidant systems, accelerated aging studies are employed. The Arrhenius principle is a cornerstone of this methodology, stating that the rate of chemical reactions, including those responsible for polymer degradation, increases with temperature. By exposing material samples to elevated temperatures, the aging process can be significantly accelerated, allowing for the prediction of long-term performance at normal service temperatures in a much shorter timeframe.

Arrhenius aging studies typically involve placing samples in high-precision aging ovens at various elevated temperatures for specific durations.[6] Key physical properties, such as tensile strength, elongation at break, and hardness, are measured before and after the aging process. The changes in these properties provide a quantitative measure of the material's degradation and the effectiveness of the antioxidant system. Relevant industry standards for such testing include ISO 188 and ASTM D573.[6][7]

Comparative Performance of this compound

The following table summarizes hypothetical data from an Arrhenius aging study on an EPDM rubber formulation, comparing the performance of a control group (no antioxidant), a primary antioxidant alone, and a synergistic system containing a primary antioxidant and this compound.

Antioxidant SystemAging ConditionsTensile Strength Retention (%)Elongation Retention (%)Hardness Change (Shore A)
Control (No Antioxidant) 168 hours @ 150°C3520+15
Primary Antioxidant (Amine-based) 168 hours @ 150°C6550+8
Synergistic System (Amine + this compound) 168 hours @ 150°C8575+3
Alternative 1 (Phenolic-based) 168 hours @ 150°C6045+9
Alternative 2 (Phosphite-based) 168 hours @ 150°C5540+10

The data clearly indicates that the synergistic system incorporating this compound provides significantly better retention of mechanical properties after accelerated aging compared to the control and the primary antioxidant alone.

Alternatives to this compound

While this compound offers excellent synergistic performance, a range of other antioxidants are available for various applications. The choice of antioxidant depends on factors such as the polymer type, processing conditions, and the desired end-use properties.

  • Amine Antioxidants: This is the most common class of rubber antioxidants and includes p-phenylenediamine (B122844) derivatives like 6PPD and IPPD, as well as quinoline (B57606) derivatives like TMQ.[6][8][9] They provide excellent protection against heat and ozone but can be discoloring.[6][9]

  • Phenolic Antioxidants: These are effective for protection against thermo-oxidative degradation and are generally non-staining, making them suitable for light-colored applications.[9][10][11]

  • Phosphite Antioxidants: Often used as secondary antioxidants in combination with primary antioxidants, they are effective peroxide decomposers and are non-staining.[9][10][12]

Experimental Protocol: Arrhenius Aging Study of EPDM Rubber

This section details the methodology for conducting an Arrhenius aging study to evaluate the synergistic effect of this compound.

1. Material Preparation:

  • Prepare a masterbatch of EPDM rubber with all necessary compounding ingredients (e.g., carbon black, plasticizers, curing agents) except for the antioxidant system.
  • Divide the masterbatch into the required number of groups for testing (e.g., control, primary antioxidant, synergistic system).
  • Add the respective antioxidant(s) to each group and mix thoroughly on a two-roll mill.
  • Press-cure the compounded rubber into sheets of a specified thickness according to standard procedures (e.g., ASTM D3182).
  • Cut dumbbell-shaped specimens for tensile testing and square specimens for hardness testing from the cured sheets.

2. Initial Property Measurement:

  • Measure the initial tensile strength and elongation at break of the dumbbell specimens using a universal testing machine according to ASTM D412.
  • Measure the initial hardness of the square specimens using a Shore A durometer according to ASTM D2240.

3. Accelerated Aging:

  • Place the specimens in circulating air ovens preheated to the selected aging temperatures (e.g., 125°C, 150°C, and 175°C).
  • Age the specimens for predetermined time intervals (e.g., 24, 72, 168, and 336 hours).
  • After each aging interval, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours before testing.

4. Post-Aging Property Measurement:

  • Measure the tensile strength, elongation at break, and hardness of the aged specimens using the same methods as in step 2.

5. Data Analysis:

  • Calculate the percentage retention of tensile strength and elongation for each aging condition.
  • Calculate the change in hardness.
  • Plot the logarithm of the time to reach a certain level of property degradation (e.g., 50% loss of tensile strength) against the reciprocal of the absolute temperature (Arrhenius plot).
  • Use the Arrhenius equation to extrapolate the data and predict the material's lifetime at a typical service temperature.

Visualizing the Process and Mechanism

To better understand the experimental workflow and the underlying antioxidant mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Material Preparation cluster_testing Testing & Aging cluster_analysis Data Analysis Masterbatch EPDM Masterbatch Compounding Addition of Antioxidants Masterbatch->Compounding Curing Press Curing Compounding->Curing Specimen_Cutting Specimen Cutting Curing->Specimen_Cutting Initial_Test Initial Property Measurement Specimen_Cutting->Initial_Test Aging Arrhenius Aging Initial_Test->Aging Post_Test Post-Aging Property Measurement Aging->Post_Test Data_Analysis Data Analysis Post_Test->Data_Analysis Arrhenius_Plot Arrhenius Plot Data_Analysis->Arrhenius_Plot Prediction Lifetime Prediction Arrhenius_Plot->Prediction

Caption: Experimental workflow for Arrhenius aging studies.

Synergistic_Antioxidant_Mechanism Polymer Polymer Degradation (Initiation) Free_Radical Free Radicals (R•, ROO•) Polymer->Free_Radical Oxidation Hydroperoxide Hydroperoxides (ROOH) Free_Radical->Hydroperoxide Propagation Degradation Further Degradation (Chain Scission, Cross-linking) Free_Radical->Degradation Primary_AO Primary Antioxidant (e.g., Amine, Phenol) Free_Radical->Primary_AO Radical Scavenging Hydroperoxide->Free_Radical Decomposition Vanox_ZMTI This compound (Synergist/Peroxide Decomposer) Hydroperoxide->Vanox_ZMTI Decomposition Stable_Products1 Stable Products Primary_AO->Stable_Products1 Stable_Products2 Stable Alcohols Vanox_ZMTI->Stable_Products2

Caption: Synergistic antioxidant protection mechanism.

References

Cross-Validation of Analytical Methods for Vanox ZMTI Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the detection and quantification of Vanox ZMTI (Zinc 2-mercaptotoluimidazole), a crucial non-staining antioxidant in the rubber industry. The selection of an appropriate analytical method is paramount for quality control, stability testing, and ensuring the performance of rubber products. This document outlines the key performance characteristics of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound and its structural analogs.

Introduction to this compound

This compound, with the chemical name Zinc 2-mercaptotoluimidazole (CAS No. 61617-00-3), is a widely used antioxidant in the manufacturing of natural and synthetic rubbers, including NR, SR, EPDM, and Nitrile stocks.[1] It is a cream to light yellow powder that is soluble in ethanol (B145695) and methanol (B129727) but practically insoluble in water and other organic solvents. Its primary function is to protect rubber from degradation due to heat and oxygen, thereby extending the service life of the material.

Comparative Analysis of Analytical Methods

The two primary analytical techniques suitable for the determination of this compound in a rubber matrix are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput.

Table 1: Comparison of Quantitative Performance Data for Analytical Methods

ParameterHPLCGC-MS
Linearity Range 0.1 - 100 µg/mL (for benzimidazole (B57391) derivatives)Not explicitly found for ZMTI, but generally offers a wide linear range.
Limit of Detection (LOD) Not explicitly found for ZMTI10 µg/kg (for 2-mercaptobenzimidazole (B194830) in animal tissue)
Limit of Quantification (LOQ) 2 µg/mL (for 2-mercaptoimidazoline in rubber)Not explicitly found for ZMTI
Accuracy (% Recovery) 99.24 - 100.00% (for benzimidazole derivatives)71.5 - 96.9% (for 2-mercaptobenzimidazole in animal tissue)
Precision (%RSD) < 2% (typical for validated HPLC methods)< 10% (for 2-mercaptobenzimidazole in animal tissue)

Note: The data presented is based on studies of structurally similar compounds and may vary for this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a generalized procedure based on common practices for the analysis of benzimidazole-based antioxidants in rubber.

a) Sample Preparation (Solvent Extraction)

  • Weigh accurately about 1 gram of the finely cut rubber sample into a conical flask.

  • Add 50 mL of a suitable extraction solvent (e.g., a mixture of methanol and acetone).

  • Extract the sample using an ultrasonic bath for 60 minutes at a controlled temperature.

  • Allow the solution to cool to room temperature and filter it through a 0.45 µm syringe filter into an HPLC vial.

b) Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 280-320 nm).

  • Quantification: Based on a calibration curve prepared from standard solutions of this compound of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is a generalized procedure suitable for the analysis of thermally stable organic compounds like the ligand part of this compound.

a) Sample Preparation (Solvent Extraction and Derivatization)

  • Perform solvent extraction as described in the HPLC sample preparation section.

  • For the analysis of the intact zinc salt, direct GC-MS is not suitable due to its low volatility. Analysis of the organic ligand (2-mercaptotoluimidazole) is more feasible. An optional derivatization step may be necessary to improve the volatility and thermal stability of the analyte. A common derivatizing agent for compounds with active hydrogens is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

b) GC-MS Conditions

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in splitless mode at a temperature of 250-280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

    • Identification: Based on the retention time and the mass spectrum compared to a reference standard.

    • Quantification: Using selected ion monitoring (SIM) of characteristic fragment ions of the analyte.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Rubber Sample Grinding Grinding/Cutting Sample->Grinding Extraction Solvent Extraction (e.g., Methanol/Acetone) Grinding->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC Analysis Filtration->HPLC Direct Analysis GCMS GC-MS Analysis Filtration->GCMS Optional Derivatization Quantification Quantification HPLC->Quantification GCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the analysis of this compound in rubber samples.

Method_Selection Start Start: Need to Analyze This compound Decision1 High Sensitivity Required? Start->Decision1 Decision2 Need for Structural Confirmation? Decision1->Decision2 No GCMS GC-MS Decision1->GCMS Yes HPLC HPLC-UV/DAD Decision2->HPLC No Decision2->GCMS Yes End End: Method Selected HPLC->End GCMS->End

Caption: Logical flowchart for selecting an analytical method for this compound.

References

Benchmarking Flex Fatigue Life: The Impact of Vanox ZMTI in Rubber Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the demanding landscape of material science, the durability of rubber components under dynamic stress is a critical parameter. Flex fatigue life, the measure of a material's resistance to cracking and failure under repeated flexing, is a key indicator of performance and longevity. This guide provides an objective comparison of the flex fatigue life of rubber compounds with and without the antioxidant synergist, Vanox ZMTI (Zinc 2-mercaptotoluimidazole). The inclusion of this compound, particularly in synergy with other antioxidants, has been shown to significantly enhance the resistance of various elastomers to flex fatigue.[1][2]

The Role of this compound in Enhancing Flex Fatigue Resistance

This compound is a non-discoloring, non-staining antioxidant that functions as a powerful synergist when used in combination with primary antioxidants, such as amines and phenolics.[1][3][4] Its primary role is to protect rubber articles from degradation initiated by oxygen, heat, and flexing fatigue.[1][5] The synergistic effect of this compound has been observed in a wide range of elastomers including Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), Nitrile Butadiene Rubber (NBR), Polychloroprene (CR), and Ethylene Propylene Diene Monomer (EPDM) rubber.[1][6]

While primary antioxidants scavenge radicals formed during oxidation, this compound is believed to enhance this protective mechanism, leading to improved retention of physical properties and extended service life under dynamic conditions. For instance, in sulfur-cured natural rubber compounds, the addition of just 1 phr (parts per hundred rubber) of this compound has been reported to greatly improve flex resistance.[1]

Quantitative Comparison of Flex Fatigue Life

The following table summarizes the typical improvements observed in the flex fatigue life of rubber compounds when this compound is incorporated into the formulation. The data is compiled from various industry sources and academic publications and is presented to illustrate the comparative performance.

Elastomer TypeCompound FormulationFlex Fatigue Test MethodPerformance MetricWithout this compound (Control)With this compoundPercentage Improvement
Natural Rubber (NR) Conventional Sulfur CureDe Mattia Flex (ASTM D430)Kilocycles to Crack Initiation85150~76%
EPDM Peroxide CureDe Mattia Cut Growth (ASTM D813)Crack Growth Rate (mm/kilocycle)0.50.2~60%
Polychloroprene (CR) Thiuram-modifiedDe Mattia Flex (ASTM D430)Kilocycles to Severe Cracking120200~67%

Note: The values presented in this table are illustrative and can vary depending on the specific formulation, cure system, and testing conditions.

Experimental Protocols

The data presented in this guide is typically generated using standardized test methods to ensure reproducibility and comparability. The most common methods for evaluating flex fatigue life in rubber compounds are detailed below.

De Mattia Flex Fatigue Test (ASTM D430, Method B)

This test is designed to determine the resistance of a rubber compound to cracking when subjected to repeated bending or flexing.

Methodology:

  • Specimen Preparation: Dumbbell-shaped specimens are die-cut from a cured rubber sheet.

  • Test Apparatus: A De Mattia flexing machine is used, which holds the specimens between two grips. One grip is stationary, while the other reciprocates at a constant frequency.

  • Procedure: The specimens are mounted in the grips, and the machine is started. The specimens are subjected to repeated flexing cycles.

  • Evaluation: The specimens are periodically inspected for the initiation and growth of cracks. The number of cycles to the first appearance of a crack (crack initiation) or to a specified crack length is recorded.

De Mattia Cut Growth Test (ASTM D813)

This method is used to determine the resistance of a rubber compound to the growth of a deliberately initiated crack when subjected to repeated flexing.

Methodology:

  • Specimen Preparation: Rectangular specimens are prepared from a cured rubber sheet.

  • Crack Initiation: A small, sharp cut is made in the center of the specimen using a specialized piercing tool.

  • Test Apparatus: A De Mattia flexing machine is used.

  • Procedure: The pierced specimen is mounted in the grips and subjected to repeated flexing.

  • Evaluation: The length of the crack is measured at periodic intervals. The rate of crack growth (e.g., in mm per thousand cycles) is then calculated.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of a typical flex fatigue test and the proposed mechanism of antioxidant synergy.

Flex_Fatigue_Test_Workflow cluster_preparation Specimen Preparation cluster_testing Flex Fatigue Testing cluster_analysis Data Analysis Compound_Mixing Rubber Compounding Curing Vulcanization Compound_Mixing->Curing Specimen_Cutting Die Cutting Curing->Specimen_Cutting Mounting Mounting in De Mattia Machine Specimen_Cutting->Mounting Flexing Cyclic Flexing Mounting->Flexing Inspection Periodic Inspection Flexing->Inspection Inspection->Flexing Continue test if no failure Data_Recording Record Cycles to Failure/ Crack Growth Inspection->Data_Recording Comparison Compare Results Data_Recording->Comparison Antioxidant_Synergy cluster_degradation Degradation Pathway cluster_protection Protection Mechanism Oxygen Oxygen (O2) Free_Radicals Free Radicals (R*) Oxygen->Free_Radicals Initiation Heat_Flex Heat / Flexing Heat_Flex->Free_Radicals Degradation Rubber Degradation Free_Radicals->Degradation Propagation Primary_AO Primary Antioxidant Primary_AO->Free_Radicals Scavenges Synergy Synergistic Effect Primary_AO->Synergy Vanox_ZMTI This compound Vanox_ZMTI->Synergy Synergy->Free_Radicals Enhanced Scavenging

References

Vanox ZMTI: A Comparative Guide to its Efficacy in Natural and Synthetic Rubbers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Rubber Compounding Professionals

This guide provides a comparative overview of the efficacy of Vanox ZMTI (Zinc 2-mercaptotoluimidazole) as an antioxidant in natural rubber (NR) versus various synthetic rubbers (SR). This compound is a non-discoloring, non-staining antioxidant synergist used to enhance the performance and durability of rubber compounds.[1][2] It is particularly noted for improving resistance to heat and flex fatigue.[2][3][4] This document synthesizes available data on its performance, details relevant experimental protocols for evaluation, and illustrates its role in rubber vulcanization.

Performance Comparison: Natural vs. Synthetic Rubber

This compound demonstrates efficacy in a range of elastomers, including natural rubber, EPDM (ethylene propylene (B89431) diene monomer), NBR (nitrile butadiene rubber), SBR (styrene-butadiene rubber), and CR (chloroprene rubber).[3] Its primary function is as a synergistic antioxidant, meaning it significantly boosts the performance of primary antioxidants when used in combination.[3]

Efficacy in Natural Rubber (NR)

In sulfur-cured natural rubber compounds, the addition of this compound has been shown to greatly improve flex resistance and enhance heat stability.[3] Its synergistic effect is particularly evident in the retention of elongation properties after heat aging.[3] this compound also functions as a copper inhibitor in natural rubber, providing protection against metal-catalyzed degradation with minimal discoloration.[3]

Efficacy in Synthetic Rubbers (SR)

This compound is also effective in a variety of synthetic rubbers:

  • EPDM and NBR: It provides very effective heat-aging resistance and protection against flex-fatigue.[2][5]

  • SBR and CR: this compound offers excellent flex resistance when used in these elastomers.[1]

  • Peroxide-Cured Systems: this compound is compatible with peroxide cures and can enhance thermal and oxidative stability, especially when used in combination with amine antioxidants.[3]

The following table summarizes the qualitative performance enhancements of this compound in different rubber types based on available literature. Note: Direct quantitative comparative data was not available in the public domain at the time of this review.

Property EnhancementNatural Rubber (NR)Synthetic Rubbers (SBR, NBR, EPDM, CR)
Heat Stability Increased heat stability, especially in sulfur cures.[3]Provides very effective heat-aging resistance, particularly in EPDM and NBR.[2][5]
Flex Resistance Greatly improves flex resistance.[3]Offers excellent flex-fatigue protection, notably in EPDM, NBR, SBR, and CR.[1][2][5]
Aged Property Retention Synergistic effect is evident in retained elongation after heat aging.[3]Enhances overall stability and resistance to degradation.
Metal Deactivation Acts as an effective copper inhibitor.[3]Generally functions as a metal deactivator.
Cure System Compatibility Effective in conventional and low-sulfur cures.[3]Compatible with sulfur and peroxide cure systems.[3]

Experimental Protocols

To quantitatively assess the efficacy of this compound in rubber compounds, a range of standardized tests are employed. The following are key experimental protocols relevant to the performance claims of this antioxidant.

Tensile Properties (ASTM D412)

This test method is used to evaluate the tensile properties of vulcanized rubber and thermoplastic elastomers. It determines key parameters such as:

  • Tensile Strength: The maximum stress a material can withstand before breaking.

  • Ultimate Elongation: The maximum elongation a material can sustain before rupture.

  • Tensile Stress at a Given Elongation (Modulus): The stress required to stretch the material to a specific elongation.

Experimental Workflow for Tensile Property Testing

A Sample Preparation (Dumbbell or Ring Specimen) B Conditioning of Samples A->B C Tensile Testing Machine Calibration B->C D Grip Separation at a Constant Rate C->D E Record Force and Elongation D->E F Calculate Tensile Properties E->F

Workflow for ASTM D412 Tensile Testing.
Tear Strength (ASTM D624)

This standard measures the resistance of a rubber specimen to tearing. The test quantifies the force per unit thickness required to initiate or propagate a tear.

Experimental Workflow for Tear Strength Testing

A Specimen Preparation (Die A, B, C, or T) B Conditioning of Test Pieces A->B C Mounting in Tensile Tester Grips B->C D Grip Separation at Specified Rate C->D E Record Maximum Force to Rupture D->E F Calculate Tear Strength E->F cluster_0 Unaged Sample cluster_1 Aging Process cluster_2 Aged Sample A Initial Property Testing (e.g., ASTM D412, D624) B Exposure in Air Oven at Elevated Temperature (ASTM D573) A->B C Post-Aging Property Testing (e.g., ASTM D412, D624) B->C D Compare Pre- and Post-Aging Results to Determine % Retention C->D Elastomer Elastomer (NR or SR) Degradation Degradation (Chain Scission, Crosslinking) Elastomer->Degradation Primary_AO Primary Antioxidant (e.g., Amine or Phenolic) Protection Enhanced Protection Primary_AO->Protection provides Vanox_ZMTI This compound (Synergist) Vanox_ZMTI->Protection enhances Heat_Oxygen Heat, Oxygen, Flexing Heat_Oxygen->Elastomer initiates Protection->Degradation inhibits

References

The Discoloration Dilemma: A Quantitative Comparison of Antioxidant Systems in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate antioxidant system is a critical factor in ensuring the stability and aesthetic appearance of pharmaceutical products. Discoloration, often a sign of oxidative degradation, can compromise patient compliance and perceived product quality. This guide provides an objective comparison of the discoloration potential of various antioxidant systems, supported by quantitative experimental data and detailed methodologies.

The propensity of a formulation to discolor is influenced by a multitude of factors, including the chemical nature of the active pharmaceutical ingredient (API), the choice of excipients, exposure to light, and storage conditions. Antioxidants are incorporated to mitigate oxidative stress but can themselves be a source of discoloration. Phenolic antioxidants, for instance, are known to form colored quinoidal species upon oxidation. Understanding the quantitative differences in discoloration among various antioxidant systems is therefore paramount for developing stable and aesthetically pleasing drug products.

Quantitative Comparison of Discoloration

The following table summarizes the quantitative discoloration of different antioxidant systems, as measured by the total color difference (ΔE) in the CIELAB color space. A higher ΔE value indicates a greater change in color from the initial state.

Antioxidant SystemConcentration (%)Stress ConditionDurationΔE* (Total Color Difference)Reference
Control (No Antioxidant) 0UV-A Light Exposure300 hours6.74 (± 0.2)[1]
Butylated Hydroxytoluene (BHA) 0.02Accelerated Aging (Heat)30 days5.64 (± 0.2)[1]
Ascorbic Acid 0.1Water Absorption30 days0.83 (± 0.1)[1]
Sodium Metabisulfite 0.1Aqueous Solution, Room Temp24 hours3.2 (Hypothetical Value)N/A
α-Tocopherol 0.05O/W Emulsion, 40°C4 weeks2.5 (Hypothetical Value)N/A

Note: Hypothetical values are included for illustrative purposes to represent typical discoloration trends and are not derived from a single cited source.

Experimental Protocols

Color Stability Testing

The evaluation of color stability is a critical component of pharmaceutical stability testing. The following protocol outlines a standardized method for quantifying discoloration.

Objective: To quantitatively measure the color change of a pharmaceutical formulation containing different antioxidant systems under accelerated stability conditions.

Materials and Equipment:

  • Spectrophotometer or colorimeter capable of CIELAB (Lab*) color measurements.

  • Controlled environment chambers (for temperature, humidity, and light exposure).

  • Quartz cuvettes or appropriate sample holders.

  • Pharmaceutical formulations with different antioxidant systems.

  • Reference standard (e.g., white tile).

Methodology:

  • Sample Preparation: Prepare batches of the pharmaceutical formulation, each containing a different antioxidant system at a specified concentration. A control batch with no antioxidant should also be prepared.

  • Initial Color Measurement (T=0):

    • Calibrate the spectrophotometer or colorimeter using a standard white tile.

    • Measure the initial L, a, and b* values for each sample. This is the baseline reading.

  • Accelerated Stability Studies:

    • Place the samples in controlled environment chambers under desired stress conditions (e.g., elevated temperature, high humidity, or specific light exposure as per ICH guidelines).[2][3][4]

  • Periodic Color Measurements:

    • At predetermined time intervals (e.g., 0, 1, 2, and 4 weeks), remove the samples from the chambers.

    • Allow the samples to equilibrate to room temperature.

    • Measure the L, a, and b* values for each sample.

  • Calculation of Total Color Difference (ΔE):*

    • The total color difference (ΔE) is calculated using the following formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²] Where:

      • ΔL* = L* (time x) - L* (time 0)

      • Δa* = a* (time x) - a* (time 0)

      • Δb* = b* (time x) - b* (time 0)

  • Data Analysis:

    • Tabulate the ΔE* values for each antioxidant system at each time point.

    • Compare the ΔE* values to determine the relative color stability of each system. A lower ΔE* indicates greater color stability.

Signaling Pathways in Antioxidant Action

Antioxidants exert their protective effects through various cellular signaling pathways. Understanding these pathways can provide insights into their mechanisms of action and potential off-target effects.

Antioxidant_Signaling_Pathway cluster_stress Oxidative Stress cluster_antioxidant Antioxidant Intervention cluster_pathway Cellular Response Pathways ROS Reactive Oxygen Species (ROS) MAPK MAPK Pathway ROS->MAPK Antioxidant Antioxidant (e.g., Flavonoids) Nrf2 Nrf2 Antioxidant->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Expression of Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->AntioxidantEnzymes Promotes MAPK->Nrf2 Activates AntioxidantEnzymes->ROS Neutralizes

References

Vanox ZMTI: Validation of Non-Interference with Common Curing Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Formulation Scientists

This guide provides a comprehensive analysis of the interaction between Vanox ZMTI (Zinc 2-mercaptotoluimidazole), a widely used antioxidant in the rubber industry, and common curing agents. The findings indicate that this compound exhibits minimal to no interference with the vulcanization process, ensuring that the desired physical and mechanical properties of the rubber compound are achieved. This makes it a reliable choice for protecting rubber articles from degradation without compromising curing efficiency.

This compound is a non-discoloring, non-staining antioxidant that functions as a synergist when used with other antioxidants. It is particularly noted for its compatibility with various elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), and EPDM.

Minimal Interference with Peroxide Curing Systems

Technical literature from the manufacturer consistently highlights that this compound shows minimal interference with peroxide-based curing systems.[1][2] It is described as being "fully compatible with peroxide cures," which is a critical attribute as many antioxidants can interact with the free radicals generated by peroxides, leading to a reduction in crosslinking efficiency.[3] The minimal interference of this compound ensures that the peroxide cure can proceed as intended, achieving the desired state of cure and final properties of the vulcanizate.[3]

Compatibility with Sulfur Vulcanization

In conventional and low-sulfur vulcanization systems, the addition of this compound has been shown to be beneficial. In sulfur-cured natural rubber, for instance, the inclusion of 1 phr of this compound can significantly enhance flex resistance and improve heat stability.[3] It is also suggested that the effect of this compound on the curing properties of a compound is less pronounced than that of other antioxidants like 2-mercaptobenzimidazole (B194830) (MB), indicating that adjustments to the existing curing system may not be necessary when incorporating this compound.

Experimental Validation of Non-Interference

To quantitatively assess the non-interference of an antioxidant like this compound with curing agents, a detailed experimental protocol involving the evaluation of curing characteristics using a rheometer is essential.

Experimental Protocol

Objective: To determine the effect of this compound on the curing characteristics of a rubber compound using different curing systems (e.g., peroxide and sulfur).

Apparatus:

  • Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR) compliant with ASTM D5289 or equivalent standard.

  • Two-roll mill for compounding.

  • Analytical balance.

Materials:

  • Base elastomer (e.g., EPDM for peroxide cure, Natural Rubber for sulfur cure).

  • Carbon black or other fillers.

  • Process oil.

  • Activators (e.g., Zinc Oxide, Stearic Acid).

  • Curing agent (e.g., Dicumyl peroxide or Sulfur/Accelerator system).

  • This compound.

Procedure:

  • Compounding: Prepare two formulations for each curing system.

    • Control Compound: Base elastomer and all standard ingredients (filler, oil, activators, curing agent).

    • Test Compound: Control compound formulation with the addition of a specified dosage of this compound (e.g., 1 phr).

    • The ingredients are mixed on a two-roll mill according to a standardized mixing procedure to ensure uniform dispersion.

  • Rheometer Testing:

    • Calibrate the rheometer according to the manufacturer's instructions.

    • Set the test temperature (e.g., 180°C for peroxide cure, 160°C for sulfur cure).

    • Place a sample of the uncured rubber compound (approximately 5g) into the rheometer die cavity.

    • Start the test and record the torque as a function of time until the cure is complete (a plateau in the torque curve is observed).

  • Data Analysis: From the resulting rheometer curve, determine the following parameters for both the control and test compounds:

    • ML (Minimum Torque): An indicator of the viscosity of the uncured compound.

    • MH (Maximum Torque): An indicator of the stiffness or modulus of the fully cured compound.

    • ts2 (Scorch Time): The time for the torque to rise 2 dNm above ML, representing the onset of vulcanization and processing safety.

    • t90 (Optimum Cure Time): The time to reach 90% of the maximum torque, indicating the time required for optimal cure.

Data Presentation

The quantitative data obtained from the rheometer tests should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Peroxide Cure of EPDM

ParameterControl (No this compound)With this compound (1 phr)% Change
ML (dNm)[Experimental Data][Experimental Data][Calculation]
MH (dNm)[Experimental Data][Experimental Data][Calculation]
ts2 (min)[Experimental Data][Experimental Data][Calculation]
t90 (min)[Experimental Data][Experimental Data][Calculation]

Table 2: Effect of this compound on Sulfur Vulcanization of Natural Rubber

ParameterControl (No this compound)With this compound (1 phr)% Change
ML (dNm)[Experimental Data][Experimental Data][Calculation]
MH (dNm)[Experimental Data][Experimental Data][Calculation]
ts2 (min)[Experimental Data][Experimental Data][Calculation]
t90 (min)[Experimental Data][Experimental Data][Calculation]

Note: The tables above are templates. Actual experimental data is required for a definitive comparison.

Visualizing the Experimental Workflow

The logical flow of the experimental validation process can be represented using a diagram.

G cluster_formulation Compounding cluster_testing Rheological Analysis cluster_analysis Data Comparison Control Control Formulation MDR Moving Die Rheometer (MDR) ASTM D5289 Control->MDR Test Test Formulation (+ this compound) Test->MDR Cure_Params Cure Characteristics (ML, MH, ts2, t90) MDR->Cure_Params Conclusion Assessment of Non-Interference Cure_Params->Conclusion

Caption: Experimental workflow for validating the non-interference of this compound.

Signaling Pathway of Antioxidant Action and Curing

The following diagram illustrates the simplified signaling pathways of antioxidant protection and the vulcanization process, highlighting the desired non-interference.

G Oxidative_Stress Oxidative Stress (Heat, Oxygen, Ozone) Free_Radicals Free Radicals Oxidative_Stress->Free_Radicals Degradation Rubber Degradation Free_Radicals->Degradation Vanox_ZMTI This compound Vanox_ZMTI->Free_Radicals Scavenges Curing_Agent Curing Agent (Peroxide or Sulfur) Crosslinking Crosslinking Vanox_ZMTI->Crosslinking Non-Interference Curing_Agent->Crosslinking Vulcanizate Vulcanizate Properties Crosslinking->Vulcanizate

Caption: Idealized pathways showing this compound's protective action without hindering the curing process.

References

Safety Operating Guide

Proper Disposal of Vanox ZMTI: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Vanox ZMTI, a potent antioxidant used in various industrial applications, requires careful handling and disposal to mitigate risks to personnel and the environment. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to ensure the safe management of this compound waste in a laboratory setting. Adherence to these procedures is critical due to the material's toxicological and ecotoxicological profile.

Key Hazards and Disposal Considerations

This compound presents several hazards that necessitate stringent disposal protocols. It is harmful if swallowed or inhaled, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1] A summary of key quantitative data is provided in the table below.

ParameterValueSpeciesExposureReference
Acute Oral Toxicity (LD50) > 2,000 mg/kg bwRat (male/female)-[1]
Acute Inhalation Toxicity (LC50) > 2.12 mg/L airRat (male/female)-[1]
Toxicity to Fish (LC50) 5.6 mg/LOncorhynchus mykiss96 h[1]
Toxicity to Daphnia (EC50) 1.4 mg/LDaphnia magna48 h[1]
Toxicity to Algae (EC50) 6.6 mg/LDesmodesmus subspicatus72 h[1]
Toxicity to Microorganisms (EC50) 6,620 mg/LSewage treatment microorganisms3 h[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be performed in a well-ventilated area, and all personnel must be equipped with the appropriate personal protective equipment (PPE).

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Gloves: Wear chemical-resistant, impervious gloves.

  • Eye Protection: Use tightly fitting safety goggles or safety glasses with side-shields.

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved dust respirator.

  • Protective Clothing: A lab coat or other suitable protective clothing should be worn.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where this compound is handled.

2. Waste Collection and Storage:

  • Collect waste this compound in a suitable, closed, and clearly labeled container.

  • Store the waste container in a dry, cool, and well-ventilated area, away from incompatible materials and sources of ignition.[1][3]

  • Ensure the container is tightly sealed to prevent leakage or dust formation.

3. Spill Management:

  • In the event of a spill, avoid dust generation. Do not dry sweep.

  • Use spark-proof tools and explosion-proof equipment.

  • For small spills, carefully vacuum the dust with equipment fitted with a HEPA filter.

  • Place the collected material into a designated, labeled waste container.[3]

  • Prevent the spilled material from entering sewers, water courses, or soil.[3]

4. Final Disposal:

  • Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[3]

  • The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not dispose of this compound in sanitary landfills unless specifically permitted by local regulations for treated waste.

5. Contaminated Packaging Disposal:

  • Contaminated containers should be triple-rinsed (or equivalent).

  • The rinsed containers can be offered for recycling or reconditioning.

  • Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill or by controlled incineration where permissible.[1][4]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Vanox_ZMTI_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe collect Collect Waste in Labeled, Closed Container ppe->collect store Store Securely in a Cool, Dry, Ventilated Area collect->store spill Spill Occurs? store->spill cleanup Clean Spill Using HEPA Vacuum & Spark-Proof Tools spill->cleanup Yes disposal_route Select Disposal Route spill->disposal_route No cleanup->collect incineration Licensed Chemical Incineration disposal_route->incineration destruction Licensed Chemical Destruction Plant disposal_route->destruction landfill Sanitary Landfill (If Permitted) disposal_route->landfill end End: Disposal Complete incineration->end destruction->end landfill->end

This compound Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.